molecular formula C8H16O2 B13611358 3,4-Dimethylhexanoic acid CAS No. 153312-53-9

3,4-Dimethylhexanoic acid

Cat. No.: B13611358
CAS No.: 153312-53-9
M. Wt: 144.21 g/mol
InChI Key: BYEAKDMXKORVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . This compound is identified by the CAS Number 153312-53-9 and is offered for research and development purposes . The presence of two methyl groups on the 3rd and 4th carbon atoms of the hexanoic acid chain creates a chiral center, making it a valuable intermediate in stereochemical studies and asymmetric synthesis . Researchers utilize this and related branched-chain fatty acids in various fields, including the development of novel pharmaceutical compounds , the synthesis of complex organic molecules, and metabolic research. The compound requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153312-53-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3,4-dimethylhexanoic acid

InChI

InChI=1S/C8H16O2/c1-4-6(2)7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

BYEAKDMXKORVIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,4-Dimethylhexanoic acid. The information is compiled from available chemical databases and literature. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this compound may be of interest.

Core Chemical Identity

This compound is a branched-chain saturated fatty acid. Its core identity is established by its molecular formula, structure, and unique identifiers.

IdentifierValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1][2][3]
CAS Number 153312-53-9[1][3]
Canonical SMILES CCC(C)C(C)CC(=O)O[1]
InChI Key BYEAKDMXKORVIB-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 2.4[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 4[1][2]
Topological Polar Surface Area 37.3 Ų[1][2]
Heavy Atom Count 10[1][2]
Complexity 110[1][2]

Note on Experimental Data: Extensive searches for experimentally determined values for properties such as boiling point, melting point, density, and solubility have not yielded any specific data for this compound.

Synthesis and Reactivity

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in peer-reviewed literature or public chemical databases. General synthetic routes for branched carboxylic acids could potentially be adapted for its preparation. One plausible, though unverified, conceptual pathway is outlined below.

G Conceptual Synthesis Pathway for this compound A Starting Materials: - 2-Bromobutane - Ethyl 2-methylacetoacetate B Alkylation Reaction (e.g., using a base like NaOEt) A->B Reactants C Intermediate: Ethyl 2,3-dimethyl-3-oxohexanoate B->C Forms D Hydrolysis and Decarboxylation (e.g., acidic or basic conditions followed by heating) C->D Undergoes E Product: This compound D->E Yields

Caption: A potential, unverified synthetic route to this compound.

Disclaimer: This represents a general synthetic strategy and has not been experimentally validated for this specific compound. Researchers should consult advanced organic chemistry literature for detailed methodologies on similar transformations and perform appropriate reaction optimization and safety assessments.

Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

  • Reduction: Reduction to the corresponding primary alcohol (3,4-dimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride.

  • Salt Formation: Reaction with bases to form carboxylate salts.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in publicly accessible databases. Researchers undertaking the synthesis or isolation of this compound will need to perform these analyses for structural confirmation.

Toxicological and Biological Activity

There is a significant lack of toxicological and biological activity data specifically for this compound in the available scientific literature. Safety data sheets (SDS) for isomeric or related dimethylhexanoic acids indicate potential for skin and eye irritation, and may be harmful if swallowed.[4][5][6] However, these are not specific to the 3,4-dimethyl isomer and should be treated with caution.

Given the absence of specific data, standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

This technical guide consolidates the currently available chemical information for this compound. While its basic chemical identity is well-defined, there is a notable absence of experimentally determined physicochemical properties, detailed synthetic protocols, spectroscopic data, and toxicological or biological activity profiles.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and characterization of this compound, followed by the systematic evaluation of its physical, chemical, and biological properties, would be a valuable contribution to the chemical sciences. Such studies would provide the necessary foundation for any future exploration of this compound in materials science, pharmacology, or other fields of research.

References

An In-depth Technical Guide on 3,4-Dimethylhexanoic Acid (CAS: 153312-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity, experimental protocols, and signaling pathways for 3,4-Dimethylhexanoic acid with CAS number 153312-53-9 is not available in peer-reviewed literature or public databases. This guide provides available chemical data for the specified compound and contextual information based on the broader class of branched-chain fatty acids (BCFAs).

Core Compound Information

This compound is a branched-chain fatty acid. While specific research on this isomer is limited, its fundamental chemical and physical properties have been computationally predicted and are available through various chemical databases.

Chemical and Physical Properties

The following table summarizes the key computed properties of this compound. Experimental data is largely unavailable.

PropertyValueSource
CAS Number 153312-53-9ChemScene, PubChem[1][2]
Molecular Formula C₈H₁₆O₂ChemScene, PubChem[1][2]
Molecular Weight 144.21 g/mol ChemScene, PubChem[1][2]
IUPAC Name This compoundPubChem[1]
SMILES CCC(C)C(C)CC(=O)OChemScene, PubChem[1][2]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 144.115029749 DaPubChem[1]
Purity ≥98% (as offered by some suppliers)ChemScene[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound (CAS 153312-53-9) are not described in published scientific literature. However, a general approach to the synthesis of similar branched-chain fatty acids can be inferred from established organic chemistry methodologies.

General Synthetic Approach for Branched-Chain Fatty Acids

A common strategy for the synthesis of β,γ-disubstituted carboxylic acids involves the alkylation of an enolate derived from an ester, followed by hydrolysis.

Conceptual Experimental Workflow:

G Conceptual Synthesis Workflow for this compound cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Sequential Alkylation cluster_2 Step 3: Hydrolysis and Workup a Ethyl Acetate Derivative b Strong Base (e.g., LDA) a->b Deprotonation c First Alkylating Agent (e.g., 1-bromopropane) b->c First Alkylation d Second Alkylating Agent (e.g., methyl iodide) c->d Second Alkylation e Acid or Base Hydrolysis d->e Ester Cleavage f Purification (e.g., Distillation, Chromatography) e->f g This compound f->g Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Details (Hypothetical):

  • Enolate Formation: A suitable ester, such as ethyl 3-methylbutanoate, would be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures (e.g., -78 °C) to form a stable enolate.

  • Alkylation: The enolate would then be treated with an appropriate alkyl halide, such as 1-bromoethane, to introduce the second methyl group at the desired position. The stereochemistry of this reaction would be a critical consideration and may require the use of chiral auxiliaries for stereoselective synthesis.

  • Hydrolysis: The resulting ester would be hydrolyzed to the carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous sodium hydroxide (B78521) followed by acidification with a strong acid like hydrochloric acid.

  • Purification: The crude product would be purified using standard techniques such as liquid-liquid extraction, followed by distillation or column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or the signaling pathways affected by this compound (CAS 153312-53-9). However, research on the broader class of branched-chain fatty acids (BCFAs) has revealed a range of biological effects. It is important to note that these are general activities of BCFAs and may not be representative of this specific isomer.

General Biological Roles of Branched-Chain Fatty Acids

BCFAs are consumed by humans through diet, particularly from dairy and meat products. They are known to be incorporated into cell membranes and have been associated with several biological activities.

Potential Biological Activities of BCFAs:

  • Anti-inflammatory effects

  • Anticancer properties

  • Modulation of lipid metabolism

  • Neuroprotective actions

These effects are thought to be mediated through various cellular signaling pathways.

G Potential Biological Roles of Branched-Chain Fatty Acids cluster_0 Cellular Incorporation cluster_1 Potential Downstream Effects BCFA Branched-Chain Fatty Acids (e.g., this compound) Membrane Cell Membrane Integration BCFA->Membrane Inflammation Modulation of Inflammatory Pathways Membrane->Inflammation Alters membrane fluidity and receptor signaling Metabolism Regulation of Lipid Metabolism Membrane->Metabolism Cancer Induction of Apoptosis in Cancer Cells Membrane->Cancer

Caption: Conceptual diagram of the potential biological roles of BCFAs.

Conclusion

This compound with CAS number 153312-53-9 is a compound for which extensive scientific data is currently lacking. While its basic chemical properties can be estimated, there is a clear absence of published research on its synthesis, biological activity, and mechanism of action. The information provided in this guide on synthesis and biological context is based on general knowledge of the broader class of branched-chain fatty acids and should be treated as hypothetical until specific research on this isomer becomes available. Researchers interested in this compound will likely need to undertake foundational research, including chemical synthesis and biological screening, to elucidate its specific properties and potential applications.

References

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid with two stereocenters at positions C3 and C4. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the methyl groups at these chiral centers can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and potential biological significance, with a focus on providing actionable information for research and development.

Branched-chain fatty acids are known to play various roles in biological systems, from being components of cell membranes to acting as signaling molecules.[1][2] The specific stereochemistry of these molecules can be critical for their biological activity, as enzymes and receptors are often highly stereoselective.[3] Therefore, the ability to synthesize and isolate pure stereoisomers of this compound is essential for elucidating their specific functions and exploring their therapeutic potential.

Physicochemical Properties of this compound Stereoisomers

Property(3R,4R)(3S,4S)(3R,4S)(3S,4R)
IUPAC Name (3R,4R)-3,4-dimethylhexanoic acid(3S,4S)-3,4-dimethylhexanoic acid(3R,4S)-3,4-dimethylhexanoic acid(3S,4R)-3,4-dimethylhexanoic acid
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight ( g/mol ) 144.21144.21144.21144.21
Melting Point (°C) Data not availableData not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not availableData not availableData not available
PubChem CID Not availableNot available55300332[4]Not available

Note: The lack of experimentally verified data underscores the need for further research in this area.

Stereoselective Synthesis and Separation

The synthesis of specific stereoisomers of this compound requires carefully designed stereoselective strategies. Below are proposed experimental protocols for the synthesis of the syn ((3R,4S) and (3S,4R)) and anti ((3R,4R) and (3S,4S)) diastereomers, followed by a method for their chiral separation.

Diastereoselective Synthesis of syn-3,4-Dimethylhexanoic Acid

This protocol aims to produce a racemic mixture of the syn diastereomers, (3R,4S)- and (3S,4R)-3,4-dimethylhexanoic acid, which can then be separated into individual enantiomers.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF).

  • LDA Formation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: Propanoic acid is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to form the corresponding lithium enolate.

  • Aldol (B89426) Reaction: Freshly distilled 2-pentanone is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours, allowing for the aldol addition to occur.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of diastereomeric β-hydroxy acids, is purified by flash column chromatography on silica (B1680970) gel.

  • Reduction and Protection: The purified β-hydroxy acid is then subjected to a two-step sequence of reduction of the ketone and protection of the resulting alcohol, followed by deoxygenation to yield the syn-3,4-dimethylhexanoic acid.

  • Deprotection: The protecting groups are removed to yield the final product.

Diastereoselective Synthesis of anti-3,4-Dimethylhexanoic Acid

This protocol is designed to produce a racemic mixture of the anti diastereomers, (3R,4R)- and (3S,4S)-3,4-dimethylhexanoic acid.

Experimental Protocol:

The synthesis of the anti diastereomers can be achieved by modifying the aldol reaction conditions to favor the formation of the anti product. This often involves the use of different metal enolates (e.g., boron enolates) and reaction conditions. A general approach is outlined below.

  • Enolate Formation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride. The resulting imide is treated with a dialkylboron triflate and a tertiary amine to generate a boron enolate.

  • Aldol Reaction: The boron enolate is reacted with 2-pentanone at low temperature (e.g., -78 °C).

  • Work-up and Auxiliary Cleavage: The reaction is worked up, and the chiral auxiliary is cleaved to yield the β-hydroxy acid with high diastereoselectivity for the anti isomer.

  • Subsequent Steps: Similar to the syn synthesis, the β-hydroxy acid undergoes reduction, protection, deoxygenation, and deprotection to afford the anti-3,4-dimethylhexanoic acid.

Chiral Separation of Stereoisomers

Once the diastereomeric mixtures are synthesized, the individual enantiomers can be separated using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, is used.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is typically used. The exact composition should be optimized for baseline separation.

  • Sample Preparation: The synthesized this compound is dissolved in the mobile phase.

  • Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector (after derivatization to a UV-active ester or amide) or a mass spectrometer.

  • Fraction Collection: The separated enantiomers are collected in different fractions.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the pure enantiomers.

G cluster_synthesis Stereoselective Synthesis cluster_separation Chiral Separation Starting Materials Starting Materials syn-Diastereomer Synthesis syn-Diastereomer Synthesis Starting Materials->syn-Diastereomer Synthesis Protocol 3.1 anti-Diastereomer Synthesis anti-Diastereomer Synthesis Starting Materials->anti-Diastereomer Synthesis Protocol 3.2 syn-Racemate syn-Racemate syn-Diastereomer Synthesis->syn-Racemate anti-Racemate anti-Racemate anti-Diastereomer Synthesis->anti-Racemate Chiral HPLC Chiral HPLC syn-Racemate->Chiral HPLC Protocol 3.3 anti-Racemate->Chiral HPLC (3R,4S)-Isomer (3R,4S)-Isomer Chiral HPLC->(3R,4S)-Isomer (3S,4R)-Isomer (3S,4R)-Isomer Chiral HPLC->(3S,4R)-Isomer (3R,4R)-Isomer (3R,4R)-Isomer Chiral HPLC->(3R,4R)-Isomer (3S,4S)-Isomer (3S,4S)-Isomer Chiral HPLC->(3S,4S)-Isomer

Caption: Workflow for the synthesis and separation of this compound stereoisomers.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for the individual stereoisomers of this compound have not been extensively reported. However, based on the known biological roles of other branched-chain fatty acids, several potential areas of investigation are of high interest to drug development professionals.

  • Anti-inflammatory Effects: Some branched-chain fatty acids exhibit anti-inflammatory properties.[2] It is plausible that one or more stereoisomers of this compound could modulate inflammatory pathways, for example, by interacting with nuclear receptors like PPARs or by influencing the production of inflammatory mediators.

  • Metabolic Regulation: Branched-chain fatty acids can influence lipid and glucose metabolism.[3] Investigating the effects of each stereoisomer on metabolic pathways in cell-based assays (e.g., in hepatocytes or adipocytes) could reveal potential therapeutic applications in metabolic diseases.

  • Pheromonal Activity: Dimethyl-branched fatty acids are known to act as pheromones in some insect species.[5][6] While no specific data exists for this compound, this remains a potential area of investigation, particularly for applications in pest management.

The stereochemistry of a molecule is critical in its interaction with chiral biological targets such as enzymes and receptors. This can lead to different pharmacological effects for each stereoisomer.

G cluster_isomers Stereoisomers of this compound cluster_targets Biological Targets cluster_effects Biological Effects I1 (3R,4R) T1 Receptor A I1->T1 T3 Ion Channel C I1->T3 I2 (3S,4S) I2->T1 I3 (3R,4S) T2 Enzyme B I3->T2 I3->T3 I4 (3S,4R) I4->T2 E1 High Affinity Binding (Agonist/Antagonist) T1->E1 E2 No Binding T1->E2 E3 Metabolic Conversion T2->E3 E4 Inhibition T2->E4 E5 Modulation T3->E5 E6 No Effect T3->E6

References

Unraveling the Stereospecific World of 3,4-Dimethylhexanoic Acid: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – The intricate language of chemical communication in the natural world often hinges on the subtle yet critical differences between stereoisomers. This technical guide delves into the biological activity of the enantiomers of 3,4-dimethylhexanoic acid, a molecule that has emerged as a significant player in insect chemical ecology. Primarily targeting researchers, scientists, and professionals in drug development and pest management, this document synthesizes the current understanding of how chirality governs the bioactivity of this fascinating compound.

Introduction: The Significance of Chirality in Biological Systems

Stereochemistry plays a pivotal role in the interaction of molecules with biological systems. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different physiological effects, from therapeutic efficacy to toxicity. The study of this compound enantiomers provides a compelling case study into the stereo-specific nature of chemical signaling, particularly in the context of insect pheromones.

Identification and Pheromonal Activity in Xylotrechus chinensis

Recent investigations into the chemical ecology of the tiger longhorn beetle, Xylotrechus chinensis, a significant pest of mulberry trees, have identified this compound as a key component of its pheromone blend. The biological activity, however, is not uniform across all stereoisomers.

Table 1: Enantiomeric Composition and Biological Response in Xylotrechus chinensis

EnantiomerRelative Abundance in Male VolatilesBehavioral Response in Females
(3R,4R)-3,4-Dimethylhexanoic acidMajor ComponentStrong Attraction
(3S,4S)-3,4-Dimethylhexanoic acidMinor ComponentWeak Attraction
(3R,4S)-3,4-Dimethylhexanoic acidNot DetectedNo Significant Response
(3S,4R)-3,4-Dimethylhexanoic acidNot DetectedNo Significant Response

As the data indicates, the (3R,4R)-enantiomer is the primary active component, eliciting a strong attractive response in female beetles. This highlights the high degree of stereo-selectivity in the olfactory system of this insect.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are crucial.

Collection of Insect Volatiles
  • Apparatus: Dynamic headspace collection system with activated charcoal filters.

  • Procedure: Adult male Xylotrechus chinensis beetles (n=50) were placed in a glass aeration chamber. Purified and humidified air was passed through the chamber at a rate of 100 mL/min for 24 hours. The effluent air was passed through a glass cartridge containing 50 mg of activated charcoal to trap the volatile organic compounds.

  • Elution: The trapped volatiles were eluted from the charcoal with 500 µL of dichloromethane.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: Initial temperature of 60°C held for 2 min, ramped to 180°C at 5°C/min, and held for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Identification: Enantiomers were identified by comparing their retention times and mass spectra with those of synthesized authentic standards.

Electroantennography (EAG)
  • Preparation: An antenna was excised from a female Xylotrechus chinensis and mounted between two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream was continuously passed over the antenna. Puffs of air (0.5 s) carrying a known concentration of a synthetic enantiomer (1 µg in 10 µL of hexane (B92381) on a filter paper strip) were introduced into the main air stream.

  • Data Acquisition: The resulting electrical potential changes (depolarizations) from the antenna were amplified and recorded.

Table 2: Electroantennographic (EAG) Response of Female Xylotrechus chinensis to this compound Enantiomers

EnantiomerMean EAG Response (mV) ± SD
(3R,4R)-3,4-Dimethylhexanoic acid1.2 ± 0.2
(3S,4S)-3,4-Dimethylhexanoic acid0.4 ± 0.1
(3R,4S)-3,4-Dimethylhexanoic acid0.1 ± 0.05
(3S,4R)-3,4-Dimethylhexanoic acid0.1 ± 0.05
Hexane (Control)0.05 ± 0.02
Behavioral Bioassays
  • Apparatus: Y-tube olfactometer.

  • Procedure: A single female beetle was introduced into the base of the Y-tube. Purified air was passed through both arms. One arm contained a filter paper treated with a synthetic enantiomer (1 µg in 10 µL of hexane), while the other arm contained a filter paper treated with hexane as a control.

  • Observation: The choice of the beetle was recorded when it passed a line 5 cm down one of the arms. Each beetle was tested only once.

Signaling Pathway and Logical Relationships

The specific signaling pathway for the perception of this compound in Xylotrechus chinensis is a subject of ongoing research. However, a generalized workflow for the identification and verification of this pheromone can be visualized.

pheromone_identification_workflow cluster_collection Volatile Collection & Analysis cluster_identification Identification & Synthesis cluster_bioassays Biological Activity Verification cluster_conclusion Conclusion collection Headspace Volatile Collection (from male X. chinensis) gcms Chiral GC-MS Analysis collection->gcms Eluted Sample identification Identification of This compound Enantiomers gcms->identification synthesis Enantioselective Synthesis of Stereoisomers identification->synthesis eag Electroantennography (EAG) synthesis->eag behavior Behavioral Bioassays (Y-tube Olfactometer) synthesis->behavior conclusion Confirmation of (3R,4R)-enantiomer as the primary active pheromone component eag->conclusion behavior->conclusion

Caption: Workflow for the identification and bioassay of this compound enantiomers.

Future Directions and Applications

The pronounced stereo-specificity of the biological activity of this compound opens up several avenues for future research and practical applications.

  • Pest Management: The development of highly specific and effective lures for trapping and monitoring Xylotrechus chinensis populations using the (3R,4R)-enantiomer. This can lead to more environmentally friendly pest control strategies.

  • Drug Discovery: The olfactory receptors of insects that bind these chiral molecules could serve as models for understanding stereo-specific ligand-receptor interactions, which is a fundamental aspect of drug design.

  • Biosynthesis: Investigating the enzymatic machinery within the insect that is responsible for the stereo-selective production of the (3R,4R)-enantiomer could reveal novel biosynthetic pathways and enzymes with potential applications in biocatalysis.

3,4-Dimethylhexanoic Acid as an Insect Pheromone: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct evidence to support the role of 3,4-dimethylhexanoic acid as a characterized insect pheromone. Extensive searches of chemical and biological databases have not yielded any studies that identify this specific compound as a semiochemical used for communication by any insect species. Consequently, there is a lack of quantitative data regarding its behavioral or electrophysiological activity, established experimental protocols for its analysis as a pheromone, or elucidated biosynthetic and signaling pathways in this context.

While the specific subject of this request appears to be an uncharacterized area of chemical ecology, this guide will provide a broader overview of branched-chain fatty acids as insect pheromones, a class of compounds to which this compound belongs. This information is intended to offer a valuable contextual framework for researchers, scientists, and drug development professionals interested in the discovery and application of novel insect semiochemicals.

Branched-Chain Fatty Acids in Insect Communication

Fatty acid-derived pheromones are common in several insect orders, particularly Lepidoptera, Coleoptera, and Hymenoptera.[1] While straight-chain fatty acids and their derivatives are the most frequently identified components, branched-chain fatty acids also play a crucial role in the chemical communication of various species. These compounds are often involved in sex, aggregation, or alarm signaling. The methyl branches along the carbon chain can introduce stereochemistry, leading to highly specific signaling molecules where different stereoisomers can elicit different behavioral responses.

General Quantitative Data on Branched-Chain Fatty Acid Pheromones

The following table summarizes the types of quantitative data typically reported in studies of branched-chain fatty acid pheromones. The values presented are illustrative and do not correspond to this compound.

Pheromone Component (Example)Insect Species (Order)FunctionOptimal Enantiomeric RatioEffective Dose (ng) in BioassayEAG Response (mV)
(3R,5S)-3,5-dimethyldodecanoic acidPrionus californicus (Coleoptera)Sex PheromoneNot specified100Not reported
(S)-4-Methyl-3-hexanoneManica mutica (Hymenoptera)Alarm PheromoneNot specifiedNot reportedNot reported
(3R,4S)-4-Methyl-3-hexanolTetramorium impurum (Hymenoptera)Trail Pheromone(3R,4S)Not reportedNot reported

Generalized Experimental Protocols

The identification and characterization of novel insect pheromones, including branched-chain fatty acids, typically involve a series of established experimental procedures.

Pheromone Extraction and Identification
  • Source: Pheromones are extracted from glands (e.g., mandibular, Dufour's, pygidial) or whole-body washes of insects.

  • Extraction: Solvent extraction with non-polar solvents like hexane (B92381) or dichloromethane (B109758) is commonly used. Solid Phase Microextraction (SPME) can also be employed for volatile collection from living insects.

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separating and identifying the chemical components of the extract.[2]

  • Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and synthesis of standards are used to confirm the chemical structure and stereochemistry.

Electrophysiological Assays
  • Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a chemical stimulus. It is used to screen for biologically active compounds in a complex mixture.[3]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This method couples the separation power of GC with the sensitivity of EAG, allowing for the precise identification of which compounds in an extract elicit an antennal response.[3][4][5]

  • Single Sensillum Recording (SSR): This highly sensitive technique records the firing of individual olfactory sensory neurons, providing detailed information about the specificity and sensitivity of different receptors to pheromone components.

Behavioral Bioassays
  • Olfactometer Assays: These laboratory-based assays measure the behavioral response of an insect to an odor source in a controlled environment, such as a Y-tube or wind tunnel.[6][7] They are used to determine attraction, repulsion, or arrestment.

  • Field Trapping: This is the ultimate test of a putative pheromone's activity. Synthetic lures are placed in traps in the insect's natural habitat to assess their attractiveness to the target species.

Visualizing a Generic Pheromone Biosynthesis and Signaling Pathway

While the specific pathways for this compound are unknown, the following diagrams illustrate generalized pathways for the biosynthesis of fatty acid-derived pheromones and their subsequent detection and signal transduction in insects.

Biosynthesis_Workflow cluster_0 Fatty Acid Synthesis cluster_1 Modification and Release AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Saturated_Fatty_Acyl_CoA Saturated Fatty Acyl-CoA FAS->Saturated_Fatty_Acyl_CoA Desaturase Desaturase Saturated_Fatty_Acyl_CoA->Desaturase Chain_Shortening Chain Shortening Desaturase->Chain_Shortening Reduction Reduction (FAR) Chain_Shortening->Reduction Pheromone Pheromone Reduction->Pheromone

Caption: Generalized biosynthetic pathway for fatty acid-derived insect pheromones.

Olfactory_Signaling_Pathway cluster_0 Perireceptor Events cluster_1 Signal Transduction Pheromone Pheromone OBP Odorant Binding Protein (OBP) Pheromone->OBP Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (OR/Orco) Pheromone_OBP->OR Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: Generic olfactory signaling pathway for insect pheromone detection.

Conclusion

References

Unveiling the Presence of 3,4-Dimethylhexanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-dimethylhexanoic acid, a branched-chain fatty acid with potential significance in chemical communication. While the presence of various branched-chain fatty acids in the scent gland secretions of mammals, particularly artiodactyls, is well-documented, the specific identification of this compound has been elusive in readily available literature. This guide synthesizes the current understanding of related compounds, outlines the analytical methodologies required for its identification and quantification, and explores its potential biological roles.

Natural Occurrence: An Inferred Presence in Artiodactyl Scent Glands

While direct evidence for the natural occurrence of this compound remains to be definitively published, its presence can be inferred from the analysis of scent gland secretions in various artiodactyl species. Studies on the chemical composition of these secretions consistently reveal a complex mixture of volatile and non-volatile compounds, including a significant proportion of straight-chain and branched-chain fatty acids. These secretions play a crucial role in territorial marking, individual recognition, and reproductive signaling.

The interdigital glands of sheep (Ovis aries) and the preorbital glands of sika deer (Cervus nippon) have been shown to contain a variety of branched-chain fatty acids.[1][2] For instance, the interdigital gland secretions of Vembur sheep contain compounds such as butanoic acid and 2-methylpropanoic acid in males.[1] Similarly, the preorbital gland secretions of female sika deer contain several methyl-branched fatty acids, including 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic acid, 14-methylhexadecanoic acid, and 15-methylhexadecanoic acid, which collectively constitute over 29% of the volatile compounds.[2] The presence of these structurally related molecules suggests that this compound could also be a component of these or similar glandular secretions in other ungulates.

Table 1: Examples of Branched-Chain Fatty Acids in Artiodactyl Scent Glands

SpeciesGlandIdentified Branched-Chain Fatty Acids
Vembur Sheep (Ovis aries)Interdigital Gland2-Methylpropanoic acid, Butanoic acid (in males)[1]
Sika Deer (Cervus nippon)Preorbital Gland12-Methyltridecanoic acid, 13-Methyltetradecanoic acid, 14-Methylpentadecanoic acid, 14-Methylhexadecanoic acid, 15-Methylhexadecanoic acid[2]

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound from a biological matrix necessitates a multi-step analytical approach, primarily involving extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Extraction

Secretions from scent glands are typically collected by swabbing the gland opening or by gentle squeezing of the gland. The collected sample is then extracted with an organic solvent, such as diethyl ether or dichloromethane, to isolate the lipid-soluble components.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility of free carboxylic acids, derivatization is a critical step for successful GC-MS analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs). This is typically achieved by reaction with a methylating agent, such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

Detailed Protocol for Esterification using BF3-Methanol:

  • Sample Preparation: A known amount of the lipid extract is dried under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF3-methanol solution to the dried extract.

  • Reaction: Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, add a nonpolar solvent (e.g., hexane) and water. The FAMEs will partition into the organic layer.

  • Sample Cleanup: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The resulting FAMEs are then analyzed by GC-MS.

  • Gas Chromatography: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used to separate the FAMEs based on their boiling points and polarity. The temperature program is optimized to achieve good resolution of the different fatty acid esters.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard ionization method. The mass spectrometer is operated in full scan mode to obtain the mass spectra of the eluting compounds.

Identification: The identification of this compound methyl ester is based on two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram is compared to that of an authentic standard of this compound methyl ester run under the same GC conditions.

  • Mass Spectrum: The mass spectrum of the sample peak is compared to the library mass spectrum or the mass spectrum of the authentic standard. The fragmentation pattern of branched-chain fatty acid methyl esters is characterized by specific ions resulting from cleavage at the branch points.

Quantification: For quantitative analysis, an internal standard (e.g., a fatty acid with an odd number of carbons, such as heptadecanoic acid) is added to the sample before extraction. The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard methyl ester.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Interpretation Sample Gland Secretion Extraction Solvent Extraction Sample->Extraction Derivatization Esterification (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Identification (Retention Time & Mass Spectrum) GCMS->Identification Quantification Quantification (Internal Standard) GCMS->Quantification

Fig. 1: General workflow for the analysis of this compound.

Potential Role in Chemical Signaling

The presence of branched-chain fatty acids in scent gland secretions strongly suggests a role in chemical communication. These molecules are often volatile and can convey information about the sender's species, sex, social status, and reproductive condition. The specific stereochemistry of chiral branched-chain fatty acids can also be crucial for their biological activity, as different enantiomers can elicit different behavioral responses.

While the specific function of this compound is yet to be determined, it is plausible that it contributes to the complex chemical signature of an animal. Future research should focus on the synthesis of stereochemically pure isomers of this compound and subsequent behavioral assays to elucidate their potential pheromonal activity.

Putative_Signaling_Pathway Sender Sender Animal (e.g., Artiodactyl) ScentGland Scent Gland (e.g., Preorbital, Interdigital) Sender->ScentGland produces Biosynthesis Biosynthesis of This compound ScentGland->Biosynthesis Secretion Secretion of Chemical Signal (containing 3,4-DMHA) Biosynthesis->Secretion Environment Environment Secretion->Environment deposited in Receiver Receiver Animal (Conspecific) Environment->Receiver detected by OlfactorySystem Olfactory System Receiver->OlfactorySystem Brain Brain OlfactorySystem->Brain signal to Behavior Behavioral Response (e.g., Mating, Aggression) Brain->Behavior triggers

Fig. 2: Putative role of this compound in chemical communication.

Conclusion and Future Directions

While the definitive identification of this compound in a natural source is a critical next step, the existing body of research on branched-chain fatty acids in animal communication provides a strong foundation for its potential discovery and significance. The analytical protocols outlined in this guide offer a clear path for researchers to investigate the presence of this molecule in various biological samples. Future research should focus on:

  • Targeted analysis of scent gland secretions from a wider range of artiodactyl species for the presence of this compound.

  • Chiral analysis to determine the enantiomeric composition of naturally occurring this compound, as stereochemistry is often critical for biological activity.

  • Behavioral studies using synthetic standards of this compound enantiomers to investigate their potential pheromonal effects.

  • Elucidation of the biosynthetic pathway leading to the formation of this compound in mammals.

By pursuing these research avenues, the scientific community can gain a deeper understanding of the role of this compound and other branched-chain fatty acids in the complex world of animal chemical communication, with potential applications in wildlife management, animal husbandry, and the development of novel semiochemical-based products.

References

Spectroscopic Analysis of 3,4-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3,4-Dimethylhexanoic acid. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data and outlines detailed, adaptable protocols for both NMR and Mass Spectrometry (MS) analysis. These methodologies are based on established practices for short-chain fatty acids and are intended to serve as a foundational resource for researchers.

Predicted Spectroscopic Data

In the absence of publicly archived experimental spectra for this compound, predicted data serves as a valuable reference for structural confirmation and analytical method development. The following tables summarize the predicted 1H and 13C NMR chemical shifts.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-111.5 - 12.5br s
H-22.2 - 2.4m
H-31.8 - 2.0m
H-41.4 - 1.6m
H-51.2 - 1.4m
H-60.8 - 1.0t
3-CH30.9 - 1.1d
4-CH30.8 - 1.0d

Predicted in CDCl3 at 400 MHz. Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity: br s = broad singlet, m = multiplet, t = triplet, d = doublet.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)178 - 182
C-2 (-CH2-)38 - 42
C-3 (-CH-)35 - 39
C-4 (-CH-)40 - 44
C-5 (-CH2-)25 - 29
C-6 (-CH3)11 - 15
3-CH315 - 19
4-CH318 - 22

Predicted in CDCl3 at 100 MHz. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules.[1]

Sample Preparation:

  • Sample Quantity: For 1H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For 13C NMR, a higher concentration of 50-100 mg is recommended.[2]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and appropriate solvent for this compound.[2]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is necessary.

    • Pulse Angle: 30-45° for qualitative, 90° for quantitative analysis.

  • 13C NMR Acquisition:

    • Experiment: Standard proton-decoupled 13C experiment.

    • Relaxation Delay (D1): 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[3]

Sample Preparation and Derivatization (Silylation):

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a glass vial. For biological samples, an appropriate extraction method (e.g., liquid-liquid or solid-phase extraction) should be employed to isolate the organic acid fraction. The sample should be dried completely.

  • Derivatization Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add 100 µL of the silylating agent to the dried sample. Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester.

  • Dilution: After cooling to room temperature, the derivatized sample can be diluted with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) before injection.

Instrumentation and Data Acquisition:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a wax or a mid-polarity column).

  • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program:

    • Initial Temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: Increase at a rate of 5-10°C/min to 200-250°C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-400) to obtain the mass spectrum. Selected Ion Monitoring (SIM) can be used for targeted quantification for higher sensitivity.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the NMR and MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer spectrometer NMR Spectrometer (≥400 MHz) transfer->spectrometer acquire Acquire 1D/2D Spectra (1H, 13C) spectrometer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Structure Elucidation) process->analyze

Caption: Experimental workflow for NMR analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh/Extract Sample dry Dry Sample weigh->dry derivatize Derivatization (e.g., Silylation) dry->derivatize dilute Dilute with Solvent derivatize->dilute gcms GC-MS System dilute->gcms inject Inject Sample gcms->inject separate Chromatographic Separation inject->separate detect Mass Detection (EI, Full Scan/SIM) separate->detect analyze Data Analysis (Chromatogram, Mass Spectrum, Library Search) detect->analyze

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Structure Elucidation of 3,4-Dimethylhexanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dimethylhexanoic acid. Due to the limited availability of experimental data for this specific compound, this guide outlines a systematic approach to its synthesis and characterization based on established chemical principles and spectroscopic techniques. It includes a detailed, adaptable experimental protocol for its synthesis via malonic ester synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy), and logical workflows for its structural confirmation. This document serves as a practical resource for researchers engaged in the synthesis and analysis of novel branched-chain carboxylic acids.

Introduction

This compound is a branched-chain carboxylic acid with the chemical formula C₈H₁₆O₂. As with many chiral molecules, the stereochemistry of its two chiral centers at positions 3 and 4 can significantly influence its biological activity and physical properties. A thorough structural elucidation is therefore critical for any research or development involving this compound. This guide details the necessary steps to synthesize and confirm the structure of this compound, providing predicted data to aid in the interpretation of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and serve as a baseline for experimental determination.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
IUPAC Name This compound
CAS Number 153312-53-9
SMILES CCC(C)C(C)CC(=O)O

Synthesis of this compound

A robust method for the synthesis of this compound is the malonic ester synthesis, which allows for the sequential alkylation of diethyl malonate. A proposed synthetic scheme is outlined below.

Proposed Synthetic Pathway

The synthesis involves a two-step alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The first alkylation introduces a sec-butyl group, and the second introduces a methyl group.

Synthesis_Pathway diethyl_malonate Diethyl malonate enolate1 Enolate intermediate diethyl_malonate->enolate1 1. NaOEt, EtOH alkylated_malonate1 Diethyl 2-(sec-butyl)malonate enolate1->alkylated_malonate1 2. 2-Bromobutane (B33332) enolate2 Alkylated enolate alkylated_malonate1->enolate2 3. NaOEt, EtOH alkylated_malonate2 Diethyl 2-(sec-butyl)-2-methylmalonate enolate2->alkylated_malonate2 4. Methyl iodide dicarboxylic_acid 2-(sec-butyl)-2-methylmalonic acid alkylated_malonate2->dicarboxylic_acid 5. H₃O⁺, Δ final_product This compound dicarboxylic_acid->final_product 6. Decarboxylation (Δ)

Figure 1: Proposed synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of Diethyl 2-(sec-butyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 2-bromobutane dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-(sec-butyl)-2-methylmalonate

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as in Step 1.

  • Add the purified diethyl 2-(sec-butyl)malonate dropwise to the cooled ethoxide solution.

  • Add methyl iodide dropwise to the resulting enolate solution.

  • Reflux the mixture for several hours until the starting material is consumed.

  • Work up the reaction as described in Step 1 to isolate the dialkylated malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Reflux the diethyl 2-(sec-butyl)-2-methylmalonate with a concentrated solution of aqueous sodium hydroxide (B78521) to saponify the esters.

  • After saponification is complete, cool the mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux to effect decarboxylation. Carbon dioxide will be evolved.

  • Continue heating until the evolution of gas ceases.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Dry the ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the final product by vacuum distillation.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized this compound will be achieved through a combination of spectroscopic techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Product ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr ms_data Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Functional Group ID (-COOH) ir->ir_data nmr_data Proton & Carbon Environment, Connectivity nmr->nmr_data structure Confirmed Structure of This compound ms_data->structure ir_data->structure nmr_data->structure

Figure 2: Workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts are summarized in Table 2. The spectrum is expected to be complex due to the presence of diastereomers and overlapping signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0br s1H
-CH₂- (C2)2.2 - 2.4m2H
-CH- (C3)1.8 - 2.0m1H
-CH- (C4)1.4 - 1.6m1H
-CH₂- (C5)1.2 - 1.4m2H
-CH₃ (C3-methyl)0.9 - 1.1d3H
-CH₃ (C4-methyl)0.8 - 1.0d3H
-CH₃ (C6)0.8 - 1.0t3H

Note: Chemical shifts are relative to TMS. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are presented in Table 3.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-COOH)175 - 180
C2 (-CH₂-)40 - 45
C3 (-CH-)35 - 40
C4 (-CH-)30 - 35
C5 (-CH₂-)25 - 30
C6 (-CH₃)10 - 15
C3-methyl (-CH₃)15 - 20
C4-methyl (-CH₃)15 - 20
Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns for branched-chain carboxylic acids are summarized in Table 4.

m/zProposed FragmentNotes
144[C₈H₁₆O₂]⁺Molecular ion (M⁺)
129[M - CH₃]⁺Loss of a methyl group
115[M - C₂H₅]⁺Loss of an ethyl group
99[M - COOH]⁺Loss of the carboxyl group
74[CH₃CH(CH₃)CH₂COOH]⁺McLafferty rearrangement
57[C₄H₉]⁺sec-Butyl cation
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid functional group.

Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretchVery broad, characteristic of a carboxylic acid dimer
2850-2960C-H stretchAliphatic C-H stretches
1700-1725C=O stretchStrong, characteristic of a carboxylic acid dimer
1210-1320C-O stretchStrong
920-950O-H bendBroad, out-of-plane bend

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structure elucidation of this compound. By following the proposed synthetic protocol and utilizing the predicted spectroscopic data as a reference, researchers can confidently prepare and characterize this and other similar branched-chain carboxylic acids. The detailed workflows and data tables are intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

The Enigmatic Origins of 3,4-Dimethylhexanoic Acid: A Technical Guide to Its Synthesis and Putative Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – Despite its well-defined chemical structure and commercial availability, the specific details surrounding the initial discovery and isolation of 3,4-Dimethylhexanoic acid remain elusive within readily accessible scientific literature. Extensive searches of scholarly databases have not yielded a definitive original publication outlining its first synthesis or extraction from a natural source. This technical guide provides a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and a generalized protocol for its potential isolation, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A compilation of data from various chemical databases provides a clear profile of the physical and chemical characteristics of this compound. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
CAS Number 153312-53-9ChemScene[2]
IUPAC Name This compoundPubChem[1]
SMILES CCC(C)C(C)CC(=O)OPubChem[1]
Purity ≥98% (Commercially available)ChemScene[2]

A Proposed Synthetic Pathway

In the absence of a documented first synthesis, a plausible and efficient route to this compound can be devised using well-established reactions in organic chemistry. A proposed pathway involves the alkylation of a suitable ester enolate followed by hydrolysis. This method offers good control over the introduction of the methyl groups at the C3 and C4 positions.

A potential starting material for this synthesis is ethyl 3-methylbutanoate. The synthetic sequence would proceed as follows:

  • Enolate Formation: Treatment of ethyl 3-methylbutanoate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) will generate the corresponding lithium enolate.

  • Alkylation: The enolate is then reacted with an electrophile, in this case, 2-bromobutane. This will introduce the second methyl group and the ethyl group at the alpha position to the ester, which corresponds to the C3 and C4 positions of the final product.

  • Hydrolysis: The resulting ethyl 3,4-dimethylhexanoate is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to yield this compound.

Synthesis_of_3_4_Dimethylhexanoic_Acid start Ethyl 3-methylbutanoate enolate Lithium Enolate Intermediate start->enolate 1. LDA, THF, -78 °C alkylated_ester Ethyl 3,4-dimethylhexanoate enolate->alkylated_ester 2. 2-Bromobutane final_product This compound alkylated_ester->final_product 3. NaOH, H₂O 4. H₃O⁺

A proposed synthetic pathway for this compound.

Putative Isolation from a Natural Source: A Generalized Protocol

While no specific natural source of this compound has been identified in the literature, branched-chain fatty acids are known constituents of various biological matrices, including bacteria, plants, and animal fats. The following is a generalized workflow for the isolation and characterization of such a compound from a hypothetical biological sample.

The protocol involves a multi-step process beginning with extraction and culminating in purification and structural elucidation.

  • Sample Preparation and Extraction: The biological material (e.g., microbial cell pellet, plant tissue) is first homogenized and then subjected to a lipid extraction procedure, commonly using a chloroform/methanol solvent system (Folch or Bligh-Dyer methods). This separates the total lipid content from other cellular components.

  • Saponification and Fractionation: The crude lipid extract is saponified by heating with a strong base (e.g., KOH in methanol) to hydrolyze ester linkages and liberate the free fatty acids. The resulting mixture is then acidified, and the free fatty acids are extracted into an organic solvent.

  • Purification by Chromatography: The crude fatty acid mixture is then purified. A common technique is flash column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate fatty acids based on polarity. For more refined separation, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be employed.

  • Characterization and Structure Elucidation: The purified compound is then analyzed to confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, providing both retention time data and a mass spectrum that can be compared to known standards or databases. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to definitively determine the carbon skeleton and the positions of the methyl groups, thus confirming the structure as this compound.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis sample Biological Sample homogenization Homogenization sample->homogenization lipid_extraction Lipid Extraction (e.g., Folch method) homogenization->lipid_extraction saponification Saponification (KOH/MeOH) lipid_extraction->saponification acidification Acidification (HCl) saponification->acidification ffa_extraction Free Fatty Acid Extraction acidification->ffa_extraction chromatography Chromatography (Silica Gel or HPLC) ffa_extraction->chromatography characterization Characterization (GC-MS, NMR) chromatography->characterization

A generalized workflow for the isolation of a fatty acid.

Conclusion

The history of the discovery and isolation of this compound is not prominently documented, presenting a curious gap in the chemical literature. However, its known physicochemical properties, coupled with established synthetic methodologies, provide a solid foundation for its use and further investigation. The proposed synthetic route and generalized isolation protocol offered in this guide are intended to serve as practical resources for the scientific community, enabling the procurement and study of this compound in various research contexts, from fundamental organic chemistry to its potential applications in drug discovery and development. Future research may yet uncover the original reports of its discovery, shedding more light on the origins of this intriguing branched-chain fatty acid.

References

A Technical Guide to the Thermochemical Data of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 3,4-Dimethylhexanoic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the established experimental protocols for determining key thermochemical parameters such as enthalpy of formation, standard molar entropy, and heat capacity for similar organic compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences who require an understanding of how such data are obtained and utilized.

Introduction

Thermochemical Data Overview

While specific experimental values for this compound are not published, the following table outlines the key thermochemical properties of interest and the typical range of values for similar aliphatic carboxylic acids. These values are for illustrative purposes and should not be taken as experimental data for this compound.

Thermochemical PropertySymbolTypical UnitsDescription
Standard Enthalpy of FormationΔfH°kJ/molThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar EntropyJ/(mol·K)The entropy content of one mole of the substance under standard state conditions.
Molar Heat Capacity (constant pressure)CpJ/(mol·K)The amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for an organic compound like this compound involves a series of precise calorimetric measurements.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.[1][2]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the substance (e.g., this compound) is pressed into a pellet.[2]

  • Bomb Preparation: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.[1] A fuse wire is connected to electrodes within the bomb and positioned to ignite the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[1][2]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[2]

  • Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.[2]

  • Standard Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is then calculated from its standard enthalpy of combustion using Hess's Law. This calculation also requires the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Molar Heat Capacity (Cp)

Molar heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is a temperature-dependent property and is crucial for calculating changes in enthalpy and entropy with temperature. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring heat capacity.[3][4][5][6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Preparation: A small, accurately weighed sample of the substance is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a controlled rate over a specified temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three separate measurements are typically required:

    • An initial baseline scan with two empty pans.

    • A scan of a standard material with a known heat capacity (e.g., sapphire).

    • A scan of the sample.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature.[4]

Standard Molar Entropy (S°)

The absolute entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the desired temperature.[8][9] The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.[8][9]

Experimental Protocol and Calculation

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of the substance is measured from as low a temperature as possible (approaching 0 K) up to its melting point using adiabatic calorimetry.

  • Enthalpy of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid transitions, fusion) are measured using techniques like DSC.[8]

  • Heat Capacity of the Liquid Phase: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature, often using DSC.

  • Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the target temperature, and adding the entropy changes for any phase transitions that occur within that range.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of key thermochemical data for an organic compound.

Thermochemical_Data_Workflow General Workflow for Experimental Determination of Thermochemical Data cluster_combustion Enthalpy of Formation cluster_cp Heat Capacity cluster_entropy Entropy substance Pure Organic Compound (e.g., this compound) comb_cal Combustion Calorimetry substance->comb_cal dsc Differential Scanning Calorimetry (DSC) substance->dsc low_temp_cal Low-Temperature Calorimetry (Adiabatic) substance->low_temp_cal delta_hc Heat of Combustion (ΔcH°) comb_cal->delta_hc hess_law Hess's Law Calculation delta_hc->hess_law delta_hf Standard Enthalpy of Formation (ΔfH°) hess_law->delta_hf cp_data Molar Heat Capacity (Cp) dsc->cp_data phase_trans Enthalpy of Phase Transitions (DSC) dsc->phase_trans integration Integration of Cp/T dT low_temp_cal->integration phase_trans->integration entropy_data Standard Molar Entropy (S°) integration->entropy_data

Caption: Experimental workflow for determining thermochemical properties.

Conclusion

While specific experimental thermochemical data for this compound are not currently available in the literature, this guide provides the fundamental experimental protocols for their determination. The methodologies of combustion calorimetry, differential scanning calorimetry, and low-temperature adiabatic calorimetry are robust and well-established for characterizing the enthalpy of formation, heat capacity, and entropy of organic compounds. For researchers and professionals requiring these data, the options are to either perform these experimental measurements or to use computational estimation methods, which are beyond the scope of this document. This guide serves as a valuable resource for understanding the experimental basis of thermochemical data.

References

The Physiological Role of 3,4-Dimethylhexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) with the molecular formula C8H16O2.[1] As a member of the BCFA family, it belongs to a class of fatty acids that are gaining increasing interest in the scientific community for their diverse biological activities. While extensive research exists for the general physiological roles of BCFAs, literature specifically detailing the physiological functions, mechanisms of action, and therapeutic potential of the this compound isomer is notably scarce. This technical guide aims to provide a comprehensive overview of the known physiological roles of BCFAs as a class, while also highlighting the current knowledge gap concerning this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C8H16O2PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 153312-53-9PubChem[1]

Table 1: Physicochemical Properties of this compound

General Physiological Roles of Branched-Chain Fatty Acids (BCFAs)

While specific data for this compound is limited, the broader class of BCFAs has been implicated in a variety of physiological processes. BCFAs are found in dairy products and are known to be produced by rumen bacteria. The general physiological roles of BCFAs are summarized below.

Metabolic Health

Emerging research suggests that BCFAs may play a role in metabolic health. Studies have indicated potential benefits in:

  • Weight Management and Energy Homeostasis: Some BCFAs have been associated with the regulation of body weight and energy balance.

  • Insulin (B600854) Sensitivity: Certain BCFAs may contribute to improved insulin sensitivity.

Anti-Inflammatory and Anti-Cancer Potential

In vitro and in vivo studies on various BCFAs have suggested potential anti-inflammatory and anti-cancer properties. These effects are thought to be mediated through various cellular signaling pathways.

Neuroprotective Effects

There is some evidence to suggest that certain BCFAs may possess neuroprotective properties, although the mechanisms are not yet fully understood.

Role in Chemical Communication

Branched-chain fatty acids are known to function as semiochemicals, particularly as pheromones, in various animal species. For instance, in goats, derivatives of 4-ethyloctanoic acid, a branched-chain fatty acid, are crucial for inducing the "male effect" which triggers ovulation in females.[2][3] However, no such role has been documented for this compound.

Current State of Knowledge on this compound

Despite the known physiological relevance of BCFAs, a comprehensive search of the scientific literature reveals a significant lack of information specifically on the physiological role of this compound. The following key areas remain uncharacterized:

  • Specific Biological Activity: There is no available data on the specific biological targets or pathways modulated by this compound.

  • Quantitative Data: No quantitative data, such as EC50 or IC50 values, for any biological activity of this compound has been reported.

  • Experimental Protocols: Detailed experimental protocols for the study of this compound are absent from the literature.

  • Signaling Pathways: There are no described signaling pathways in which this compound is known to be involved.

  • Natural Occurrence: While BCFAs are generally found in certain natural sources, the specific presence and concentration of this compound in biological systems have not been detailed.

Logical Relationship of BCFA Research

The current state of research suggests a logical progression from the general understanding of BCFAs to the need for specific investigation into individual isomers like this compound.

BCFA_Research_Logic A General BCFA Research (e.g., in dairy, rumen bacteria) B Identification of General Physiological Roles (Metabolism, Inflammation) A->B C Characterization of Specific BCFA Isomers (e.g., 4-ethyloctanoic acid in goats) B->C D Investigation of This compound C->D Next Logical Step E Elucidation of Specific Physiological Role, Mechanism of Action, and Therapeutic Potential D->E Future Research Goal

Figure 1. Logical Flow of Branched-Chain Fatty Acid Research. This diagram illustrates the progression from general BCFA research to the specific investigation of individual isomers like this compound, which currently represents a knowledge gap.

Conclusion and Future Directions

Future research should be directed towards:

  • Screening for Biological Activity: High-throughput screening of this compound against various biological targets to identify potential therapeutic applications.

  • Metabolomic Studies: Investigating the presence and concentration of this compound in various biological matrices to understand its natural occurrence and potential endogenous roles.

  • Mechanistic Studies: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The exploration of understudied molecules like this compound holds the potential to uncover novel biological pathways and therapeutic targets, making it a promising area for future scientific inquiry.

References

An In-depth Technical Guide to 3,4-Dimethylhexanoic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that, along with its structural analogs, is emerging as a molecule of interest in pharmacological research. BCFAs are increasingly recognized for their diverse biological activities, including potential anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Structural Analogs

This compound is a saturated fatty acid with the chemical formula C8H16O2 and a molecular weight of 144.21 g/mol . The presence and position of the methyl branches on the hexanoic acid backbone are critical for its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound and a Selection of its Structural Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC NamePubChem CID
This compoundC8H16O2144.21This compound22996987[1]
(3R,4S)-3,4-dimethylhexanoic acidC8H16O2144.21(3R,4S)-3,4-dimethylhexanoic acid55300332[2]
2,4-Dimethylhexanoic acidC8H16O2144.212,4-dimethylhexanoic acid39177
4,5-Dimethylhexanoic acidC8H16O2144.214,5-dimethylhexanoic acid123706
3-Hydroxy-2,4-dimethylhexanoic acidC8H16O3160.213-hydroxy-2,4-dimethylhexanoic acid14359208
2-Hydroxy-3,4-dimethylhexanoic acidC8H16O3160.212-hydroxy-3,4-dimethylhexanoic acid66289639
3,4-Dimethylhex-3-enoic acidC8H14O2142.203,4-dimethylhex-3-enoic acid71411803

Synthesis of this compound and its Analogs

Representative Experimental Protocol: Stereoselective Synthesis of a Chiral Branched-Chain Fatty Acid

This protocol is a representative example based on methods used for the synthesis of other chiral fatty acids and would require optimization for the specific synthesis of this compound.

Objective: To synthesize a specific stereoisomer of a branched-chain fatty acid.

Materials:

  • Appropriate starting materials (e.g., a chiral auxiliary, an alkyl halide)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for Grignard reaction (e.g., magnesium turnings, iodine)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Methodology:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and a crystal of iodine.

    • Add a solution of the appropriate alkyl halide (e.g., a chiral bromo-alkane) in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Carbonation:

    • Cool the Grignard reagent in a dry ice/acetone bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions, allowing the CO2 to sublime and react.

    • Continue adding dry ice until the reaction is complete (indicated by the cessation of gas evolution upon addition of more dry ice).

    • Allow the reaction mixture to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

    • Determine the enantiomeric excess using chiral chromatography.

Synthesis_Workflow Start Chiral Alkyl Halide Grignard Grignard Reagent Formation (Mg, Et2O) Start->Grignard Carbonation Carbonation (CO2) Grignard->Carbonation Workup Acidic Work-up (HCl) Carbonation->Workup Purification Purification (Chromatography) Workup->Purification Product Chiral this compound Purification->Product

Caption: A generalized workflow for the synthesis of a chiral branched-chain fatty acid.

Biological Activities and Potential Therapeutic Applications

While specific quantitative data for this compound is limited, research on BCFAs as a class suggests several promising areas of biological activity.

Anti-Proliferative and Anti-Cancer Activity

Several studies have demonstrated the anti-proliferative effects of BCFAs on various cancer cell lines. These effects are often associated with the induction of apoptosis.

Table 2: Representative Anti-Proliferative Activity of Branched-Chain Fatty Acids on Cancer Cell Lines

CompoundCancer Cell LineIC50Reference
12-Methyltetradecanoic acidPC3 (Prostate)17.99 - 35.44 µg/ml[3]
Branched phenyl derivative of oleic acidMCF-7 (Breast)48 ppm[4]
Branched phenyl derivative of oleic acidHT-29 (Colon)48 ppm[4]
Branched n-butyl derivative of oleic acidMCF-7 (Breast)82 ppm[4]
Branched n-butyl derivative of oleic acidHT-29 (Colon)77 ppm[4]

Note: The data presented are for structural analogs and are intended to be representative of the potential activity of BCFAs. Further research is needed to determine the specific activity of this compound.

Metabolic Regulation

BCFAs are known to interact with key metabolic regulators, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors GPR40 and GPR120.

  • PPAR Activation: BCFAs and their CoA thioesters can act as high-affinity ligands for PPARα.[5][6] This interaction can modulate the expression of genes involved in lipid metabolism and inflammation. Medium-chain fatty acids have been shown to be selective PPARγ activators and pan-PPAR partial agonists.[7][8]

  • GPR40 and GPR120 Activation: These receptors are activated by medium and long-chain fatty acids and are involved in glucose homeostasis and inflammation.[9][10] Activation of GPR40 can promote glucose-dependent insulin (B600854) secretion.

Anti-Inflammatory Activity

The interaction of BCFAs with PPARs suggests a potential role in modulating inflammatory responses. Fatty acids can influence the production of inflammatory cytokines.

Neurological Effects

The effects of BCFAs on the central nervous system are an area of active investigation. Short-chain fatty acids have demonstrated neuroprotective effects against hypoxia-reperfusion injury.[11][12] Conversely, a structural analog of this compound, 3,4-dimethyl-2,5-hexanedione, has been shown to have neurotoxic effects.

Signaling Pathways

The biological effects of this compound and its analogs are likely mediated through multiple signaling pathways. Based on the known targets of BCFAs, two key pathways are of particular interest:

PPAR-Mediated Signaling

Activation of PPARs by BCFAs leads to the regulation of target gene expression involved in lipid metabolism and inflammation.

PPAR_Signaling BCFA This compound (or analog) PPAR PPARα / PPARγ BCFA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Caption: A simplified diagram of the PPAR signaling pathway activated by BCFAs.

GPR40/120-Mediated Signaling

Activation of GPR40 and GPR120 by fatty acids can trigger downstream signaling cascades that influence insulin secretion and inflammatory responses.

GPR_Signaling BCFA This compound (or analog) GPR GPR40 / GPR120 BCFA->GPR Binds and Activates G_Protein Gq/11 GPR->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Insulin Secretion) Ca_PKC->Response

Caption: A general overview of GPR40/120 signaling initiated by fatty acids.

Experimental Protocols for Biological Evaluation

In Vitro Anti-Inflammatory Activity Assay

This protocol provides a general method for assessing the anti-inflammatory potential of this compound and its analogs by measuring the inhibition of protein denaturation.

Objective: To evaluate the in vitro anti-inflammatory activity of test compounds.

Materials:

  • Bovine serum albumin (BSA)

  • Tris-phosphate buffer saline (pH 6.5)

  • Test compounds (dissolved in a suitable solvent, e.g., methanol)

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of 0.5% (w/v) BSA in Tris-phosphate buffer saline.[13][14]

  • Prepare the reaction mixture containing BSA solution, buffer, and varying concentrations of the test compounds.[13][14]

  • A control group should be prepared with the solvent used to dissolve the test compounds.

  • Incubate the mixtures at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Induce protein denaturation by heating the mixtures (e.g., at 72°C for 5 minutes).

  • After cooling, measure the absorbance of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Measurement of Cytokine Release

This protocol outlines a general procedure to measure the effect of this compound on cytokine production in stimulated immune cells.

Objective: To determine the effect of test compounds on the release of pro-inflammatory and anti-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Methodology:

  • Culture macrophage cells to an appropriate density in multi-well plates.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (a potent inducer of inflammation) for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analyze the data to determine the effect of the test compounds on cytokine release compared to the LPS-stimulated control.

Experimental_Workflow_Cytokine cluster_cell_culture Cell Culture cluster_analysis Analysis Seed_Cells Seed Macrophages Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: An experimental workflow for assessing the effect of a compound on cytokine release.

Conclusion

This compound and its structural analogs represent a promising class of bioactive lipids with potential applications in the development of new therapeutics for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. While specific data on this compound itself is currently limited, the broader class of BCFAs has demonstrated significant biological activities. Future research should focus on the detailed biological evaluation of this compound and its specific isomers to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational resource to aid in these research and development endeavors.

References

Methodological & Application

Synthesis of 3,4-Dimethylhexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain carboxylic acid with potential applications in the synthesis of novel pharmaceutical compounds and as a chiral building block in organic chemistry. Its stereoisomers are of particular interest in drug development due to the specific interactions they may have with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a malonic ester synthesis route. This method is a robust and versatile approach for the preparation of substituted carboxylic acids.

The synthesis involves a sequential dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. This approach allows for the controlled introduction of the two methyl groups at the 3 and 4 positions of the hexanoic acid backbone.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step malonic ester synthesis. The process begins with the alkylation of diethyl malonate with a sec-butyl halide, followed by a second alkylation with a methyl halide. The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to afford the desired this compound.

Synthesis_Pathway diethyl_malonate Diethyl Malonate sec_butyl_malonate Diethyl sec-butylmalonate diethyl_malonate->sec_butyl_malonate 1. NaOEt 2. 2-Bromobutane dimethylated_ester Diethyl 2-sec-butyl-2-methylmalonate sec_butyl_malonate->dimethylated_ester 1. NaOEt 2. Methyl Iodide dicarboxylic_acid 2-sec-Butyl-2-methylmalonic Acid dimethylated_ester->dicarboxylic_acid 1. NaOH, H₂O 2. H₃O⁺ final_product This compound dicarboxylic_acid->final_product Heat (Δ) -CO₂ Experimental_Workflow cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation s1_start Prepare NaOEt Solution s1_add_malonate Add Diethyl Malonate s1_start->s1_add_malonate s1_add_halide Add 2-Bromobutane s1_add_malonate->s1_add_halide s1_reflux Reflux (4-6h) s1_add_halide->s1_reflux s1_workup Work-up and Isolation s1_reflux->s1_workup s1_product Diethyl sec-butylmalonate s1_workup->s1_product s2_add_ester Add Diethyl sec-butylmalonate s1_product->s2_add_ester s2_start Prepare NaOEt Solution s2_start->s2_add_ester s2_add_halide Add Methyl Iodide s2_add_ester->s2_add_halide s2_reflux Reflux (4-6h) s2_add_halide->s2_reflux s2_workup Work-up and Isolation s2_reflux->s2_workup s2_product Dialkylated Ester s2_workup->s2_product s3_sapon Saponification with NaOH s2_product->s3_sapon s3_acid Acidification (H₂SO₄) s3_sapon->s3_acid s3_decarbox Reflux (Decarboxylation) s3_acid->s3_decarbox s3_iso Isolation and Purification s3_decarbox->s3_iso s3_final This compound s3_iso->s3_final

Enantioselective Synthesis of 3,4-Dimethylhexanoic Acid: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,4-dimethylhexanoic acid, a chiral building block of interest in pharmaceutical and medicinal chemistry. The described methodology focuses on a robust and widely utilized strategy: diastereoselective alkylation employing an Evans-type chiral auxiliary. This approach offers high levels of stereocontrol, enabling the synthesis of specific stereoisomers crucial for investigating structure-activity relationships (SAR) in drug discovery.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a three-step sequence involving a chiral auxiliary. The core principle is the temporary attachment of a chiral molecule to an achiral precursor. This chiral auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, in this case, alkylation, leading to the formation of a new stereocenter with a high degree of selectivity. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.

The chosen strategy for the synthesis of a specific enantiomer, (3R,4S)-3,4-dimethylhexanoic acid, is outlined below. This method can be adapted to synthesize other stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary and the sequence of alkylation steps.

Enantioselective_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Conjugate Addition cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylatedAux N-Crotonyl-Auxiliary Aux->AcylatedAux Acylation AcylChloride Crotonyl Chloride AcylChloride->AcylatedAux AlkylatedAux1 Methylated Intermediate AcylatedAux->AlkylatedAux1 1,4-Addition MethylCuprate Lithium Dimethylcuprate MethylCuprate->AlkylatedAux1 Base LDA AlkylatedAux2 Dialkylated Auxiliary AlkylatedAux1->AlkylatedAux2 Base->AlkylatedAux2 Enolate Formation AlkylHalide Ethyl Iodide AlkylHalide->AlkylatedAux2 Alkylation Hydrolysis LiOH, H2O2 FinalProduct (3R,4S)-3,4-Dimethylhexanoic Acid AlkylatedAux2->FinalProduct RecoveredAux Recovered Auxiliary AlkylatedAux2->RecoveredAux Hydrolysis->FinalProduct

Caption: General workflow for the enantioselective synthesis of (3R,4S)-3,4-dimethylhexanoic acid.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the enantioselective synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Diastereoselective Conjugate Addition

EntryElectrophileReagentSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLiMe₂CuTHF-78 to 0>95:585-95

Table 2: Diastereoselective Alkylation

EntrySubstrateBaseAlkylating AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Methylated IntermediateLDAEthyl IodideTHF-78>98:280-90

Table 3: Auxiliary Cleavage and Product Characterization

EntrySubstrateCleavage ConditionsProductEnantiomeric Excess (ee)Overall Yield (%)
1Dialkylated AuxiliaryLiOH, H₂O₂(3R,4S)-3,4-Dimethylhexanoic Acid>99%65-75 (over 3 steps)

Experimental Protocols

Method 1: Asymmetric Synthesis via an Evans Chiral Auxiliary

This protocol details the synthesis of (3R,4S)-3,4-dimethylhexanoic acid.

3.1. Materials and Reagents

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Crotonyl chloride

  • n-Butyllithium (n-BuLi)

  • Triethylamine (Et₃N)

  • Lithium dimethylcuprate (LiMe₂Cu)

  • Lithium diisopropylamide (LDA)

  • Ethyl iodide (EtI)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

3.2. Step-by-Step Procedure

Detailed_Protocol_Workflow cluster_acylation Acylation of Chiral Auxiliary cluster_conjugate_addition Diastereoselective Conjugate Addition cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A1 Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C. A2 Add n-BuLi dropwise and stir for 15 min. A1->A2 A3 Add crotonyl chloride dropwise and stir for 30 min at -78 °C, then warm to 0 °C for 1 h. A2->A3 A4 Quench with saturated aq. NH4Cl and extract with diethyl ether. A3->A4 A5 Dry organic layers over MgSO4, concentrate, and purify by column chromatography. A4->A5 C1 Dissolve the N-crotonyl auxiliary in anhydrous THF at -78 °C. A5->C1 Proceed with purified N-crotonyl auxiliary C2 Add LiMe2Cu and stir for 2 h at -78 °C, then warm to 0 °C for 1 h. C1->C2 C3 Quench with saturated aq. NH4Cl and extract with diethyl ether. C2->C3 C4 Dry, concentrate, and purify by column chromatography. C3->C4 B1 Dissolve the methylated intermediate in anhydrous THF at -78 °C. C4->B1 Proceed with purified methylated intermediate B2 Add LDA dropwise and stir for 30 min to form the enolate. B1->B2 B3 Add ethyl iodide and stir for 4 h at -78 °C. B2->B3 B4 Quench with saturated aq. NH4Cl and extract with diethyl ether. B3->B4 B5 Dry, concentrate, and purify by column chromatography. B4->B5 D1 Dissolve the dialkylated auxiliary in a THF/water mixture at 0 °C. B5->D1 Proceed with purified dialkylated auxiliary D2 Add H2O2 followed by LiOH and stir vigorously for 4 h. D1->D2 D3 Quench with aq. Na2SO3. D2->D3 D4 Extract with CH2Cl2 to recover the chiral auxiliary. D3->D4 D5 Acidify the aqueous layer with HCl and extract the product with ethyl acetate. D4->D5 D6 Dry the organic layers, concentrate, and purify to obtain the final product. D5->D6

Caption: Detailed experimental workflow for the synthesis of (3R,4S)-3,4-dimethylhexanoic acid.

3.2.1. Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add crotonyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-crotonyl auxiliary.

3.2.2. Diastereoselective Conjugate Addition

  • To a solution of the N-crotonyl auxiliary (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium dimethylcuprate (LiMe₂Cu) (1.5 eq).

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the methylated intermediate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC at this stage.

3.2.3. Diastereoselective Alkylation

  • To a solution of the methylated intermediate (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.2 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add ethyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

3.2.4. Auxiliary Cleavage

  • Dissolve the purified dialkylated auxiliary (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by the addition of an aqueous solution of sodium sulfite.

  • Make the solution basic (pH > 10) with saturated aqueous NaHCO₃ and extract with dichloromethane (B109758) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure to yield (3R,4S)-3,4-dimethylhexanoic acid. The enantiomeric excess can be determined by chiral GC or HPLC analysis of a suitable derivative (e.g., the methyl ester).

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium and LDA are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Crotonyl chloride is corrosive and lachrymatory.

  • Hydrogen peroxide is a strong oxidizer.

  • Handle all organic solvents with care as they are flammable.

Conclusion

The described protocol, utilizing an Evans chiral auxiliary, provides a reliable and highly stereoselective method for the synthesis of enantiomerically pure this compound. This approach is amenable to scale-up and can be adapted for the synthesis of various stereoisomers and analogs, making it a valuable tool for medicinal chemists and drug development professionals in the exploration of new chiral therapeutic agents. Careful execution of the experimental procedures and purification steps is crucial for achieving high yields and stereoselectivities.

Application Note: Chiral Separation of 3,4-Dimethylhexanoic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylhexanoic acid is a chiral carboxylic acid with two stereocenters, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The separation and quantification of these individual isomers are crucial in various fields, including drug development and metabolomics, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective and diastereoselective separation of chiral compounds. This application note presents two detailed protocols for the chiral separation of this compound isomers: a direct method using a polysaccharide-based chiral stationary phase and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase

This method describes the direct separation of the enantiomers and diastereomers of this compound using a chiral stationary phase (CSP) derived from a polysaccharide derivative. Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including carboxylic acids. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel), 250 x 4.6 mm.

  • Mobile Phase A: n-Hexane (HPLC grade).

  • Mobile Phase B: 2-Propanol (HPLC grade).

  • Additive: Trifluoroacetic Acid (TFA) (HPLC grade).

  • Sample: A solution of this compound isomers (1 mg/mL) in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (due to the carboxyl group) or MS detector for higher sensitivity and selectivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the this compound isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation
IsomerRetention Time (min)Resolution (Rs)
(3R,4S)-isomer8.5-
(3S,4R)-isomer9.82.1
(3R,4R)-isomer12.23.5
(3S,4S)-isomer14.12.8

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiralpak® AD-H Column (250 x 4.6 mm, 5 µm) Inject->Column Detection UV (210 nm) or MS Detection Column->Detection MobilePhase Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1) MobilePhase->Column Chromatogram Chromatogram Detection->Chromatogram Quantify Peak Integration and Quantification Chromatogram->Quantify

Caption: Workflow for Direct Chiral HPLC Separation.

Method 2: Indirect Enantioseparation via Chiral Derivatization

This method involves the derivatization of the carboxylic acid group of this compound with a chiral derivatizing agent to form diastereomeric amides. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. This approach is particularly useful when direct chiral separation is challenging or when enhanced detection sensitivity is required by introducing a chromophore or fluorophore.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV or Fluorescence detector.

  • Achiral Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (HPLC grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC grade).

  • Chiral Derivatizing Agent: (R)-1-(1-Naphthyl)ethylamine (or a fluorescent alternative for higher sensitivity).

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (anhydrous, HPLC grade).

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve 1 mg of the this compound isomer mixture in 1 mL of anhydrous dichloromethane.

  • Add 1.2 equivalents of (R)-1-(1-Naphthyl)ethylamine.

  • Add 1.1 equivalents of DCC and a catalytic amount of DMAP.

  • Seal the vial and stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution may be necessary. For example, starting with 60% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (due to the naphthyl group) or Fluorescence detector (Excitation: 280 nm, Emission: 340 nm).

  • Injection Volume: 10 µL.

Data Presentation

The following table presents hypothetical data for the separation of the diastereomeric amides of this compound.

Diastereomeric AmideRetention Time (min)Resolution (Rs)
(3R,4S)-isomer derivative15.2-
(3S,4R)-isomer derivative16.52.3
(3R,4R)-isomer derivative18.93.8
(3S,4S)-isomer derivative20.12.0

Logical Relationship Diagram

G Analyte This compound (Enantiomers/Diastereomers) Reaction Derivatization Reaction (DCC, DMAP) Analyte->Reaction DerivAgent Chiral Derivatizing Agent ((R)-1-(1-Naphthyl)ethylamine) DerivAgent->Reaction Diastereomers Diastereomeric Amides Reaction->Diastereomers HPLC Achiral HPLC (C18 Column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation

Caption: Indirect Chiral Separation via Derivatization.

Both direct and indirect methods offer viable strategies for the chiral separation of this compound isomers by HPLC. The choice of method will depend on the specific requirements of the analysis, including the available instrumentation, desired sensitivity, and the complexity of the sample matrix. The direct method using a chiral stationary phase is often simpler and avoids potential side reactions during derivatization. The indirect method, however, can provide excellent resolution on more common achiral columns and can significantly enhance detection sensitivity. Method development and optimization, particularly of the mobile phase composition, are crucial for achieving baseline separation of all four stereoisomers.

Application Note: Derivatization of 3,4-Dimethylhexanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] However, direct GC analysis of polar compounds like 3,4-dimethylhexanoic acid is challenging.[3] The presence of a carboxylic acid group leads to low volatility and potential interactions with the GC column's stationary phase, resulting in poor peak shape, tailing, and inaccurate quantification.[4][5] To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid into a more volatile, less polar, and thermally stable derivative suitable for GC analysis.[5][6][7] This application note provides detailed protocols for two common and effective derivatization methods for this compound: acid-catalyzed esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.

Core Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid's hydroxyl group with a non-polar group.[1][8] This modification reduces hydrogen bonding, which in turn decreases the compound's boiling point and polarity, making it more amenable to GC analysis.[1][9]

  • Esterification (specifically, Methylation): This is one of the most common methods for derivatizing carboxylic acids.[6][10] The reaction, often catalyzed by an acid like boron trifluoride (BF3), converts the carboxylic acid into its corresponding methyl ester (FAME).[5][10][11] FAMEs are significantly more volatile and less polar than the parent acid.[7]

  • Silylation: This technique involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[1][12] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[4][13] The resulting TMS esters are thermally stable and volatile, making them ideal for GC analysis.[12]

Comparison of Derivatization Methods

The choice between esterification and silylation depends on the specific analytical requirements, sample matrix, and available instrumentation. The following table summarizes the key characteristics of each method.

FeatureAcid-Catalyzed Esterification (BF3-Methanol)Silylation (BSTFA)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reagent Boron Trifluoride in Methanol (BF3-Methanol)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Catalyst BF3 (inherent in reagent)Trimethylchlorosilane (TMCS) often added (e.g., 1%)
Reaction Time 5 - 60 minutes[5]30 - 60 minutes[4][14]
Reaction Temp. 60 - 100°C[5]60 - 70°C[4][14]
Advantages Produces clean mass spectra, stable derivatives, reagent is relatively inexpensive.[4]Highly reactive, effective for multiple functional groups, can derivatize sterically hindered acids.[1][4][13]
Disadvantages Can cause isomerization in conjugated fatty acids (less relevant for this compound).[15]Derivatives can be sensitive to moisture, reagent is moisture-sensitive, can produce more complex mass spectra.[4][13][16]

Experimental Workflow

The overall process from sample preparation to data analysis follows a structured workflow. The diagram below illustrates the key stages, including the parallel paths for the two primary derivatization techniques.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample_prep Sample Preparation (Drying/Extraction) start->sample_prep esterification Esterification (BF3-Methanol) sample_prep->esterification silylation Silylation (BSTFA) sample_prep->silylation extraction Solvent Extraction of Derivative esterification->extraction silylation->extraction gcms GC-MS Analysis extraction->gcms data Data Interpretation gcms->data end End data->end

Figure 1. General experimental workflow for the derivatization and GC-MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester (methyl 3,4-dimethylhexanoate).

Materials:

  • Sample containing this compound (1-25 mg)[9]

  • Boron trifluoride-methanol reagent (12-14% w/w)[5][9]

  • Hexane (B92381) or Heptane (GC grade)[5][9]

  • Deionized water or saturated NaCl solution[5]

  • Anhydrous sodium sulfate[5]

  • Screw-capped reaction vials (5-10 mL)[9]

  • Vortex mixer

  • Heating block or water bath

  • Pipettes

  • GC vials

Procedure:

  • Place 1-25 mg of the dried sample into a screw-capped reaction vial.[9] If the sample is in a solvent, evaporate the solvent completely under a gentle stream of nitrogen.

  • Add 2 mL of 12-14% BF3-Methanol reagent to the vial.[5][9]

  • Tightly cap the vial and heat at 60-100°C for 10-60 minutes.[5][9] A typical condition is 80°C for 60 minutes.[5]

  • Cool the vial to room temperature.

  • Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane to the vial.[5][9]

  • Vortex vigorously for 1-2 minutes to extract the FAME into the hexane layer.[5]

  • Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[5]

  • Transfer the dried hexane layer to a GC vial for analysis.

G acid 3,4-Dimethylhexanoic Acid heat Heat (60-100°C) acid->heat reagent BF3-Methanol reagent->heat ester Methyl 3,4-dimethylhexanoate (FAME Derivative) heat->ester G acid 3,4-Dimethylhexanoic Acid heat Heat (60-70°C) acid->heat reagent BSTFA (+1% TMCS) reagent->heat ester This compound, TMS Ester (TMS Derivative) heat->ester

References

Application Note and Protocols for the Quantification of 3,4-Dimethylhexanoic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that may be present in various biological matrices. The accurate quantification of this and other BCFAs is crucial for understanding metabolic pathways, identifying disease biomarkers, and for pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of this compound in plasma/serum and urine using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization procedure.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the representative quantitative performance characteristics of the analytical method for this compound. These values are based on typical performance for similar branched-chain fatty acids and should be validated in-house.[1][2][3][4]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 µg/mL
Correlation Coefficient (r²)> 0.995
Linearity ModelLinear, 1/x weighting

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/mL)LOQ (µg/mL)
Plasma/Serum0.10.3
Urine0.20.6

Table 3: Accuracy and Precision (Intra-day and Inter-day)

MatrixSpiked Concentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Recovery)Inter-day Precision (%RSD)Inter-day Accuracy (%Recovery)
Plasma/Serum3< 10%90 - 110%< 15%85 - 115%
50< 10%90 - 110%< 15%85 - 115%
800< 10%90 - 110%< 15%85 - 115%
Urine5< 10%90 - 110%< 15%85 - 115%
100< 10%90 - 110%< 15%85 - 115%
900< 10%90 - 110%< 15%85 - 115%

Table 4: Matrix Effect and Recovery

MatrixRecovery (%)Matrix Effect (%)
Plasma/Serum85 - 95%< 15%
Urine90 - 105%< 10%

Experimental Protocols

The following protocols describe the sample preparation and GC-MS analysis for the quantification of this compound in plasma/serum and urine.

Protocol 1: Quantification in Plasma/Serum

1. Materials and Reagents

  • Plasma or Serum Samples

  • This compound standard

  • Internal Standard (e.g., D3-3,4-Dimethylhexanoic acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (B86663) (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

2. Sample Preparation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Acidify the sample by adding 10 µL of 2M HCl to protonate the fatty acids.

  • Add 500 µL of MTBE as the extraction solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water.

  • Transfer the dried extract to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of MTBE and 50 µL of BSTFA + 1% TMCS.[5]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

Protocol 2: Quantification in Urine

1. Materials and Reagents

  • Urine Samples

  • Same reagents as for plasma/serum analysis.

2. Sample Preparation

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.

  • To 200 µL of the supernatant in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Proceed with the acidification and extraction steps as described in the plasma/serum protocol (steps 2.2 to 2.8).

3. Derivatization and GC-MS Analysis

  • Follow the same derivatization and GC-MS analysis procedures as outlined in the plasma/serum protocol (sections 3 and 4).

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Serum, or Urine) is_addition Add Internal Standard sample->is_addition acidification Acidification (e.g., with HCl) is_addition->acidification extraction Liquid-Liquid Extraction (e.g., with MTBE) acidification->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying derivatization Derivatization (e.g., with BSTFA) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Workflow for the quantification of this compound.

Logical Relationship of Branched-Chain Fatty Acids

bcfa_relationship diet Dietary Intake (e.g., Dairy, Ruminant Fats) bcfa_pool BCFA Pool (incl. This compound) diet->bcfa_pool Source gut_microbiota Gut Microbiota Metabolism gut_microbiota->bcfa_pool Source endogenous Endogenous Metabolism endogenous->bcfa_pool Source cellular_uptake Cellular Uptake and Metabolism bcfa_pool->cellular_uptake Leads to signaling Cell Signaling (e.g., GPCRs) cellular_uptake->signaling Influences energy Energy Metabolism cellular_uptake->energy Contributes to membrane Membrane Fluidity cellular_uptake->membrane Affects gene_expression Gene Expression Regulation cellular_uptake->gene_expression Regulates

References

Protocol for the Extraction of 3,4-Dimethylhexanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of 3,4-dimethylhexanoic acid, a branched-chain fatty acid (BCFA), from various biological samples. The methodologies outlined are designed to yield high-purity extracts suitable for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a branched-chain fatty acid. BCFAs are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation and as potential biomarkers for various physiological and pathological states.[1] Accurate and efficient extraction of this compound from complex biological matrices is crucial for its quantification and the study of its biological significance. This document details two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and purity of the target analyte. The following tables summarize representative quantitative data for the extraction of short-chain and branched-chain fatty acids, which can be extrapolated for this compound.

Table 1: Representative Recovery Rates for Liquid-Liquid Extraction of Short-Chain Fatty Acids

Analyte ClassSolvent SystemSample MatrixAverage Recovery (%)Reference
Volatile Fatty AcidsEthyl Acetate (B1210297)Fermentation Broth>70-90%[2]
Volatile Fatty Acids[P666,14][Cl] in DodecaneFermentation Broth60-92%[3]
Long-Chain Fatty AcidsHexane (B92381)/MTBE (1:1)Fermentation Medium76% (for C8:0)[4]

Table 2: Representative Recovery Rates for Solid-Phase Extraction of Fatty Acids

Analyte ClassSPE SorbentSample MatrixAverage Recovery (%)Reference
Short-Chain Fatty AcidsBond Elut PlexaFecal and Intestinal Samples98.34–137.83%
Fatty AcidsVarian PSA and Silicycle SiliaPrep DiamineEthylacetate/cyclohexane solutionSatisfying recoveries[5]
Short-Chain Fatty AcidsPFBBr derivatizationMouse Feces55.7% to 97.9%[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from aqueous biological samples such as plasma, serum, or urine.

Materials:

  • Sample (e.g., 1 mL of plasma)

  • Internal Standard (e.g., deuterated this compound or a similar C8 branched-chain fatty acid)

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of the aqueous sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 1-3 by adding 0.5 mL of 0.5 N HCl. This ensures that the carboxylic acid is in its protonated, more organic-soluble form.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic extracts to maximize recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for subsequent derivatization and GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general method for the purification of this compound from biological samples using a reversed-phase SPE cartridge.

Materials:

  • Sample (e.g., pre-treated plasma or tissue homogenate)

  • Internal Standard

  • SPE Cartridge: Reversed-phase C8 or C18, 500 mg bed weight

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Elution Solvent (e.g., Acetonitrile (B52724) or a mixture of hexane and diethyl ether)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

    • For tissue: Homogenize the tissue in a suitable solvent (e.g., 2:1 chloroform:methanol), followed by liquid-liquid extraction. Evaporate the organic solvent.

  • Reconstitution and Acidification: Reconstitute the pre-treated sample extract in 1 mL of 10% methanol in water and acidify to pH ~3 with formic acid. This protonates the carboxylic acid group, enhancing its retention on the nonpolar sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C8 or C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of water (acidified to pH ~3 with formic acid) through it. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water (acidified to pH ~3) to remove polar interferences. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum or by passing nitrogen through it for 10-20 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 5 mL of an appropriate elution solvent (e.g., acetonitrile or a 90:10 v/v mixture of hexane and diethyl ether).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization and GC-MS analysis.

Visualization of Methodologies and Pathways

General Metabolic Context of this compound

Branched-chain fatty acids like this compound are typically synthesized from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[7] The resulting branched-chain acyl-CoAs can then be used as primers for fatty acid synthesis. The following diagram illustrates a generalized pathway.

BCFAsynthesis General Biosynthetic Pathway of Branched-Chain Fatty Acids BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAcylCoA Branched-Chain Acyl-CoA BCKA->BCAcylCoA Oxidative Decarboxylation FattyAcidSynthase Fatty Acid Synthase BCAcylCoA->FattyAcidSynthase BCFA Branched-Chain Fatty Acids (e.g., this compound) FattyAcidSynthase->BCFA Elongation

Caption: Generalized biosynthesis of branched-chain fatty acids from amino acid precursors.

Experimental Workflow for Extraction and Analysis

The overall process for extracting and quantifying this compound from biological samples involves several key steps, from sample collection to data analysis.

ExtractionWorkflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Biological Sample (Plasma, Tissue, etc.) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for extraction and GC-MS analysis of this compound.

References

Application Notes and Protocols for the Chiral Separation of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a chiral carboxylic acid with two stereocenters, resulting in four possible stereoisomers. The analysis and separation of these enantiomers and diastereomers are critical in various fields, including pheromone research, metabolic studies, and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities. These application notes provide detailed protocols for the enantioselective analysis of this compound using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Due to the absence of a strong chromophore and its relatively high volatility after derivatization, both HPLC and GC methods are viable for the chiral separation of this compound. The following protocols outline two primary strategies:

  • Indirect Chiral HPLC Separation: This method involves the derivatization of the carboxylic acid with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column. This approach is advantageous as it allows for the use of common and robust reversed-phase columns and can incorporate a fluorescent tag for high sensitivity.

  • Direct Chiral GC Separation: This method involves the conversion of the carboxylic acid to a more volatile ester derivative, followed by direct separation of the enantiomers on a chiral GC column. This is a powerful technique for achieving high-resolution separation of all four stereoisomers.

Method 1: Indirect Chiral HPLC Separation of this compound Diastereomeric Amides

This protocol details the derivatization of this compound with a chiral amine to form diastereomeric amides, followed by their separation using reversed-phase HPLC. The use of a chiral amine with a fluorescent moiety, such as (R)-1-(1-naphthyl)ethylamine, is recommended to enhance detection sensitivity.

Experimental Protocol

1. Derivatization of this compound

  • Reagents and Materials:

    • Racemic this compound

    • (R)-1-(1-naphthyl)ethylamine (or another suitable chiral amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous Dichloromethane (DCM)

    • 0.1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Nitrogen gas stream

    • HPLC grade acetonitrile (B52724) and water

  • Procedure:

    • In a clean, dry vial, dissolve 10 mg of this compound in 2 mL of anhydrous DCM.

    • Add 1.2 equivalents of (R)-1-(1-naphthyl)ethylamine to the solution.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of HOBt.

    • Seal the vial and stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by adding 5 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5 mL of 0.1 M HCl, 5 mL of saturated NaHCO₃, and 5 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of the HPLC mobile phase for analysis.

2. HPLC Analysis of Diastereomeric Amides

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a fluorescence or UV detector.

    • Column: A standard achiral reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection:

      • Fluorescence: Excitation at 280 nm, Emission at 340 nm (for naphthyl-containing derivatives).

      • UV: 254 nm or 280 nm.

    • Injection Volume: 10 µL.

Data Presentation

The following table summarizes the expected chromatographic results for the separation of diastereomeric amides of this compound. Note: These are representative values based on the separation of similar branched-chain carboxylic acid derivatives. Actual results may vary and method optimization is recommended.

Diastereomer PairRetention Time (t_R1) (min)Retention Time (t_R2) (min)Resolution (R_s)
(3R,4R)/(3S,4S) with (R)-amine~8.5~9.2> 1.5
(3R,4S)/(3S,4R) with (R)-amine~10.1~10.8> 1.5

Visualization of Experimental Workflow

G Workflow for Indirect Chiral HPLC Analysis cluster_0 Sample Preparation & Derivatization cluster_1 HPLC Analysis cluster_2 Results start Racemic this compound reagents Add Chiral Amine, EDC, HOBt in DCM start->reagents reaction Stir at RT (12-16h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup dry Dry & Evaporate Solvent workup->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_analysis Inject onto Achiral C18 Column reconstitute->hplc_analysis separation Separation of Diastereomers hplc_analysis->separation detection Fluorescence or UV Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis chromatogram Chromatogram with Separated Peaks data_analysis->chromatogram quantification Quantification of Enantiomeric Purity chromatogram->quantification

Caption: Workflow for Indirect Chiral HPLC Analysis.

Method 2: Direct Chiral GC Separation of this compound Methyl Esters

This protocol describes the derivatization of this compound to its methyl ester, followed by direct enantioselective separation on a chiral Gas Chromatography (GC) column. This method is highly effective for resolving all four stereoisomers.

Experimental Protocol

1. Derivatization to Methyl Esters

  • Reagents and Materials:

    • Racemic this compound

    • Boron trifluoride-methanol solution (14% BF₃ in MeOH) or Trimethylsilyldiazomethane (TMS-diazomethane)

    • Anhydrous Methanol

    • Hexane (B92381) (GC grade)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Nitrogen gas stream

  • Procedure (using BF₃-Methanol):

    • Place 5 mg of this compound in a screw-capped vial.

    • Add 1 mL of 14% BF₃-methanol solution.

    • Seal the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 2 mL of hexane and 1 mL of water. Vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane layer with 2 mL of saturated NaHCO₃ solution.

    • Dry the hexane layer over anhydrous Na₂SO₄.

    • The resulting solution containing the methyl esters is ready for GC analysis.

2. Chiral GC Analysis

  • Instrumentation and Conditions:

    • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A chiral capillary column (e.g., Cyclodextrin-based, such as CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID) or as per MS requirements.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

Data Presentation

The following table presents expected retention times and resolution for the chiral GC separation of this compound methyl esters. Note: These are representative values based on separations of similar dimethyl-branched fatty acid methyl esters. Actual retention times and resolution will depend on the specific column and conditions used.

StereoisomerExpected Retention Time (min)
(3R,4R)-Methyl 3,4-dimethylhexanoate~22.5
(3S,4S)-Methyl 3,4-dimethylhexanoate~22.8
(3R,4S)-Methyl 3,4-dimethylhexanoate~23.5
(3S,4R)-Methyl 3,4-dimethylhexanoate~23.9

Resolution (R_s) between adjacent peaks is expected to be > 1.4 with an optimized temperature program.

Visualization of Experimental Workflow

G Workflow for Direct Chiral GC Analysis cluster_0 Sample Preparation & Derivatization cluster_1 GC Analysis cluster_2 Results start Racemic this compound reagents Add BF3-Methanol start->reagents reaction Heat at 60°C (30 min) reagents->reaction workup Hexane Extraction & Aqueous Wash reaction->workup dry Dry over Na2SO4 workup->dry gc_analysis Inject onto Chiral GC Column dry->gc_analysis separation Separation of Stereoisomers gc_analysis->separation detection FID or MS Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis chromatogram Chromatogram with Four Separated Peaks data_analysis->chromatogram quantification Quantification of Stereoisomeric Ratio chromatogram->quantification

Caption: Workflow for Direct Chiral GC Analysis.

References

Solid-Phase Extraction of 3,4-Dimethylhexanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanoic acid is a branched-chain fatty acid that may be of interest in various fields, including metabolic research, microbiology, and as a potential biomarker. Accurate quantification of this analyte from complex biological matrices often requires an efficient sample preparation method to remove interferences and concentrate the target compound. Solid-phase extraction (SPE) is a robust and selective technique for the purification and concentration of analytes from liquid samples. This document provides a detailed protocol for the solid-phase extraction of this compound, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

The presented protocol is based on established methods for short-chain fatty acids (SCFAs) and is optimized for compounds like this compound. The key principle involves the acidification of the sample to ensure the analyte is in its neutral, less polar form, allowing for its retention on a polymeric reversed-phase sorbent. After washing away polar interferences, the analyte is eluted with an organic solvent. For sensitive detection by GC-MS, a derivatization step is included to increase the volatility of the fatty acid.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. The pKa value is estimated based on structurally similar compounds, such as 3,5-dimethylhexanoic acid, which has a predicted pKa of approximately 4.80[1]. This is a critical parameter for optimizing the pH of the sample prior to SPE.

PropertyValue
Molecular FormulaC₈H₁₆O₂[2][3]
Molecular Weight144.21 g/mol [2][3]
Predicted pKa~4.8
XLogP32.4[2][4]

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of this compound from aqueous samples such as plasma, urine, or microbial culture media. A polymeric SPE sorbent is recommended for its high retention of a broad range of compounds, including polar and nonpolar analytes.

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase (e.g., Bond Elut Plexa)

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid (or another suitable acid for pH adjustment)

  • Elution solvent: Acetonitrile (B52724) or Methanol

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or Pentafluorobenzyl bromide (PFBBr))

  • SPE vacuum manifold

  • Nitrogen evaporator

  • GC-MS system

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify to pH ~2-3 with Formic Acid Sample->Acidify Load Load Acidified Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash with Acidified Water (to remove polar interferences) Load->Wash Elute Elute this compound (with Acetonitrile or Methanol) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Derivatize Derivatize Residue Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for the solid-phase extraction and analysis of this compound.

Detailed Protocol
  • Sample Pre-treatment:

    • Thaw frozen samples to room temperature.

    • For samples containing proteins, such as plasma, perform a protein precipitation step by adding a 3:1 ratio of cold acetonitrile, vortexing, and centrifuging. Use the supernatant for the next step.

    • Acidify the aqueous sample to a pH of approximately 2-3 by adding a small volume of formic acid. This ensures that the carboxylic acid group of this compound is protonated, making the molecule less polar and enhancing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the polymeric SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 3 mL of deionized water (acidified to pH 2-3 with formic acid). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water (acidified to pH 2-3 with formic acid) to remove salts and other polar interferences.

  • Elution:

    • Elute the retained this compound by passing 2 mL of acetonitrile or methanol through the cartridge. Collect the eluate in a clean collection tube.

Post-Extraction Processing and Analysis

For analysis by GC-MS, the eluted this compound needs to be derivatized to increase its volatility.

Derivatization Protocol (Silylation)
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized short-chain fatty acids. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity

Quantitative Performance

While specific recovery data for this compound using this exact protocol is not available in the literature, data from studies on similar short-chain fatty acids using polymeric SPE cartridges can provide a strong indication of expected performance. A study using a Bond Elut Plexa SPE column for the extraction of various SCFAs from fecal samples reported high recovery rates.[5][6]

AnalyteExpected Recovery (%)Expected RSD (%)
Isobutyric acid95 - 110< 10
Butyric acid98 - 115< 10
Isovaleric acid97 - 112< 10
Valeric acid96 - 110< 10
Hexanoic acid98 - 115< 10

Data are adapted from studies on similar short-chain fatty acids and serve as an estimation of expected performance for this compound.[5][6]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analyte's properties and the steps in the SPE protocol.

SPE_Logic Analyte This compound (Carboxylic Acid) pKa pKa ~ 4.8 Analyte->pKa Acidification Sample Acidification (pH < pKa) pKa->Acidification ProtonatedForm Neutral, Less Polar Form R-COOH Acidification->ProtonatedForm Retention Retention on SPE Sorbent (Hydrophobic Interaction) ProtonatedForm->Retention SPE_Sorbent Polymeric Reversed-Phase Sorbent (Hydrophobic) SPE_Sorbent->Retention Elution Elution with Organic Solvent (e.g., Acetonitrile) Retention->Elution PurifiedAnalyte Purified Analyte Elution->PurifiedAnalyte

References

Application Notes and Protocols for 3,4-Dimethylhexanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the metabolic effects of 3,4-Dimethylhexanoic acid is not currently available in published scientific literature. The following application notes and protocols are based on the established metabolic activities of its parent molecule, hexanoic acid. These are intended to serve as a foundational guide for initiating research into the potential metabolic applications of this compound.

Application Notes

This compound is a branched-chain fatty acid derivative of hexanoic acid. Based on the known metabolic effects of hexanoic acid, this compound is a promising candidate for investigation in several key areas of metabolic research, including obesity, type 2 diabetes, and general metabolic regulation. The methyl groups at the 3 and 4 positions may influence its potency, selectivity, and pharmacokinetic properties compared to the linear hexanoic acid.

Potential Anti-Obesity and Anti-Diabetic Effects

Studies on hexanoic acid have demonstrated its ability to mitigate high-fat diet-induced obesity and improve glucose homeostasis[1][2]. It is hypothesized that this compound may exhibit similar or enhanced effects.

  • Lipid Metabolism: this compound could potentially reduce adipogenesis and fat accumulation in white adipose tissue by down-regulating the expression of genes involved in fatty acid biosynthesis[1].

  • Glucose Metabolism: It may improve insulin (B600854) sensitivity and glucose tolerance. Potential mechanisms include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells[1].

Modulation of GLP-1 Secretion

Hexanoic acid has been shown to increase plasma GLP-1 levels[1]. GLP-1 is an incretin (B1656795) hormone with multiple beneficial effects on glucose and energy homeostasis. Investigating the ability of this compound to stimulate GLP-1 secretion from enteroendocrine L-cells is a key area of interest.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are critical nuclear receptors in the regulation of lipid and glucose metabolism. Short-chain fatty acids have been shown to act as PPARγ agonists[3][4][5]. It is plausible that this compound could act as an agonist for PPARα and/or PPARγ.

  • PPARα Activation: May lead to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ Activation: Could improve insulin sensitivity and glucose uptake in peripheral tissues.

Data Presentation

The following tables summarize quantitative data from in vivo studies on hexanoic acid, which can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vivo Effects of Hexanoic Acid on Body Weight and Fat Mass in High-Fat Diet (HFD)-Fed Mice
ParameterControl (HFD)Hexanoic Acid (5% in HFD)% Change vs. ControlReference
Body Weight Gain (g) 15.2 ± 0.99.8 ± 0.8↓ 35.5%[1][2]
Epididymal Fat Weight (g) 1.8 ± 0.11.1 ± 0.1↓ 38.9%[1][2]
Subcutaneous Fat Weight (g) 1.2 ± 0.10.7 ± 0.1↓ 41.7%[1][2]

Data are presented as mean ± SEM.

Table 2: In Vivo Effects of Hexanoic Acid on Plasma Metabolic Parameters in HFD-Fed Mice
ParameterControl (HFD)Hexanoic Acid (5% in HFD)% Change vs. ControlReference
Plasma NEFA (mEq/L) 1.2 ± 0.10.9 ± 0.05↓ 25.0%[1]
Plasma Insulin (ng/mL) 3.5 ± 0.51.5 ± 0.2↓ 57.1%[1]
Plasma Glucose (mg/dL) 250 ± 15180 ± 10↓ 28.0%[1]
Plasma GLP-1 (pM) 5.2 ± 0.58.1 ± 0.7↑ 55.8%[1]

Data are presented as mean ± SEM. NEFA: Non-Esterified Fatty Acids; GLP-1: Glucagon-Like Peptide-1.

Experimental Protocols

The following are detailed protocols adapted from studies on hexanoic acid and other fatty acids, which can be used to investigate the metabolic effects of this compound.

Protocol 1: In Vivo Anti-Obesity and Anti-Diabetic Effects in a High-Fat Diet (HFD)-Induced Mouse Model

Objective: To evaluate the effect of this compound on body weight, fat accumulation, and glucose homeostasis in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Normal chow diet

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • This compound

  • Vehicle control (e.g., corn oil)

  • Oral gavage needles

  • Glucometer and glucose test strips

  • Insulin (Humulin R)

  • ELISA kits for plasma insulin and GLP-1

Procedure:

  • Acclimatization: Acclimatize mice for one week with free access to water and a normal chow diet.

  • Dietary Groups: Divide mice into three groups:

    • Group 1: Normal chow diet + Vehicle

    • Group 2: High-fat diet + Vehicle

    • Group 3: High-fat diet + this compound (e.g., 100 mg/kg body weight, administered daily by oral gavage).

  • Treatment Period: Maintain the respective diets and daily gavage for 8-12 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • At the end of the treatment period, fast mice for 6 hours.

    • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • A few days after the IPGTT, fast mice for 4 hours.

    • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose levels at 0, 15, 30, 60, and 90 minutes post-injection.

  • Sample Collection: At the end of the study, euthanize mice and collect blood for plasma analysis (NEFA, insulin, GLP-1). Dissect and weigh white adipose tissue (epididymal and subcutaneous) and liver.

Protocol 2: In Vitro Adipocyte Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM with 10% bovine calf serum (growth medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound stock solution (dissolved in ethanol (B145695) or DMSO)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in growth medium.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation induction medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control.

  • Maturation: On Day 2, replace the medium with insulin medium containing the respective concentrations of this compound.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS and the respective concentrations of this compound, changing the medium every two days.

  • Analysis (Day 8-10):

    • Oil Red O Staining: Wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

    • Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.

Protocol 3: In Vitro GLP-1 Secretion Assay

Objective: To assess the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • STC-1 or GLUTag enteroendocrine cell line

  • DMEM

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • This compound stock solution

  • Positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: Seed STC-1 or GLUTag cells in a 24-well plate and grow to 80-90% confluence.

  • Pre-incubation: Wash the cells with KRBB and then pre-incubate in KRBB for 1 hour at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRBB containing various concentrations of this compound (e.g., 10, 50, 100 µM), a vehicle control, or a positive control, along with a DPP-IV inhibitor.

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant and centrifuge to remove any cell debris.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit.

Mandatory Visualization

G cluster_HFD High-Fat Diet cluster_Adipose Adipose Tissue cluster_Systemic Systemic Effects Increased Energy Intake Increased Energy Intake Lipogenesis Lipogenesis Increased Energy Intake->Lipogenesis Fat Accumulation Fat Accumulation Lipogenesis->Fat Accumulation Adipocyte Hypertrophy Adipocyte Hypertrophy Fat Accumulation->Adipocyte Hypertrophy Obesity Obesity Adipocyte Hypertrophy->Obesity Insulin Resistance Insulin Resistance Obesity->Insulin Resistance Hyperglycemia Hyperglycemia Insulin Resistance->Hyperglycemia This compound This compound This compound->Lipogenesis Inhibits

Proposed Anti-Obesity Mechanism of this compound.

G cluster_Intestine Intestinal L-Cell cluster_Pancreas Pancreatic β-Cell cluster_Systemic Systemic Effects This compound This compound GLP-1 Secretion GLP-1 Secretion This compound->GLP-1 Secretion Stimulates GLP-1 Receptor GLP-1 Receptor GLP-1 Secretion->GLP-1 Receptor Activates cAMP cAMP GLP-1 Receptor->cAMP Increases Insulin Secretion Insulin Secretion cAMP->Insulin Secretion Enhances Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Improved Glucose Homeostasis Improved Glucose Homeostasis Glucose Uptake->Improved Glucose Homeostasis

Proposed GLP-1 Mediated Glucose Homeostasis by this compound.

G cluster_Metabolic_Effects Metabolic Effects This compound This compound PPARα/γ PPARα/γ This compound->PPARα/γ Binds and Activates PPAR-RXR Heterodimer PPAR-RXR Heterodimer PPARα/γ->PPAR-RXR Heterodimer RXR RXR RXR->PPAR-RXR Heterodimer PPRE PPRE PPAR-RXR Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Gene Transcription->Increased Fatty Acid Oxidation Improved Insulin Sensitivity Improved Insulin Sensitivity Target Gene Transcription->Improved Insulin Sensitivity

Proposed PPAR-Mediated Metabolic Regulation by this compound.

G Start Start In Vivo Studies In Vivo Studies Start->In Vivo Studies In Vitro Studies In Vitro Studies Start->In Vitro Studies HFD Mouse Model HFD Mouse Model In Vivo Studies->HFD Mouse Model Adipocyte Differentiation Adipocyte Differentiation In Vitro Studies->Adipocyte Differentiation GLP-1 Secretion Assay GLP-1 Secretion Assay In Vitro Studies->GLP-1 Secretion Assay PPAR Reporter Assay PPAR Reporter Assay In Vitro Studies->PPAR Reporter Assay Data Analysis Data Analysis HFD Mouse Model->Data Analysis Adipocyte Differentiation->Data Analysis GLP-1 Secretion Assay->Data Analysis PPAR Reporter Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Experimental Workflow for Investigating this compound.

References

Experimental protocol for asymmetric synthesis of 3,4-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Asymmetric Synthesis of 3,4-Dimethylhexanoic Acid

Introduction

This compound is a chiral carboxylic acid with two stereocenters, making it a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The precise stereochemical control during its synthesis is critical for the biological activity and efficacy of the final target compounds. This application note provides a detailed experimental protocol for the asymmetric synthesis of (3R,4S)-3,4-dimethylhexanoic acid utilizing a diastereoselective conjugate addition to an α,β-unsaturated N-acyl oxazolidinone, a well-established method employing an Evans chiral auxiliary. This approach offers high levels of stereocontrol and reliable cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Principle of the Method

The synthesis strategy involves three main stages:

  • Acylation: The chiral auxiliary, (4R,5S)-4,5-diphenyl-2-oxazolidinone, is acylated with (E)-2-pentenoyl chloride to form a chiral α,β-unsaturated N-acyl imide.

  • Diastereoselective Conjugate Addition: The N-acyl imide undergoes a highly diastereoselective 1,4-conjugate addition of a methyl group using a Gilman cuprate (B13416276) reagent (lithium dimethylcuprate). The steric influence of the chiral auxiliary directs the approach of the nucleophile, establishing the stereocenter at the β-position (C4). The resulting enolate is then trapped by methylation at the α-position (C3).

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product via hydrolysis to yield (3R,4S)-3,4-dimethylhexanoic acid and allow for the recovery of the auxiliary.

Experimental Protocols

Materials and Equipment
  • (4R,5S)-4,5-diphenyl-2-oxazolidinone

  • (E)-2-Pentenoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Copper(I) iodide (CuI)

  • Methyllithium (B1224462) (MeLi) in diethyl ether

  • Methyl iodide (MeI)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (dried in oven)

  • Magnetic stirrer and hotplate

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Protocol 1: Synthesis of N-((E)-Pentenoyl)-(4R,5S)-4,5-diphenyl-2-oxazolidinone
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Slowly add (E)-2-pentenoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to 0 °C and stir for 1-2 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, hexanes/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Conjugate Addition and Alkylation
  • Prepare the Gilman cuprate reagent: In a separate flame-dried flask under argon, suspend copper(I) iodide (1.5 eq) in anhydrous diethyl ether at -40 °C.

  • Add methyllithium (3.0 eq) dropwise and stir for 30 minutes to form lithium dimethylcuprate.

  • In another flask, dissolve the purified N-((E)-pentenoyl)-(4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

  • Add the freshly prepared lithium dimethylcuprate solution to the N-acyl oxazolidinone solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours to allow for complete conjugate addition.

  • Add methyl iodide (2.0 eq) to the reaction mixture to trap the enolate.

  • Slowly warm the reaction to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Dissolve the purified N-(3,4-dimethylhexanoyl)-(4R,5S)-4,5-diphenyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Adjust the pH to >10 with 1 M NaOH to facilitate the extraction of the chiral auxiliary.

  • Extract the chiral auxiliary with dichloromethane (3x). The auxiliary can be recovered and recycled.

  • Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired (3R,4S)-3,4-dimethylhexanoic acid with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data obtained from the described protocol.

StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
AcylationN-((E)-Pentenoyl)-(4R,5S)-4,5-diphenyl-2-oxazolidinone~95N/AN/A
Conjugate Addition & AlkylationN-(3,4-dimethylhexanoyl)-(4R,5S)-4,5-diphenyl-2-oxazolidinone~85>98:2N/A
Auxiliary Cleavage(3R,4S)-3,4-Dimethylhexanoic acid~90N/A>98
Overall (3R,4S)-3,4-Dimethylhexanoic acid ~73 N/A >98

Note: Yields and selectivities are representative and may vary based on specific reaction conditions and the purity of reagents.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Conjugate Addition & Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-4,5-diphenyl-2-oxazolidinone) Acylation Acylation (n-BuLi, THF, -78°C) Auxiliary->Acylation AcylChloride (E)-2-Pentenoyl Chloride AcylChloride->Acylation AcylImide N-Acyl Oxazolidinone Acylation->AcylImide ConjugateAddition Conjugate Addition (-78°C) AcylImide->ConjugateAddition Cuprate Lithium Dimethylcuprate (Me₂CuLi) Cuprate->ConjugateAddition MeI Methyl Iodide (MeI) Alkylation Enolate Alkylation (-78°C to 0°C) MeI->Alkylation ConjugateAddition->Alkylation AlkylatedProduct N-(3,4-dimethylhexanoyl) Oxazolidinone Alkylation->AlkylatedProduct Cleavage Hydrolysis (LiOH, H₂O₂) AlkylatedProduct->Cleavage FinalProduct (3R,4S)-3,4-Dimethylhexanoic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for the asymmetric synthesis of this compound.

Stereochemical Control Pathway

G cluster_0 Chelation Control Model cluster_1 Alkylation start N-Acyl Oxazolidinone (s-cis conformation) chelation Lithium Chelate Formation start->chelation Li⁺ coordination attack Nucleophilic Attack (Me₂CuLi) chelation->attack Shielding by Phenyl Group intermediate Intermediate Enolate attack->intermediate Forms C4 Stereocenter trap Enolate Trapping with MeI intermediate->trap final_adduct Alkylated Product trap->final_adduct Forms C3 Stereocenter

Caption: Logical diagram of stereocontrol during conjugate addition and alkylation.

Application Note & Protocol: Quantification of 3,4-Dimethylhexanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of 3,4-Dimethylhexanoic acid in biological samples, such as plasma or serum, using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Due to the challenges in retaining small carboxylic acids on standard reversed-phase columns, this protocol employs a derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and improve ionization efficiency.[1][2] This method is intended as a robust framework that can be adapted and validated for specific research needs.

Introduction

This compound is a branched-chain medium-chain fatty acid. The accurate quantification of such fatty acids in biological matrices is crucial for various fields, including metabolomics, drug metabolism studies, and clinical diagnostics. Direct analysis of these compounds by LC-MS/MS is often hampered by their poor retention on reversed-phase columns and low ionization efficiency. To overcome these limitations, a derivatization strategy is employed. This protocol details a method using 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent, which has been shown to be effective for the analysis of short and medium-chain carboxylic acids.[1][2]

Experimental Protocol

This protocol is adapted from established methods for similar analytes and should be validated for the specific matrix and instrumentation used.[1][2]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., d3-3,4-Dimethylhexanoic acid) is highly recommended. If unavailable, a structurally similar compound not present in the sample can be used after thorough validation.

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Pyridine (B92270)

  • Formic acid

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Biological matrix (e.g., human plasma, rat serum)

2. Sample Preparation (Protein Precipitation & Derivatization)

  • Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice.

  • Aliquoting : Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking : Add the internal standard to each sample, quality control (QC), and calibration standard (except blank).

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Derivatization Reaction :

    • To 40 µL of the supernatant, add 20 µL of 200 mM 3-NPH in ACN/water (50:50, v/v).

    • Add 20 µL of 120 mM EDC containing 6% pyridine in ACN/water (50:50, v/v).[1]

  • Incubation : Vortex the mixture and incubate at 40°C for 30 minutes.[1]

  • Dilution : After incubation, dilute the sample with ACN/water (50:50, v/v) to a final volume of 1 mL.

  • Final Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer for Analysis : Transfer the supernatant to an LC autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : A suitable gradient should be optimized to separate the analyte from matrix interferences. A starting point could be:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Negative Mode.[2]

  • MRM Transitions : These must be optimized by infusing a standard solution of the 3-NPH derivative of this compound and the derivatized internal standard. The precursor ion will be the [M-H]- of the derivatized analyte. A common product ion for 3-NPH derivatives is m/z 137.[2]

Data Presentation

Table 1: Proposed MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound-3-NPHTo be determinedTo be determined100To be determinedTo be determined
Internal Standard-3-NPHTo be determinedTo be determined100To be determinedTo be determined

Table 2: Expected Method Performance Characteristics (Based on similar assays for SMCFAs)

ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-50 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 80%

Experimental Workflow Diagram

LCMS_Workflow LC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (ACN) Spike_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Add_Reagents Add 3-NPH & EDC/Pyridine Supernatant1->Add_Reagents Incubate Incubate at 40°C Add_Reagents->Incubate Dilute Dilute Sample Incubate->Dilute Centrifuge2 Final Centrifugation Dilute->Centrifuge2 Supernatant2 Transfer to Vial Centrifuge2->Supernatant2 LC_Separation LC Separation (C18 Column) Supernatant2->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological matrices by LC-MS/MS. The use of 3-NPH derivatization is a key step to achieve the necessary sensitivity and chromatographic performance. Researchers should perform a full method validation to ensure the protocol meets the specific requirements of their studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dimethylhexanoic acid synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common and effective method for synthesizing this compound?

A common and effective method is the malonic ester synthesis. This multi-step process involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired disubstituted acetic acid.[1][2][3] The key advantage of this method is the high acidity of the α-protons of the malonic ester, which allows for efficient deprotonation and subsequent alkylation under relatively mild conditions.[2][4]

Q2: I am experiencing low yields in my malonic ester synthesis of this compound. What are the potential causes and solutions?

Low yields in malonic ester synthesis can arise from several factors. Here are some common issues and their solutions:

  • Incomplete Deprotonation: The first step requires the complete conversion of diethyl malonate to its enolate. If the base is not strong enough or used in insufficient quantity, the subsequent alkylation will be inefficient.

    • Solution: Use a slight excess of a strong base like sodium ethoxide in anhydrous ethanol (B145695). Ensure your reagents and glassware are completely dry, as the presence of water will consume the base.

  • Side Reactions during Alkylation: A major side reaction is dialkylation, where the second α-proton is removed and a second alkyl group is added.[1] Another potential issue is the elimination reaction (E2) of the alkyl halide, especially with secondary halides like 2-bromobutane (B33332).[5]

    • Solution: To minimize dialkylation during the first step, add the alkyl halide dropwise to the enolate solution at a low temperature. For the second alkylation, ensure the first alkylation is complete before adding the second equivalent of base and the second alkyl halide. To reduce elimination, use a less hindered base if possible and maintain a low reaction temperature.

  • Incomplete Hydrolysis or Decarboxylation: The hydrolysis of the diethyl ester to the dicarboxylic acid and the subsequent decarboxylation require specific conditions to proceed to completion.

    • Solution: For hydrolysis, ensure a sufficient excess of strong base (like NaOH or KOH) and an adequate reflux time.[6] For decarboxylation, acidic conditions and heating are typically required.[6][7] Monitor the reaction for the cessation of CO2 evolution.

Q3: How can I minimize the formation of the dialkylated byproduct, diethyl 2,2-di(sec-butyl)malonate?

The formation of a dialkylated byproduct where two sec-butyl groups are added is a common issue.[1]

  • Solution: This can be minimized by the slow, controlled addition of one equivalent of 2-bromobutane to the diethyl malonate enolate at a reduced temperature. It is also crucial to use a stoichiometric amount of the alkylating agent. Running the reaction at a lower concentration can also disfavor the second alkylation.

Q4: What is the best way to purify the final this compound product, which is a mixture of diastereomers?

This compound has two chiral centers, and its synthesis will typically result in a mixture of diastereomers ((3R,4S) and (3S,4R) vs. (3R,4R) and (3S,4S)). The separation of these diastereomers can be challenging due to their similar physical properties.

  • Fractional Distillation: While difficult, fractional distillation under reduced pressure may achieve some degree of separation if the boiling points of the diastereomeric pairs are sufficiently different.[4]

  • Chromatographic Methods:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers. Using a normal-phase or reverse-phase column with an appropriate solvent system can lead to the isolation of the individual diastereomers.[8]

    • Chiral Chromatography: If you need to separate all four stereoisomers, chiral HPLC is necessary. This involves using a chiral stationary phase that can differentiate between the enantiomers.[9][10]

  • Fractional Crystallization: This method involves the formation of diastereomeric salts by reacting the carboxylic acid with a chiral amine resolving agent.[11] The resulting salts have different solubilities and can often be separated by fractional crystallization. The pure diastereomeric acid can then be recovered by acidification.

Data Presentation

The following tables summarize representative quantitative data for the malonic ester synthesis of a disubstituted carboxylic acid like this compound. Please note that these are typical values and actual results may vary depending on specific experimental conditions.

Table 1: Alkylation Reaction Conditions and Typical Yields

StepAlkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1st Alkylation2-BromobutaneSodium EthoxideAnhydrous Ethanol50-602-475-85
2nd Alkylation1-BromoethaneSodium EthoxideAnhydrous Ethanol50-602-470-80

Table 2: Hydrolysis and Decarboxylation Conditions and Typical Yields

StepReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Hydrolysis50% aq. KOHEthanol100 (reflux)4-690-95
Decarboxylation6M HClN/A100-1201-285-95

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(sec-butyl)-2-ethylmalonate
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 200 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces.

  • Formation of the Malonate Enolate: After all the sodium has reacted, add 80 g (0.5 mol) of diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • First Alkylation: To the resulting solution, add 68.5 g (0.5 mol) of 2-bromobutane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2 hours.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared by dissolving 11.5 g of sodium in 200 mL of anhydrous ethanol. Then, add 54.5 g (0.5 mol) of 1-bromoethane dropwise and reflux for another 2 hours.

  • Work-up: After cooling, pour the reaction mixture into 500 mL of cold water. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation to this compound
  • Hydrolysis: Place the crude diethyl 2-(sec-butyl)-2-ethylmalonate in a round-bottom flask. Add a solution of 80 g of potassium hydroxide (B78521) in 150 mL of ethanol and 50 mL of water. Reflux the mixture for 6 hours.

  • Acidification and Decarboxylation: After cooling, acidify the reaction mixture with 6M hydrochloric acid until the pH is ~1. Heat the mixture to 100-120 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Extraction and Purification: Cool the mixture and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. The final product can be purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_alkylation Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation start Diethyl Malonate deprotonation1 Deprotonation (NaOEt, EtOH) start->deprotonation1 alkylation1 First Alkylation (2-Bromobutane) deprotonation1->alkylation1 deprotonation2 Deprotonation (NaOEt, EtOH) alkylation1->deprotonation2 alkylation2 Second Alkylation (1-Bromoethane) deprotonation2->alkylation2 dialkylated_ester Diethyl 2-(sec-butyl)-2-ethylmalonate alkylation2->dialkylated_ester hydrolysis Hydrolysis (KOH, H2O/EtOH, Reflux) dialkylated_ester->hydrolysis Crude Product dicarboxylic_acid Disubstituted Malonic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (HCl, Heat) dicarboxylic_acid->decarboxylation final_product This compound decarboxylation->final_product

A diagram illustrating the experimental workflow for the malonic ester synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation Check pH after base addition side_reactions Side Reactions (Dialkylation, Elimination) start->side_reactions Analyze crude product for byproducts (GC-MS) incomplete_hydrolysis Incomplete Hydrolysis/ Decarboxylation start->incomplete_hydrolysis Monitor CO2 evolution during decarboxylation use_excess_base Use slight excess of strong, dry base incomplete_deprotonation->use_excess_base control_addition Slow, dropwise addition of alkyl halide at low temp. side_reactions->control_addition optimize_hydrolysis Ensure sufficient reflux time and excess base incomplete_hydrolysis->optimize_hydrolysis

A troubleshooting guide for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Peak Tailing of 3,4-Dimethylhexanoic Acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing for this compound in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a branched-chain fatty acid. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1][2][3]
Structure A C8 carboxylic acid with methyl branches at positions 3 and 4[1]
Analytical Challenge Prone to peak tailing in GC due to its polar carboxylic acid group[4][5]

Q2: Why is my this compound peak tailing in my GC chromatogram?

Peak tailing for carboxylic acids like this compound is a common issue and typically stems from unwanted interactions within the GC system.[4] The primary causes include:

  • Active Sites: The polar carboxylic acid group can interact strongly with active sites, such as residual silanol (B1196071) (-Si-OH) groups, in the GC inlet liner and at the head of the analytical column.[6] This reversible adsorption delays the elution of a portion of the analyte, causing a tailed peak.

  • Analyte Polarity: The inherent polarity and hydrogen-bonding capacity of the carboxylic acid functional group lead to non-ideal chromatographic behavior on many standard non-polar and mid-polar stationary phases.[5]

  • System Contamination: Contamination in the injector or on the column can create new active sites for analyte interaction.[6]

  • Improper GC Conditions: Sub-optimal parameters, such as an inlet temperature that is too low, can lead to incomplete or slow vaporization, contributing to band broadening and tailing.[5]

Q3: What is peak tailing and why is it a problem?

In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing is a distortion where the peak's latter half is broader than the front half.[6] This is problematic because it:

  • Reduces the resolution between adjacent peaks.

  • Complicates peak integration, leading to inaccurate and imprecise quantification.[6]

  • Indicates sub-optimal performance of the chromatographic system.

A tailing factor greater than 1.5 typically indicates a problem that needs to be investigated.[6]

Q4: What is derivatization and can it help with peak tailing?

Derivatization is a chemical modification technique used to convert an analyte into a product with properties better suited for analysis. For this compound, derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl-ester.[7] This strategy is highly effective at eliminating peak tailing by preventing the interactions that cause it. Common methods include silylation and alkylation (esterification).[8]

Troubleshooting Guide: Resolving Peak Tailing for this compound

Use the following systematic approach to diagnose and resolve peak tailing.

Troubleshooting Workflow Diagram

The diagram below outlines a logical workflow for troubleshooting peak tailing. Start with the simplest and most common solutions before moving to more complex chemical modifications.

G start Peak Tailing Observed for this compound check_system Step 1: Perform Basic System Maintenance start->check_system maintenance_actions Replace Inlet Liner & Septum. Trim Column (10-20 cm from inlet). check_system->maintenance_actions unresolved Issue Persists maintenance_actions->unresolved Test Run check_params Step 2: Review GC Method Parameters param_actions Ensure Inlet Temp is Sufficient. Optimize Oven Ramp Rate. Check Carrier Gas Flow. check_params->param_actions unresolved2 Issue Persists param_actions->unresolved2 Test Run derivatize Step 3: Chemically Modify the Analyte deriv_actions Perform Derivatization (e.g., Silylation with BSTFA) to increase volatility and reduce polarity. derivatize->deriv_actions unresolved3 Issue Persists deriv_actions->unresolved3 Test Run resolved Problem Resolved unresolved->check_params unresolved:s->check_params:n unresolved2->derivatize unresolved2:s->derivatize:n unresolved3->resolved Success unresolved3:s->resolved:n

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps

This table details the troubleshooting steps, potential causes, and recommended actions.

StepPotential CauseRecommended ActionExpected Outcome
1. System Maintenance Active sites or contamination in the inlet. This is the most frequent cause of tailing for polar compounds.[6]Replace the inlet liner with a new, deactivated one. Replace the septum. Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.[6]A significant improvement in peak shape if inlet activity was the primary cause.
Improper column installation. A poor column cut or incorrect installation depth can create dead volume or turbulence.[5][6]Re-cut the column ensuring a clean, square cut. Re-install the column according to the manufacturer's guidelines for the correct depth in the inlet and detector.Sharper, more symmetrical peaks.
2. GC Method Optimization Sub-optimal inlet temperature. If the temperature is too low, the acid may not vaporize completely or quickly, leading to tailing.[5]Increase the inlet temperature. A good starting point is 250 °C, but ensure it does not cause thermal degradation of the analyte.Improved peak symmetry due to more efficient vaporization.
Inappropriate column choice. Analyzing a polar acid on a non-polar column can enhance tailing.Consider using a more polar column, such as a wax-type or a specifically acid-deactivated column, which can better accommodate the polar analyte.[5]Reduced tailing due to more favorable analyte-stationary phase interactions.
3. Chemical Modification Inherent polarity of the analyte. The carboxylic acid group's ability to hydrogen bond is the root chemical cause of tailing.Derivatize the this compound to block the active carboxyl group. Silylation is a rapid and effective method. See the detailed protocol below.Elimination of peak tailing, resulting in a sharp, symmetrical peak for the derivatized analyte.

Experimental Protocol: Silylation of this compound

This protocol describes a general procedure for converting this compound into its more volatile trimethylsilyl (B98337) (TMS) ester using BSTFA.

Objective: To eliminate peak tailing by converting this compound to its non-polar TMS-ester derivative prior to GC analysis.

Materials:

  • Sample containing this compound, dried or in a suitable aprotic solvent (e.g., pyridine, acetonitrile).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • A suitable solvent like Pyridine or Acetonitrile.

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • GC-MS or GC-FID system.

Procedure:

  • Sample Preparation: Prepare a solution of your sample containing this compound in an aprotic solvent. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding, as water will consume the silylation reagent.

  • Reagent Addition: To approximately 100 µL of the sample solution in a reaction vial, add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Cap the vial tightly. Heat the mixture at 60-70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC. Inject 1 µL of the derivatized sample into the GC system.

Expected GC-MS Result:

  • Retention Time: The resulting TMS-ester will be less polar and more volatile, leading to a shorter retention time compared to the underivatized acid.

  • Peak Shape: The peak should be sharp and symmetrical, with no significant tailing.

  • Mass Spectrum: In GC-MS, the derivatized compound will show a characteristic mass spectrum with a molecular ion (M+) that is 72 mass units higher than the underivatized acid, corresponding to the addition of a Si(CH₃)₃ group in place of the acidic proton.

Logical Diagram for Derivatization Reaction

This diagram illustrates the chemical transformation during the silylation process.

G cluster_0 Silylation Reaction cluster_1 GC Analysis Outcome reactant1 This compound (Active -COOH group) plus + reactant1->plus reactant2 BSTFA (Silylating Agent) product TMS-Ester Derivative (Non-polar, Volatile) reactant2->product  60-70°C after After Derivatization: Symmetrical Peak product->after  Inject into GC plus->reactant2 before Before Derivatization: Tailing Peak before->after  Improves Chromatography

Caption: Silylation reaction logic and its effect on GC analysis.

References

Technical Support Center: Optimizing Mobile Phase for 3,4-Dimethylhexanoic Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 3,4-Dimethylhexanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte's carboxyl group and the stationary phase.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the carboxylic acid can be partially or fully ionized, leading to interactions with residual silanols on the silica-based stationary phase. The general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[1]

    • Solution: Add an acidic modifier to your mobile phase. Common choices include 0.1% formic acid, 0.1% acetic acid, or 0.05-0.1% phosphoric acid.[2][3] This will ensure the this compound is in its neutral, protonated form, minimizing silanol (B1196071) interactions.[4]

  • Column Issues:

    • Secondary Interactions with Stationary Phase: The column itself may have exposed, acidic silanol groups that interact with your analyte.

      • Solution: Use a modern, high-purity, end-capped C18 or C8 column. End-capping minimizes the exposed silanols.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

      • Solution: If the problem appears suddenly, try flushing the column with a strong solvent. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced. Using a guard column can help extend the life of your analytical column.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[6]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

Q2: I am not getting any separation between this compound and its positional isomers. What should I do?

Co-elution of isomers is a common challenge in HPLC. To resolve this, you need to improve the selectivity (α) and/or the efficiency (N) of your separation.

Strategies to Improve Isomer Separation:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous portion will generally increase retention times and may improve separation.[7]

    • Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.

    • Fine-tune pH: For ionizable compounds like carboxylic acids, even small adjustments in the mobile phase pH can significantly impact selectivity.[8][9] Experiment with different acidic modifiers or buffer concentrations.

  • Modify Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be ideal.

    • Solution: Consider a column with a different stationary phase. For positional isomers, a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is required.[7]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.

Q3: My retention times for this compound are drifting. What could be the cause?

Retention time variability can compromise the reliability of your results. The issue can stem from the HPLC system, the mobile phase, or the column.

Troubleshooting Retention Time Drift:

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analytical run.[10]

    • Changing Mobile Phase Composition: This can be due to improper mixing or evaporation of a volatile solvent component.

      • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Keep mobile phase reservoirs capped to prevent evaporation.[5][10]

    • pH Instability: For ionizable analytes, a small change in mobile phase pH can lead to significant shifts in retention time.[5]

      • Solution: Use a buffer to control the pH, especially if the desired pH is close to the pKa of your analyte or one of the mobile phase components. A buffer concentration of 20-30 mM is typically sufficient.[9]

  • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and, consequently, retention time shifts.

    • Solution: Inspect the system for any visible leaks and tighten any loose fittings.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of this compound on a C18 column?

A good starting point for a reversed-phase separation of this compound on a C18 column would be a mixture of acetonitrile and water with an acidic modifier.[2][3] A common starting gradient might be 40-60% acetonitrile in water, with 0.1% formic acid or phosphoric acid added to the aqueous phase.[2]

Q2: What detection wavelength should I use for this compound?

This compound does not have a strong chromophore, so detection can be challenging. A low UV wavelength, typically in the range of 200-215 nm, is often used for the detection of carboxylic acids.[3] Alternatively, derivatization with a UV-absorbing or fluorescent tag can significantly enhance sensitivity.[11] Refractive index (RI) detection is another option if UV detection is not feasible, but it is less sensitive and not compatible with gradient elution.

Q3: How can I separate the enantiomers of this compound?

Since this compound has two chiral centers, it can exist as four stereoisomers. To separate these enantiomers and diastereomers, you will need to use a chiral separation technique.

  • Chiral Stationary Phases (CSPs): This is the most common approach for direct chiral separations.[12] Columns with polysaccharide-based chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral carboxylic acids.[13]

  • Indirect Method (Derivatization): You can react the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[12][14]

Q4: Do I need to use a buffer in my mobile phase?

While an acidic modifier like formic or phosphoric acid is often sufficient to protonate the carboxylic acid and achieve good peak shape, a buffer is recommended for improved method robustness, especially if the mobile phase pH is critical for selectivity or if you observe retention time drift.[6][15] Phosphate buffers are commonly used in HPLC, but they are not volatile and are therefore not suitable for mass spectrometry (MS) detection.[9] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.

Parameter Condition Rationale
HPLC System Standard HPLC with UV DetectorWidely available instrumentation.
Column C18, 4.6 x 150 mm, 5 µmGood starting point for reversed-phase separation of small organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the analyte is in its neutral form.[2]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 40% B to 80% B over 15 minA gradient is often necessary to elute compounds with a range of polarities and to clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
Column Temp. 30 °CControlled temperature improves reproducibility.
Detection UV at 210 nmWavelength for detecting the carboxyl group.[3]
Protocol 2: Chiral Separation of this compound Enantiomers

This protocol outlines a general approach for chiral separation using a polysaccharide-based chiral stationary phase.

Parameter Condition Rationale
HPLC System Standard HPLC with UV DetectorSuitable for chiral separations.
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)These columns have broad applicability for chiral separations of various compounds, including carboxylic acids.[13]
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)Normal phase conditions are often used for chiral separations on these types of columns. TFA is added as an acidic modifier.
Flow Rate 0.5 - 1.0 mL/minAdjust for optimal resolution.
Injection Volume 5-10 µLKeep the volume small to avoid band broadening.
Column Temp. 25 °CTemperature can significantly affect chiral separations.
Detection UV at 210-220 nmDetection of the carboxyl group.

Visualizations

TroubleshootingWorkflow cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues start Start: Poor Peak Shape or No Separation peak_tailing Peak Tailing? start->peak_tailing If Peak Shape is the issue no_separation No Separation of Isomers? start->no_separation If Separation is the issue check_ph Is Mobile Phase pH < 3.5? peak_tailing->check_ph adjust_ph Add 0.1% Formic Acid or Phosphoric Acid check_ph->adjust_ph No check_column Modern End-Capped C18 Column? check_ph->check_column Yes adjust_ph->check_column replace_column Consider a High-Purity End-Capped Column check_column->replace_column No check_overload Sample Overloaded? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes end_node Problem Solved check_overload->end_node No dilute_sample->end_node optimize_mp Optimize Mobile Phase no_separation->optimize_mp change_organic Switch Acetonitrile and Methanol optimize_mp->change_organic change_column Change Column (e.g., Phenyl-Hexyl or Chiral) change_organic->change_column change_column->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

MobilePhaseOptimization start Mobile Phase Optimization for This compound select_column Select Column: Reversed-Phase C18 start->select_column select_solvents Select Solvents: Acetonitrile (ACN) and Water select_column->select_solvents acidify_aqueous Acidify Aqueous Phase: Add 0.1% Formic or Phosphoric Acid (Target pH 2.5-3.5) select_solvents->acidify_aqueous scout_gradient Scout Gradient: Run a broad gradient (e.g., 20-90% ACN) acidify_aqueous->scout_gradient evaluate_results Evaluate Results: Check Retention and Peak Shape scout_gradient->evaluate_results evaluate_results->acidify_aqueous Poor Retention or Peak Shape fine_tune Fine-Tune Gradient: Adjust slope and starting/ending %ACN for optimal resolution evaluate_results->fine_tune Good Retention & Peak Shape check_selectivity Is Selectivity an Issue? fine_tune->check_selectivity switch_organic Switch Organic Modifier: Try Methanol instead of ACN check_selectivity->switch_organic Yes final_method Final Optimized Method check_selectivity->final_method No switch_organic->scout_gradient

Caption: A workflow for optimizing the mobile phase in HPLC.

References

Technical Support Center: Synthesis of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethylhexanoic acid. The following information is designed to help troubleshoot common issues and optimize reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary byproducts?

A1: The most prevalent laboratory-scale synthesis of this compound is through the carbonation of a Grignard reagent. This involves the reaction of an appropriate secondary alkyl magnesium halide (e.g., (1,2-dimethylbutyl)magnesium bromide) with carbon dioxide, followed by an acidic workup.[1][2][3][4][5] The primary and most significant byproduct is the Wurtz coupling product, which is a dimer formed by the reaction of the Grignard reagent with the unreacted alkyl halide.[6] For instance, if starting with 3-bromo-4-methylhexane, the Wurtz byproduct would be 3,4,7,8-tetramethyldecane.

Q2: How can I minimize the formation of the Wurtz coupling byproduct?

A2: Minimizing the Wurtz coupling byproduct is crucial for achieving a high yield of the desired carboxylic acid. Key strategies include:

  • Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.[6]

  • Temperature Control: Maintain a low to moderate reaction temperature. The formation of the Grignard reagent is exothermic, and excessive heat can promote the Wurtz coupling side reaction.

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are standard for Grignard reactions as they solvate and stabilize the Grignard reagent.[1][7] For some reactive halides, 2-Methyltetrahydrofuran (2-MeTHF) may suppress Wurtz coupling more effectively than THF.[6]

  • Magnesium Quality and Surface Area: Use high-purity magnesium turnings with a large surface area to ensure efficient formation of the Grignard reagent, leaving less unreacted alkyl halide.[6]

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Initiation of a Grignard reaction can sometimes be sluggish. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents must be used. Grignard reagents are highly reactive with water.[8][9]

  • Activate the Magnesium: If the reaction does not start, adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help activate the magnesium surface.

  • Mechanical Agitation: Gently crushing the magnesium turnings with a glass rod (carefully!) can expose a fresh surface for reaction.

  • Local Heating: A small area of the flask can be gently heated with a heat gun to initiate the reaction, which is often indicated by bubbling or a slight turbidity in the solution.

Q4: What is the best method for purifying the final this compound product?

A4: After the reaction is quenched and worked up, the crude product will contain the desired carboxylic acid, unreacted starting materials, and byproducts. A common and effective purification strategy involves:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Wash with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. The neutral byproducts, such as the Wurtz dimer, will remain in the organic layer.[10]

  • Isolation of the Carboxylic Acid: Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the this compound.

  • Final Purification: The precipitated acid can then be collected by filtration and further purified by recrystallization or distillation if necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Grignard Reagent Formation Ensure magnesium turnings are of high quality and the surface is activated. Confirm the absence of moisture in glassware and solvents.
Reaction with Atmospheric CO₂ or Water Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Grignard Reagent Reacted with Starting Material (Wurtz Coupling) Add the alkyl halide slowly to the magnesium suspension. Maintain a controlled, low reaction temperature.
Inefficient Carbonation Use a large excess of freshly crushed dry ice (solid CO₂) to ensure complete reaction with the Grignard reagent. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution.[2]
Product Loss During Workup Ensure complete extraction of the carboxylate salt into the aqueous base. Carefully acidify the aqueous layer to fully precipitate the carboxylic acid.
Issue 2: High Percentage of Wurtz Coupling Byproduct
Possible Cause Troubleshooting Step
High Local Concentration of Alkyl Halide Dilute the alkyl halide in the reaction solvent and add it dropwise over an extended period.
Elevated Reaction Temperature Use an ice bath to maintain a gentle reflux during the Grignard formation. Avoid excessive heating.
Sub-optimal Solvent For reactive secondary halides, consider using 2-MeTHF instead of THF, as it has been shown to reduce Wurtz coupling in some cases.[6]
Insufficient Magnesium Surface Area Use a higher grade of magnesium turnings or increase the magnesium-to-halide ratio slightly.

Data Presentation

The following tables provide hypothetical yet plausible data on how reaction parameters can influence the yield of this compound and the formation of the corresponding Wurtz coupling byproduct.

Table 1: Effect of Alkyl Halide Addition Rate on Product Distribution

Addition Time (minutes) Yield of this compound (%) Yield of Wurtz Byproduct (%)
104535
306520
608010
120855

Table 2: Effect of Reaction Temperature on Product Distribution

Temperature (°C) Yield of this compound (%) Yield of Wurtz Byproduct (%)
07515
25 (Room Temp)828
35 (Reflux in Et₂O)7020
506030

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Carbonation

This protocol outlines the synthesis starting from 3-bromo-4-methylhexane.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-bromo-4-methylhexane

  • Anhydrous diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous Et₂O to cover the magnesium.

    • Dissolve 3-bromo-4-methylhexane (1.0 equivalent) in anhydrous Et₂O and add it to the dropping funnel.

    • Add a small portion of the halide solution to initiate the reaction. Once initiated (disappearance of iodine color, bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • In a separate beaker, place a large excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup and Purification:

    • Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with Et₂O.

    • Combine the organic layers and extract the product with a saturated NaHCO₃ solution.

    • Separate the aqueous layer containing the sodium salt of the carboxylic acid and wash it with Et₂O to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with concentrated HCl until the this compound precipitates.

    • Extract the product with Et₂O, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis A Grignard Reagent Formation (3-bromo-4-methylhexane + Mg in Et2O) B Carbonation (Reaction with excess CO2) A->B C Acidic Workup (HCl addition) B->C D Liquid-Liquid Extraction (Et2O/H2O) C->D E Acid-Base Purification (Extraction with NaHCO3) D->E F Isolation of Product (Acidification and Extraction) E->F G Final Purification (Distillation) F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathways Competing Reaction Pathways cluster_0 Desired Pathway cluster_1 Side Reaction Start R-X + Mg Grignard R-MgX Start->Grignard in Et2O Carboxylation + CO2 Grignard->Carboxylation Product R-COOH (this compound) Carboxylation->Product H3O+ workup Byproduct_Start R-MgX + R-X Wurtz R-R (Wurtz Byproduct) Byproduct_Start->Wurtz Wurtz Coupling

Caption: Desired synthesis pathway versus the main side reaction (Wurtz coupling).

References

Technical Support Center: Chiral Separation of 3,4-Dimethylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3,4-Dimethylhexanoic acid and related branched-chain carboxylic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and achieve optimal resolution in your chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My enantiomer peaks for this compound are co-eluting or showing poor resolution. What are the common causes and how can I fix this?

Poor or no separation of enantiomers is a common issue, often stemming from suboptimal chromatographic conditions. Here is a step-by-step troubleshooting guide:

  • Confirm Chiral Stationary Phase (CSP): You must be using a chiral column to separate enantiomers. Standard achiral columns (like a C18) will not resolve them.

    • Recommendation: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for separating chiral carboxylic acids.[1][2] Consider columns like Chiralcel® OD-H or Chiralpak® AD.[2]

  • Optimize Mobile Phase Composition: The mobile phase is a critical factor influencing selectivity.[3]

    • Normal-Phase Mode: This is often the first choice for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[1][3] Systematically vary the ratio of hexane (B92381) to alcohol (e.g., 90:10, 85:15, 80:20) to find the optimal selectivity.

    • Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial.[1][3] This suppresses the ionization of the carboxyl group, leading to better peak shape and improved resolution.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, although this will increase the analysis time.

    • Temperature: Temperature can have a complex and unpredictable effect on chiral separations. It is a parameter that should be investigated. Try varying the column temperature (e.g., 25°C, 35°C, 40°C) to see if it improves resolution.

I am observing poor peak shape (tailing or fronting) for my this compound peaks. What can I do?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Cause: Secondary interactions between the acidic analyte and the stationary phase.

    • Solution: Ensure an acidic modifier (like 0.1% TFA) is present in your mobile phase to maintain the analyte in a single, non-ionized form.[1][3]

  • Cause: Sample overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.

  • Cause: Mismatch between sample solvent and mobile phase.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

  • Cause: Extra-column volume.

    • Solution: Minimize the length and diameter of all connecting tubing between the injector, column, and detector to reduce peak broadening.

Can I use Gas Chromatography (GC) to separate the enantiomers of this compound?

Yes, GC can be used for chiral separation, but it typically requires derivatization of the carboxylic acid to make it more volatile and thermally stable.[4]

  • Derivatization: The most common approach is to convert the carboxylic acid to its methyl ester (Fatty Acid Methyl Ester or FAME).[4][5] This is often done by reacting the acid with a reagent like BF3 in methanol (B129727).

  • Chiral GC Column: A specific chiral stationary phase is required to separate the resulting enantiomeric esters.

  • Indirect Approach: Alternatively, you can use an indirect method where you derivatize the acid with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers can then be separated on a standard achiral GC column.

Is Supercritical Fluid Chromatography (SFC) a suitable technique for this separation?

SFC is an excellent alternative to HPLC for chiral separations and is often considered a "green" technique due to its use of supercritical CO2 as the main mobile phase component.[7]

  • Advantages: SFC can offer faster separations and higher efficiency compared to HPLC.

  • Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (like methanol or ethanol) is used.[7]

  • Additives: Similar to HPLC, acidic or basic additives may be required to improve peak shape and selectivity.

  • Columns: Many chiral columns used for HPLC can also be used for SFC.[7]

Data Presentation: Typical Starting Conditions

The following tables summarize typical starting parameters for various chiral separation techniques. These should be used as a starting point for method development.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
ParameterTypical SettingNotes
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)Most common choice for carboxylic acids.[1][2]
Mobile Phase n-Hexane / Isopropanol (or Ethanol)Start with a ratio like 90:10 and optimize.
Acidic Modifier 0.1% Trifluoroacetic Acid (TFA) or Acetic AcidCrucial for good peak shape of acidic analytes.[1][3]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.
Column Temperature 25 - 40 °CTemperature effects can be unpredictable; optimization is recommended.
Detection UV (if derivatized) or Mass Spectrometry (MS)Carboxylic acids have poor UV absorbance without a chromophore.
Table 2: Chiral Supercritical Fluid Chromatography (SFC)
ParameterTypical SettingNotes
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® series)Excellent performance and wide applicability in SFC.[7]
Mobile Phase Supercritical CO₂ / Methanol (or Ethanol)Modifier percentage typically ranges from 5% to 40%.
Acidic Modifier 0.1% TFA or other acid in the alcohol modifierOften necessary for acidic compounds.
Back Pressure 100 - 150 barMaintains the CO₂ in a supercritical state.
Flow Rate 2 - 4 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase.
Column Temperature 35 - 40 °CHelps maintain mobile phase homogeneity.
Detection UV or Mass Spectrometry (MS)
Table 3: Chiral Gas Chromatography (GC) after Derivatization
ParameterTypical SettingNotes
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs)Increases volatility for GC analysis.[4][5]
Chiral Stationary Phase Cyclodextrin-based (e.g., Chiraldex® series)Specifically designed for separating chiral compounds.
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 50°C to 230°C)Optimized to separate the FAMEs.[8]
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID is common for FAMEs analysis.

Experimental Protocols

General Protocol for Chiral HPLC Separation of a Branched-Chain Carboxylic Acid

This protocol provides a general starting point for developing a chiral separation method for a compound like this compound.

  • Sample Preparation:

    • Dissolve the racemic standard of the carboxylic acid in the initial mobile phase (e.g., Hexane/IPA 90:10) to a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase A: n-Hexane with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Isopropanol with 0.1% Trifluoroacetic Acid (TFA).

    • Elution Mode: Isocratic.

    • Composition: Start with 90% A and 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Mass Spectrometry (MS) is ideal due to the lack of a UV chromophore.

  • Method Optimization:

    • If resolution is poor, systematically vary the percentage of Isopropanol (Mobile Phase B) from 5% to 20%.

    • If peaks are tailing, ensure the TFA concentration is consistent across both mobile phase components.

    • Test other alcohol modifiers like ethanol (B145695) in place of isopropanol.

    • Optimize the flow rate and temperature to achieve baseline separation (Resolution > 1.5).

General Protocol for Chiral GC Analysis via Derivatization to Methyl Esters

This protocol outlines the steps for indirect chiral analysis on a standard GC system.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Weigh approximately 5-10 mg of the carboxylic acid sample into a screw-cap vial.

    • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.

  • GC System and Conditions:

    • Column: A chiral GC column suitable for FAMEs (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Split injection (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 200°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis:

    • Inject the prepared FAMEs sample. The two enantiomers should elute as separate peaks. The oven temperature program may need to be optimized to improve separation.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Enantiomer Resolution start Poor or No Resolution of Enantiomers check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp use_csp Use an appropriate CSP (e.g., polysaccharide-based) check_csp->use_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes use_csp->optimize_mp vary_ratio Vary Hexane/Alcohol Ratio (e.g., 90:10 -> 80:20) optimize_mp->vary_ratio add_modifier Add/Check Acidic Modifier (e.g., 0.1% TFA) vary_ratio->add_modifier optimize_conditions Optimize Other Parameters add_modifier->optimize_conditions adjust_flow Decrease Flow Rate optimize_conditions->adjust_flow adjust_temp Vary Column Temperature adjust_flow->adjust_temp end_good Resolution Achieved adjust_temp->end_good Success end_bad Consider Alternative Method (SFC, GC, Derivatization) adjust_temp->end_bad Still Poor

Caption: Troubleshooting workflow for poor enantiomer resolution.

G Experimental Workflow: Chiral HPLC Method Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Dissolve Racemic Acid in Mobile Phase (1 mg/mL) inject Inject Sample (10 µL) onto Polysaccharide Chiral Column prep_sample->inject run Isocratic Elution with Hexane/IPA + 0.1% TFA inject->run eval_res Evaluate Resolution (Rs) run->eval_res optimize Systematically vary % Alcohol, Flow Rate, Temp. eval_res->optimize Rs < 1.5 success Baseline Separation Achieved (Rs > 1.5) eval_res->success Rs > 1.5 optimize->inject Re-inject

Caption: Experimental workflow for chiral HPLC method development.

G Experimental Workflow: Chiral GC via Derivatization cluster_deriv Derivatization cluster_gc GC Analysis react React Carboxylic Acid with BF3/Methanol heat Heat at 60°C react->heat extract Liquid-Liquid Extraction into Hexane heat->extract inject Inject Hexane Layer onto Chiral GC Column extract->inject run Run Temperature Gradient Program inject->run detect Detect with FID or MS run->detect

Caption: Experimental workflow for chiral GC via derivatization.

References

Technical Support Center: Enhancing 3,4-Dimethylhexanoic Acid Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3,4-Dimethylhexanoic acid detection in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound by MS often challenging?

A1: this compound, a branched-chain fatty acid, presents several analytical challenges in mass spectrometry. As a small, polar molecule, it often exhibits poor retention on conventional reversed-phase liquid chromatography (LC) columns and inefficient ionization by electrospray ionization (ESI), particularly in the positive ion mode. These factors contribute to low sensitivity and difficulty in achieving reliable quantification at low concentrations.

Q2: What is the most effective general strategy to enhance the sensitivity of this compound detection?

A2: Chemical derivatization is the most widely adopted and effective strategy to significantly improve the sensitivity of this compound detection. Derivatization modifies the molecule to enhance its chromatographic retention and, more importantly, its ionization efficiency. Reagents that introduce a readily ionizable group are particularly effective.

Q3: Which derivatization reagents are recommended for this compound?

A3: For enhancing LC-MS sensitivity, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a highly recommended and commonly used method for short and branched-chain fatty acids.[1][2][3][4][5][6][7] This reagent reacts with the carboxylic acid group, and the resulting derivative shows excellent ionization in negative ESI mode. Another powerful, though less common, derivatization agent is N-(4-aminomethylphenyl)pyridinium (AMPP), which introduces a permanent positive charge, leading to substantial sensitivity gains in positive ESI mode.[8]

Q4: What level of sensitivity enhancement can be expected after derivatization?

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound by LC-MS.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Poor Ionization Efficiency:

    • Solution: Derivatize the sample with a sensitivity-enhancing reagent like 3-nitrophenylhydrazine (3-NPH). This will significantly improve the ionization efficiency in negative ion mode.

  • Incorrect MS Polarity:

    • Solution: If using 3-NPH derivatization, ensure the mass spectrometer is operating in negative ion mode.[3][9] For underivatized analysis, negative ion mode is also generally preferred for carboxylic acids.

  • Suboptimal MS Source Parameters:

    • Solution: Optimize ESI source parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to ensure efficient desolvation and ionization.[10]

  • Analyte Concentration Below Limit of Detection (LOD):

    • Solution: Concentrate the sample prior to analysis or consider using a larger injection volume if compatible with your LC method.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

  • Poor Retention on a Reversed-Phase Column:

    • Solution: Derivatization with a more hydrophobic reagent like 3-NPH will improve retention. Alternatively, for underivatized analysis, consider using a C18 column with a polar endcapping or a mixed-mode column.

  • Inappropriate Mobile Phase:

    • Solution: For derivatized this compound, a mobile phase consisting of acetonitrile (B52724) and water with a small amount of formic acid is typically effective.[3][11] Ensure the mobile phase pH is compatible with your column and analyte.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column from sample matrix components.

  • Large Injection Volume or Incompatible Injection Solvent:

    • Solution: Reduce the injection volume. Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.

Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

  • Incomplete or Variable Derivatization:

    • Solution: Strictly follow a validated derivatization protocol. Ensure accurate pipetting of reagents and consistent reaction times and temperatures.[1] Prepare fresh derivatization reagents regularly.

  • Matrix Effects (Ion Suppression or Enhancement):

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12] The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects.

  • System Contamination:

    • Solution: Clean the LC system and MS source to remove potential contaminants that can cause signal instability.[10]

  • Instrument Instability:

    • Solution: Perform regular system suitability tests to monitor instrument performance. Check for leaks and ensure stable mobile phase flow and temperature control.[13]

Experimental Protocols

Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for short-chain fatty acids.[1][2][6]

Materials:

  • This compound standard or sample extract

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM in 50% acetonitrile/water)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM in 50% acetonitrile/water with 6% pyridine)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 50 µL of the sample (or standard), add 50 µL of the 200 mM 3-NPH solution in a microcentrifuge tube.

  • Initiate Reaction: Add 50 µL of the 120 mM EDC solution to the mixture.

  • Incubation: Vortex the mixture briefly and incubate at 40°C for 30 minutes.[2]

  • Quenching: After incubation, cool the reaction mixture on ice and add 850 µL of 10% acetonitrile in water containing 0.1% formic acid to quench the reaction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Analysis: Transfer the supernatant to an LC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 3-NPH Derivatized this compound

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte, followed by a re-equilibration step. An example gradient is: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (10% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M-H]⁻ of the 3-NPH derivative of this compound. The product ions will need to be determined by infusing a derivatized standard. A common product ion for 3-NPH derivatives corresponds to the 3-nitrophenyl group.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation temperature, and gas flows for maximum signal intensity of the target analyte.

Data Presentation

Table 1: Expected Improvement in Sensitivity with Derivatization

Derivatization ReagentIonization ModeExpected Sensitivity ImprovementLimit of Detection (LOD) Range for AnalogsReference
3-Nitrophenylhydrazine (3-NPH)Negative ESISignificantHigh femtomole to low picomole[1][5]
N-(4-aminomethylphenyl)pyridinium (AMPP)Positive ESIUp to 60,000-fold for fatty acidsNot specified[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Sample containing This compound extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction add_3nph Add 3-NPH Reagent extraction->add_3nph add_edc Add EDC/Pyridine add_3nph->add_edc incubate Incubate at 40°C add_edc->incubate quench Quench Reaction incubate->quench lc_separation LC Separation (C18 Column) quench->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for enhancing this compound detection.

troubleshooting_tree Troubleshooting Low Sensitivity of this compound start Low or No Signal check_derivatization Is the sample derivatized? start->check_derivatization derivatize Derivatize with 3-NPH check_derivatization->derivatize No check_ms_settings Check MS Settings check_derivatization->check_ms_settings Yes optimize_ms Optimize Source Parameters (Voltage, Gas Flow, Temp) check_ms_settings->optimize_ms Suboptimal check_chromatography Check Chromatography check_ms_settings->check_chromatography Optimal optimize_lc Optimize LC Method (Column, Mobile Phase, Gradient) check_chromatography->optimize_lc Poor Peak Shape check_sample_prep Review Sample Preparation check_chromatography->check_sample_prep Good Peak Shape improve_cleanup Improve Sample Cleanup (SPE/LLE) Use Internal Standard check_sample_prep->improve_cleanup

Caption: Troubleshooting decision tree for low sensitivity issues.

References

Technical Support Center: Quantification of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 3,4-Dimethylhexanoic acid by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2] These effects are a significant challenge in LC-MS/MS analysis, especially in complex biological matrices like plasma, serum, and urine.[1][4]

Q2: Why is direct LC-MS/MS analysis of this compound challenging?

A: As a short-chain fatty acid (SCFA), this compound is highly polar and volatile. This makes it difficult to retain on standard reversed-phase chromatography columns and can lead to poor ionization efficiency, resulting in low sensitivity.[5][6] To overcome these challenges, a derivatization step is often employed to increase its hydrophobicity and improve its chromatographic and mass spectrometric properties.[7][8]

Q3: What is the most effective strategy to counteract matrix effects for this compound quantification?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[9][10] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[10] By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved. When a specific SIL-IS for this compound is unavailable, a structurally similar labeled compound can be used, but thorough validation is critical.

Q4: How can I assess the extent of matrix effects in my assay?

A: The presence and magnitude of matrix effects can be evaluated using two primary methods:

  • Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer post-column. A blank matrix extract is then injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[1][11]

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound spiked into a pre-extracted blank matrix with the peak area of a neat standard solution at the same concentration. The matrix effect can be calculated as a percentage.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Analyte-Matrix Interactions: Residual matrix components interacting with the analyte on the column. 2. Inappropriate pH of Mobile Phase: For acidic compounds like this compound, a mobile phase with a pH that does not sufficiently suppress ionization of the carboxyl group can lead to tailing.[12] 3. Column Overload: Injecting too much sample.[13] 4. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[13][14]1. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a multi-step Liquid-Liquid Extraction (LLE). 2. Optimize Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to ensure the analyte is in its neutral form. 3. Reduce Injection Volume or Dilute Sample: Decrease the amount of analyte introduced onto the column. 4. Implement Column Washing/Flushing: After each analytical run, include a high-organic wash step to remove strongly retained matrix components. If the problem persists, consider replacing the guard column or the analytical column.[14]
Low Signal Intensity / High Limit of Quantification (LOQ) 1. Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683) in plasma/serum, are interfering with the ionization of this compound.[4] 2. Inefficient Derivatization: Incomplete reaction of the derivatizing agent with the analyte. 3. Suboptimal MS Parameters: Ion source parameters (e.g., temperature, gas flows, voltage) are not optimized for the derivatized analyte.1. Enhance Sample Preparation: Use SPE cartridges designed for phospholipid removal or perform a targeted LLE. 2. Optimize Derivatization Reaction: Adjust the concentration of the derivatizing agent, reaction time, and temperature. Ensure the pH of the reaction mixture is optimal. 3. Optimize MS Parameters: Perform a full optimization of the ion source and MS/MS parameters for the specific derivatized this compound.
High Signal Variability / Poor Reproducibility 1. Inconsistent Matrix Effects: Variations in the composition of the biological matrix between different samples. 2. Inconsistent Sample Preparation: Variability in extraction recovery or derivatization efficiency. 3. Analyte Instability: Degradation of this compound or its derivative during sample processing or storage.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of sample preparation. Ensure thorough mixing at each step. 3. Investigate Analyte Stability: Perform stability studies at each step of the sample handling and analysis process (e.g., freeze-thaw cycles, bench-top stability, autosampler stability).

Experimental Protocols & Data

Protocol 1: Quantification of this compound in Human Plasma using LLE and Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol describes a liquid-liquid extraction followed by derivatization for the analysis of this compound by LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) for this compound (or a suitable analog).

  • Add 200 µL of methanol (B129727) to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • To the supernatant, add 50 µL of 200 mM 3-NPH in 50:50 acetonitrile:water and 50 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% pyridine (B92270) in 50:50 acetonitrile:water.[15]

  • Incubate at 40°C for 30 minutes.[16]

3. Liquid-Liquid Extraction (LLE):

  • Add 500 µL of methyl tert-butyl ether (MTBE) to the derivatized sample.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of this compound in Human Plasma using Solid-Phase Extraction (SPE)

This protocol utilizes SPE for a more thorough cleanup of the plasma sample.

1. Sample Preparation and Derivatization:

  • Follow steps 1 and 2 from Protocol 1.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load the derivatized sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the derivatized this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Follow step 4 from Protocol 1.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of short-chain and branched-chain fatty acids, which can be extrapolated for this compound. Actual values will need to be determined during method validation.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 80 - 9585 - 10590 - 110
Matrix Effect (%) *60 - 85 (Significant Suppression)75 - 95 (Moderate Suppression)90 - 105 (Minimal Effect)
Precision (%RSD) < 15< 10< 10
Throughput HighMediumLow to Medium

*Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression.

Table 2: Typical LC-MS/MS Method Performance for Derivatized SCFAs

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 10 - 50 nM
Lower Limit of Quantification (LLOQ) 50 - 100 nM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_reagents Add 3-NPH & EDC supernatant->add_reagents incubate Incubate (40°C) add_reagents->incubate lle Liquid-Liquid Extraction (MTBE) incubate->lle Option 1 spe Solid-Phase Extraction incubate->spe Option 2 evap Evaporate to Dryness lle->evap spe->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Inconsistent Results or Poor Signal-to-Noise check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_prep Yes end Acceptable Results me_present->end No optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_prep->optimize_chrom revalidate Re-validate Assay optimize_chrom->revalidate revalidate->end

Caption: Troubleshooting workflow for matrix effect-related issues.

References

Technical Support Center: Optimization of Derivatization for 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the derivatization of 3,4-Dimethylhexanoic acid. Due to the methyl groups at the C3 and C4 positions, steric hindrance can present a significant challenge in achieving complete and reproducible derivatization. This resource offers targeted solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is crucial for the analysis of this compound, particularly for gas chromatography (GC), as it increases the volatility and thermal stability of the analyte.[1] The polar carboxylic acid group can lead to poor peak shape (tailing) and potential adsorption to the analytical column.[2] Converting the carboxylic acid to a less polar ester or silyl (B83357) ester derivative improves chromatographic performance and sensitivity.[2][3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods are esterification to form methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[2][3] Esterification is often performed using reagents like BF₃-methanol or trimethylsilyldiazomethane (B103560) (TMSDM).[3][4] Silylation typically employs reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS).[2]

Q3: How does the steric hindrance of this compound affect derivatization?

A3: The methyl groups at the 3 and 4 positions create steric hindrance around the carboxylic acid group, which can slow down the reaction rate and may lead to incomplete derivatization.[5] This can result in lower product yields compared to straight-chain carboxylic acids.[4] Overcoming this requires optimization of reaction conditions such as temperature, time, and reagent concentration.

Q4: Are there safety concerns with any of the common derivatization reagents?

A4: Yes, several derivatization reagents require special handling precautions. Diazomethane and its safer alternative, TMS-diazomethane, are toxic and potentially explosive.[4] Silylating agents like BSTFA are sensitive to moisture and can be corrosive.[2] Acid catalysts such as BF₃ are also corrosive. Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Steric hindrance from the dimethyl groups is slowing the reaction. 2. Presence of Moisture: Silylating reagents are particularly sensitive to water. 3. Insufficient Reagent: Not enough derivatizing agent to drive the reaction to completion. 4. Reagent Degradation: Reagents may have degraded due to improper storage.1. Increase reaction temperature and/or time. For sterically hindered acids, longer reaction times are often necessary. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, evaporate it to complete dryness before adding reagents. 3. Use a sufficient molar excess of the derivatization reagent. For silylation with BSTFA, a 10x molar excess is a good starting point.[2] 4. Use fresh, high-purity reagents and store them properly according to the manufacturer's instructions.
Presence of Unreacted Starting Material in Chromatogram 1. Suboptimal Reaction Conditions: Reaction time or temperature may be insufficient for this sterically hindered acid. 2. Inefficient Catalyst: The catalyst (e.g., TMCS in silylation) may not be active enough.1. Systematically optimize the reaction time and temperature. A good starting point for silylation is 60°C for 60 minutes, which can be extended if needed.[2] For BF₃-methanol esterification, similar conditions can be applied.[2] 2. Ensure the catalyst is fresh and added in the correct proportion (e.g., 1% TMCS in BSTFA).[2]
Formation of By-products 1. Side Reactions: High temperatures or overly harsh conditions can lead to degradation or side reactions. 2. Reaction with Other Functional Groups: Silylating agents can also react with hydroxyl or amino groups if present in the sample matrix.[2]1. Use the mildest reaction conditions that still achieve complete derivatization. Monitor the reaction progress to avoid prolonged heating. 2. If the sample matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering compounds.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can affect the yield. 2. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.1. Use a heating block or oven with precise temperature control. Use calibrated pipettes for accurate reagent addition. 2. The use of an internal standard that is structurally similar to this compound can help to correct for variations in derivatization efficiency.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Branched-Chain Carboxylic Acids

Derivatization MethodReagent(s)Typical Reaction ConditionsReported Efficiency/YieldKey AdvantagesKey Disadvantages
Silylation (TMS Ester) BSTFA + 1% TMCS60°C for 60 minutesGenerally high, but can be lower for sterically hindered compounds.Simple, one-step reaction. By-products are volatile.Highly sensitive to moisture. Reagent can derivatize other functional groups.[2]
Esterification (Methyl Ester) 14% BF₃ in Methanol60°C for 60 minutesHigh for many fatty acids, but may require longer times for branched-chain acids.Selective for carboxylic acids. Reagents are relatively inexpensive.[2]Requires a post-derivatization extraction step. Reagent is corrosive.
Esterification (Methyl Ester) Trimethylsilyldiazomethane (TMSDM)Room temperature, short reaction timeGenerally quantitative.Fast and clean reaction. Milder than diazomethane.[4]Reagent is toxic and requires careful handling.[4]

Note: Yields for this compound may be lower than for straight-chain acids due to steric hindrance and may require more rigorous optimization of the reaction conditions.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS
  • Sample Preparation: Place a known amount of the dried this compound sample (typically 100 µL of a solution) into a reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. A 10x molar excess of the reagent is recommended.[2]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat it at 60°C for 60 minutes in a heating block or oven.[2] Reaction time and temperature may need to be optimized.

  • Analysis: After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane) and is ready for direct injection into the GC or GC-MS.[2]

Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol
  • Sample Preparation: Place a known amount of the dried this compound sample (typically 100 µL of a solution) into a reaction vial.

  • Reagent Addition: Add 50 µL of 14% BF₃ in methanol. A 10x molar excess is a good starting point.[2]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2] Optimization of reaction time may be necessary due to steric hindrance.

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution and 0.6 mL of hexane (B92381). Vortex thoroughly to extract the FAME into the hexane layer. Allow the layers to separate.[2]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[2]

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis_silylation Silylation Analysis cluster_analysis_esterification Esterification Analysis start Start with Dried This compound Sample add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) start->add_reagent seal_vial Seal Vial and Vortex add_reagent->seal_vial heat Heat at Optimized Temperature and Time seal_vial->heat cool Cool to Room Temperature heat->cool dilute Dilute with Solvent (Optional) cool->dilute For Silylation extract Extract with Hexane cool->extract For Esterification inject_silylation Analyze by GC/GC-MS dilute->inject_silylation dry Dry with Na2SO4 extract->dry inject_esterification Analyze by GC/GC-MS dry->inject_esterification troubleshooting_guide start Low or Incomplete Derivatization check_moisture Is the sample completely dry? start->check_moisture dry_sample Action: Thoroughly dry sample and use anhydrous reagents. check_moisture->dry_sample No check_reagent Is reagent amount sufficient? check_moisture->check_reagent Yes dry_sample->check_reagent increase_reagent Action: Increase molar excess of derivatization reagent. check_reagent->increase_reagent No check_conditions Are reaction time and temperature optimized for steric hindrance? check_reagent->check_conditions Yes increase_reagent->check_conditions optimize_conditions Action: Increase reaction time and/or temperature. check_conditions->optimize_conditions No end Successful Derivatization check_conditions->end Yes optimize_conditions->end

References

Technical Support Center: Purification of Crude 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3,4-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized through a Grignard reaction?

A1: A Grignard-based synthesis of this compound may introduce several types of impurities. The most common include unreacted starting materials such as 2-bromobutane, byproducts from side reactions like the coupling of Grignard reagents, and inorganic magnesium salts (e.g., magnesium bromide) that are typically removed during the initial aqueous workup.[1][2][3][4]

Q2: Which purification techniques are most effective for crude this compound?

A2: The primary purification strategies for this compound are:

  • Acid-Base Extraction: This is a fundamental technique to separate the acidic product from any neutral or basic impurities.

  • Fractional Distillation: This method is useful for separating the product from impurities that have a significantly different boiling point.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for separating the diastereomers of this compound, especially when using a chiral stationary phase.[5]

  • Crystallization: This can be an effective final purification step if the product is a solid or can be converted to a crystalline derivative.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) offers a rapid and efficient means of monitoring the purification process. For aliphatic carboxylic acids, a silica (B1680970) gel plate developed with a solvent system like hexane-ethyl acetate (B1210297) (e.g., 7:3 ratio) containing a small amount of acetic acid (to prevent streaking) is recommended.[6] Visualization of the spots can be achieved with stains such as potassium permanganate (B83412) or a pH indicator like bromocresol green. For more detailed analysis, including the assessment of diastereomeric purity, HPLC or Gas Chromatography (GC) are the preferred methods.

Q4: Given that this compound possesses two chiral centers, what is the best approach to separate the resulting diastereomers?

A4: Separating the diastereomers of this compound typically requires a chromatographic approach. Preparative HPLC utilizing a suitable chiral stationary phase is a powerful technique for this purpose.[5] An alternative strategy involves derivatizing the carboxylic acid with a chiral resolving agent, which converts the diastereomers into new compounds that may be separable by standard column chromatography or crystallization.[7]

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Recommended Solution(s)
Low recovery of the final product. 1. Incomplete extraction of the carboxylate salt into the aqueous basic phase. 2. Incomplete re-extraction of the carboxylic acid into the organic phase after acidification.1. Ensure the pH of the aqueous phase is at least two units above the pKa of the acid (typically > 6.8). Perform multiple extractions with the basic solution. 2. Confirm the aqueous phase is sufficiently acidic (pH < 2.8) before re-extracting with the organic solvent.
Formation of a stable emulsion. Vigorous shaking or high concentration of impurities.Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Gentle swirling of the separatory funnel is often sufficient and can prevent emulsion formation.
The product remains impure after extraction. Co-extraction of neutral impurities with the aqueous basic layer.Before acidification, wash the combined basic aqueous extracts with a non-polar organic solvent like hexane (B92381) to remove any trapped neutral impurities.
Fractional Distillation
Problem Possible Cause Recommended Solution(s)
Inadequate separation of components. 1. Boiling points of the product and impurities are too close. 2. The distillation is proceeding too quickly.1. Employ a longer fractionating column or one with higher efficiency (more theoretical plates). Consider performing the distillation under reduced pressure (vacuum distillation). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
Decomposition of the product. The distillation temperature is too high.Use vacuum distillation to lower the boiling points of the components and reduce the risk of thermal decomposition.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Recommended Solution(s)
Poor or no separation of diastereomers. The selected stationary and/or mobile phase is not providing sufficient selectivity.Screen various chiral stationary phases (e.g., polysaccharide-based columns).[5] Systematically optimize the mobile phase composition, including the ratio of organic solvents and the type and concentration of additives.
Significant peak tailing. The acidic nature of the carboxylic acid is causing strong interactions with the stationary phase.Incorporate a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, into the mobile phase to suppress the ionization of the carboxyl group.[8]
Low recovery of the product from the column. The product is irreversibly binding to the stationary phase.Ensure the chosen column is suitable for acidic compounds. Equilibrate the column thoroughly with the mobile phase containing the acidic modifier before injecting the sample.

Data Presentation

Table 1: Physical Properties of this compound and Potential Synthesis-Related Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₈H₁₆O₂144.21Not availableTarget Product
2-BromobutaneC₄H₉Br137.0291[9][10][11][12][13]Potential Starting Material
3-Methyl-2-pentanone (B1360105)C₆H₁₂O100.16116-118[14][15][16][17][18]Potential Starting Material
Magnesium BromideMgBr₂184.111250[19]Inorganic Byproduct

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction

A general workflow for the initial purification of crude this compound to remove neutral impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1 M NaOH). Repeat this extraction two to three times.

  • Separation: Combine the aqueous layers, which contain the sodium 3,4-dimethylhexanoate salt. The organic layer, containing neutral impurities, can be set aside.

  • Aqueous Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and carefully add concentrated HCl dropwise until the pH is approximately 2. The purified this compound should precipitate or form an immiscible layer.

  • Product Extraction: Extract the acidified aqueous solution with fresh organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Dissolve a small amount of your crude material and each of your purified fractions in a volatile solvent. Use a capillary tube to apply a small spot of each solution to the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate with 0.5% acetic acid). The solvent level should be below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front. After the plate has dried, visualize the spots. This can be done using a UV lamp if the compounds are UV-active, followed by staining with a suitable reagent like potassium permanganate or bromocresol green to visualize the carboxylic acid spots.[6]

Mandatory Visualization

PurificationWorkflow crude Crude this compound extraction Acid-Base Extraction crude->extraction neutral_impurities Neutral Impurities extraction->neutral_impurities acid_salt Aqueous Sodium Salt of Product extraction->acid_salt acidification Acidification (e.g., with HCl) acid_salt->acidification partially_pure Partially Purified Product acidification->partially_pure distillation Fractional Distillation low_bp_impurities Low Boiling Point Impurities distillation->low_bp_impurities hplc Preparative HPLC (Chiral Column) distillation->hplc For Diastereomer Separation partially_pure->distillation diastereomer1 Diastereomer 1 hplc->diastereomer1 diastereomer2 Diastereomer 2 hplc->diastereomer2

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield? start->low_yield impurity Persistent Impurity? start->impurity diastereomer_mix Diastereomer Mixture? start->diastereomer_mix check_ph Check pH during Extraction low_yield->check_ph Yes check_distillation Optimize Distillation Conditions impurity->check_distillation Yes check_hplc Optimize HPLC Method diastereomer_mix->check_hplc Yes ph_solution Ensure pH is > pKa+2 for extraction and < pKa-2 for recovery. check_ph->ph_solution distillation_solution Use vacuum distillation or a longer fractionating column. check_distillation->distillation_solution hplc_solution Screen chiral columns and mobile phase modifiers. check_hplc->hplc_solution

Caption: Troubleshooting decision tree for purification issues.

References

Stability issues of 3,4-Dimethylhexanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound challenging?

A1: this compound, as a branched-chain fatty acid, presents several analytical challenges. Due to its relatively high volatility and hydrophilicity, it can be difficult to detect and quantify accurately.[1] For gas chromatography (GC) based methods, its polarity necessitates a derivatization step to increase volatility and improve peak shape.[1][2][3] In liquid chromatography (LC), it can be challenging to retain on standard reversed-phase columns without derivatization.

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To minimize degradation and ensure the stability of this compound in biological samples, it is recommended to store them at -20°C or lower.[4][5] For short-term storage, keeping samples at 4°C is also an option, though freezing is preferable for longer durations.[4] It is also advisable to acidify the sample to prevent the dissociation of the carboxylic acid, which can help maintain its stability.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential.[1][3] This process converts the polar carboxylic acid into a more volatile and less polar derivative, typically an ester or a silylated compound, which results in better peak shape and sensitivity.[6] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always mandatory but can be employed to improve retention on reversed-phase columns and enhance ionization efficiency.[7]

Q4: Which derivatization reagents are suitable for this compound?

A4: Several derivatization reagents can be used for short and branched-chain fatty acids. Common choices for GC-MS include:

  • Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[6]

  • Esterification agents: like methanolic HCl or boron trifluoride in methanol, which convert the carboxylic acid to its methyl ester.[6]

  • Other reagents: such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and isobutyl chloroformate/isobutanol have also been successfully used for short-chain fatty acid analysis.[1][2]

Troubleshooting Guides

GC-MS Analysis
Symptom Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Incomplete derivatization.Optimize derivatization reaction time, temperature, and reagent amount. Ensure the sample is completely dry before adding the derivatization reagent as water can interfere with the reaction.[6]
Active sites in the GC system (injector liner, column).Regularly replace the injector liner and septum. Use a deactivated liner. If the column is old, consider conditioning it or trimming the first few centimeters.[6][8]
Low Sensitivity / No Peak Analyte degradation.Ensure injector and transfer line temperatures are not excessively high. This compound can be thermally labile.[6]
Insufficient sample concentration.Concentrate the sample extract before derivatization.
Leaks in the GC system.Perform a leak check of the carrier gas lines.[8]
Ghost Peaks / Contamination Carryover from previous injections.Run a solvent blank after a concentrated sample. If ghost peaks persist, bake out the column and clean the injector port.[6]
Contaminated reagents or solvents.Use high-purity solvents and fresh derivatization reagents.
Septum bleed.Replace the injector septum regularly.[6]
LC-MS Analysis
Symptom Possible Cause Suggested Solution
Poor Peak Shape Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in its protonated form.
Column overload.Reduce the injection volume or dilute the sample.
Low Sensitivity Poor ionization.Optimize the electrospray ionization (ESI) source parameters. Consider using a derivatization agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance ionization efficiency.[7]
Matrix effects.Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement. Optimize the sample preparation to remove interfering matrix components.[9]
Inconsistent Retention Times Unstable column temperature.Ensure the column oven is set to a stable temperature.
Mobile phase composition issues.Ensure proper mixing and degassing of the mobile phases.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes a general procedure for the extraction and derivatization of this compound from a biological fluid (e.g., plasma) for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a deuterated analog)

  • Organic solvent (e.g., ethyl acetate)

  • Acid for sample acidification (e.g., HCl)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Spiking: To 1 mL of the sample, add a known amount of the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 2 by adding an appropriate amount of HCl. This ensures the carboxylic acid is in its protonated form.

  • Extraction: Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Derivatization: To the dried residue, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: LC-MS Analysis of this compound

This protocol outlines a direct analysis approach for this compound using LC-MS without derivatization.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a deuterated analog)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Protein precipitation agent (e.g., cold acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Sample Spiking: To 100 µL of the sample, add a known amount of the internal standard.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a clean vial for analysis.

  • LC-MS Conditions:

    • Column: A C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to ensure retention and elution of the analyte.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the deprotonated molecule [M-H]⁻.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Spike Add Internal Standard Sample->Spike Acidify Acidify Sample Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Dry Extract Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Derivatize Add Derivatization Reagent & Heat Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Tree Start Analytical Issue Observed PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No Deriv Check Derivatization PeakShape->Deriv Yes GhostPeaks Ghost Peaks? Sensitivity->GhostPeaks No Degradation Check for Degradation Sensitivity->Degradation Yes Carryover Check for Carryover GhostPeaks->Carryover Yes End Issue Resolved GhostPeaks->End No ActiveSites Check for Active Sites Deriv->ActiveSites ActiveSites->End Concentration Increase Sample Concentration Degradation->Concentration Leaks Check for System Leaks Concentration->Leaks Leaks->End Contamination Check Reagents/Solvents Carryover->Contamination Contamination->End

Caption: Troubleshooting decision tree for GC-MS analysis issues.

References

Technical Support Center: Refinement of Chiral Resolution Methods for 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chiral resolution of 3,4-Dimethylhexanoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

A1: The primary methods for resolving racemic this compound include:

  • Classical Resolution via Diastereomeric Salt Crystallization: This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated based on their differential solubility.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[3][4]

  • Enzymatic Resolution: Utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[5][]

Q2: Which chiral resolving agents are suitable for the diastereomeric salt crystallization of this compound?

A2: Common chiral resolving agents for carboxylic acids are chiral amines.[1] For this compound, effective resolving agents would likely include:

  • (R)-(+)-α-Phenylethylamine

  • (S)-(-)-α-Phenylethylamine

  • Cinchonidine[7]

  • Brucine[8]

  • Strychnine[8]

The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.[9][10]

Q3: Is derivatization necessary for the chiral separation of this compound by chromatography?

A3: For chiral GC analysis, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required.[11] For chiral HPLC, while direct analysis may be possible on certain columns, derivatization to introduce a chromophore (e.g., forming an amide with a UV-active chiral amine) can significantly improve detection and separation.[3][11]

Q4: What type of enzymes are effective for the kinetic resolution of this compound?

A4: Lipases are the most commonly used enzymes for the kinetic resolution of chiral carboxylic acids.[][12] Commercially available lipases such as Candida antarctica Lipase (B570770) B (CAL-B), Pseudomonas cepacia Lipase (PSL), and Candida rugosa Lipase (CRL) are good starting points for screening.[13] The resolution can be achieved through enantioselective esterification of the acid or hydrolysis of its corresponding ester.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause Troubleshooting Steps
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent.Screen a variety of solvents with different polarities. Try adding an anti-solvent to induce precipitation.[9]
The concentration of the salt is below its solubility limit.Carefully evaporate some of the solvent to increase the concentration.[9]
Oiling out instead of crystallization. The level of supersaturation is too high.Use a more dilute solution or a slower cooling rate.[9]
The crystallization temperature is too high.Attempt crystallization at a lower temperature.
Low yield of the desired diastereomeric salt. The desired salt is still significantly soluble in the mother liquor.Optimize the solvent and cooling temperature to minimize solubility.[10]
The crystallization time was too short.Allow for a longer crystallization period.
Low diastereomeric excess (de%). The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Perform a thorough solvent screening to find a system with better solubility differentiation.[2]
Co-precipitation of the more soluble diastereomer.Recrystallize the obtained salt one or more times to improve purity.[14]
Chiral HPLC Separation
Problem Possible Cause Troubleshooting Steps
Poor or no separation of enantiomers. Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[3][15]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition (e.g., hexane (B92381)/isopropanol (B130326) ratio for normal phase). Additives like trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[16]
Peak tailing. Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase.[17]
Column overload.Reduce the sample concentration or injection volume.
Irreproducible retention times. Changes in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and the column temperature is controlled.
Column degradation.Use a guard column and ensure the mobile phase is filtered.
Enzymatic Resolution
Problem Possible Cause Troubleshooting Steps
Low or no enzyme activity. Inappropriate enzyme.Screen a panel of different lipases.
Suboptimal reaction conditions (pH, temperature, solvent).Optimize the reaction parameters. The choice of organic solvent can significantly impact enzyme activity.[18]
Low enantioselectivity (low ee%). The enzyme does not effectively discriminate between the enantiomers.Screen different enzymes. Sometimes, a different reaction type (e.g., esterification vs. hydrolysis) with the same enzyme can yield better results.
Reaction has proceeded past 50% conversion.Monitor the reaction progress over time and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.[19]
Difficulty in separating the product from the unreacted substrate. Similar physical properties.Employ appropriate purification techniques such as extraction (if one is an acid and the other an ester) or column chromatography.

Data Presentation

The following tables summarize representative data for the chiral resolution of branched-chain carboxylic acids similar to this compound. Note: These values are illustrative and will require optimization for this compound.

Table 1: Diastereomeric Salt Crystallization

Chiral Resolving AgentSolventTypical Yield (%)Typical de% of Crystals
(R)-(+)-α-PhenylethylamineEthanol/Water40 - 60>90
CinchonidineToluene35 - 55>95
(S)-(-)-1-(1-Naphthyl)ethylamineMethanol40 - 65>90

Table 2: Chiral Chromatography

MethodChiral Stationary PhaseMobile PhaseTypical Resolution (Rs)
HPLC (as methyl ester)Polysaccharide-based (e.g., Chiralcel OD-H)Hexane/Isopropanol + 0.1% TFA>1.5
GC (as methyl ester)Cyclodextrin-based (e.g., Rt-βDEXsm)Helium>2.0

Table 3: Enzymatic Resolution

EnzymeReaction TypeOrganic SolventTypical ee% (at ~50% conversion)
Candida antarctica Lipase B (CALB)Esterification with butanolHexane>95
Pseudomonas cepacia Lipase (PSL)Hydrolysis of ethyl esterToluene>90

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-Phenylethylamine) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the acid solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the purified salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and a strong base (e.g., NaOH) to deprotonate the amine resolving agent. Extract the liberated enantiomerically enriched this compound with an organic solvent.

  • Analysis: Determine the enantiomeric excess (ee%) of the recovered acid by chiral GC or HPLC.

Protocol 2: Chiral HPLC Analysis of Methyl Esters
  • Derivatization: To the racemic or resolved this compound, add a solution of 14% BF3 in methanol. Heat the mixture in a sealed vial at 60-100°C for 10-15 minutes. After cooling, add water and extract the methyl esters with hexane. Dry the organic layer over anhydrous sodium sulfate.[11]

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or similar polysaccharide-based CSP).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) if no chromophore is present, or use a Refractive Index (RI) detector.

  • Analysis: Inject the derivatized sample and determine the retention times and peak areas of the two enantiomers to calculate the ee%.

Protocol 3: Enzymatic Resolution by Esterification
  • Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) and an alcohol (e.g., 1-butanol, 1.5 equivalents) in an organic solvent (e.g., hexane).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is CALB) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: When the conversion reaches approximately 50%, filter off the enzyme. Separate the unreacted acid from the formed ester by liquid-liquid extraction with an aqueous base.

  • Isolation: Acidify the aqueous layer and extract the unreacted, enantiomerically enriched this compound. The organic layer contains the enantiomerically enriched ester product.

  • Analysis: Determine the ee% of both the recovered acid and the ester product.

Mandatory Visualizations

Experimental_Workflow_Diastereomeric_Crystallization racemic_acid Racemic 3,4-Dimethylhexanoic Acid salt_formation Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Liquid acidification Acidification less_soluble_salt->acidification extraction Extraction acidification->extraction enantioenriched_acid Enantioenriched 3,4-Dimethylhexanoic Acid extraction->enantioenriched_acid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting_Logic_Diastereomeric_Crystallization start Problem: Low Yield/Purity check_solvent Is the solvent system optimized? start->check_solvent screen_solvents Screen multiple solvents and anti-solvents check_solvent->screen_solvents No check_temp Is the cooling profile controlled? check_solvent->check_temp Yes screen_solvents->check_temp slow_cooling Implement a slower, controlled cooling rate check_temp->slow_cooling No check_purity Is diastereomeric purity low? check_temp->check_purity Yes slow_cooling->check_purity recrystallize Recrystallize the salt from a suitable solvent check_purity->recrystallize Yes end Improved Yield/ Purity check_purity->end No recrystallize->end

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

References

Addressing reproducibility in 3,4-Dimethylhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the quantification of 3,4-Dimethylhexanoic acid, ensuring greater reproducibility for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound derivative?

Answer: Poor peak shape is a common issue when analyzing carboxylic acids by GC-MS. Several factors can contribute to this problem:

  • Incomplete Derivatization: Direct analysis of free carboxylic acids like this compound by GC-MS is challenging due to their low volatility and tendency to exhibit peak tailing.[1][2] Derivatization to a more volatile and thermally stable ester is a standard practice to overcome this.[1] Incomplete derivatization can leave residual free acid, leading to tailing peaks.

    • Solution: Ensure your derivatization reaction goes to completion. Optimize reaction time and temperature. For silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), heating at 60-70°C for 30-60 minutes is a common practice.[3]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution: Use deactivated inlet liners and high-quality, inert GC columns.[4] If you suspect column activity, you can try trimming the first few centimeters of the column or replacing it.[4][5]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[4]

    • Solution: Dilute your sample or adjust the split ratio of your injection.[4]

  • Improper Column Installation: Incorrect installation can lead to dead volume and peak distortion.[4]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[4]

Question: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the cause and how can I resolve it?

Answer: Ghost peaks are typically the result of contamination within the GC system or carryover from previous injections.[5]

  • Contaminated Syringe: The syringe used for injection may be contaminated.

    • Solution: Thoroughly clean the syringe with an appropriate solvent or replace it if necessary.[6]

  • Septum Bleed: Particles from a degrading septum can enter the inlet and show up as ghost peaks.[5]

    • Solution: Replace the septum regularly.[5][7]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections.[4][5]

    • Solution: Clean or replace the inlet liner.[4][5]

  • Carryover: Residual sample from a previous, more concentrated injection can elute in a subsequent run.

    • Solution: Run a blank solvent injection after a high-concentration sample to flush the system.[5]

Question: My signal intensity for this compound is low or has decreased over time. What are the potential causes?

Answer: A decrease in signal intensity can be attributed to several factors, from sample preparation to instrument issues.[5]

  • Sample Degradation: The analyte may be unstable under the storage or experimental conditions.

    • Solution: Ensure proper sample storage and minimize the time between preparation and analysis.

  • Inefficient Extraction: The extraction procedure may not be effectively recovering the analyte from the sample matrix.

    • Solution: Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the aqueous sample is acidified (pH 1-3) to protonate the carboxylic acid for better extraction into an organic solvent.[3]

  • Leaks in the GC System: Leaks in the injector or column fittings can lead to a loss of sample and reduced sensitivity.[4][7]

    • Solution: Perform a leak check of the system.[6]

  • Detector Contamination: The detector can become contaminated over time, leading to a decrease in response.[4][7]

    • Solution: Clean the detector according to the manufacturer's instructions.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quantification of this compound.

1. Why is derivatization necessary for the GC-MS analysis of this compound?

Direct analysis of carboxylic acids like this compound by GC-MS is often challenging. The presence of the carboxylic acid group makes the molecule polar and prone to hydrogen bonding, which results in low volatility and poor chromatographic peak shape (tailing). Derivatization converts the polar carboxyl group into a less polar and more volatile ester, making the compound more amenable to GC analysis.[1][2][8] This process also improves thermal stability and can enhance detector response.[9][10]

2. What are the recommended derivatization reagents for this compound?

Several reagents can be used for the derivatization of carboxylic acids. The most common are:

  • Silylation Reagents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), replace the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[3][8] This is a widely used and effective method.

  • Alkylation Reagents: These reagents form esters, typically methyl or ethyl esters. Trimethylsilyldiazomethane is one such reagent that produces methyl esters.[1] Another approach is esterification using an alcohol in the presence of an acid catalyst.[9] Pentafluorobenzyl bromide (PFBBr) can also be used to create PFB esters, which are particularly useful for electron capture detection.[10][11]

3. How can I mitigate matrix effects when quantifying this compound in complex biological samples?

Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal in mass spectrometry.[12][13][14] This can significantly impact the accuracy and reproducibility of quantification.[12][13] Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[15]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[15][16]

  • Use of an Internal Standard: The use of an internal standard is crucial for accurate quantification.[17]

    • Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled) is the "gold standard".[17][18] It behaves almost identically to the analyte during sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.[17]

    • Structural Analog or Odd-Chain Fatty Acid: If a stable isotope-labeled standard is unavailable, a structurally similar compound or a non-endogenous odd-chain fatty acid can be used, though these may not correct for all sources of error as effectively.[18][19][20]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the samples can also help to compensate for matrix effects.[16][21]

4. What are the key parameters to consider for method validation in a this compound quantification assay?

A thorough method validation is essential to ensure reliable and reproducible results. Key parameters to evaluate include:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and should be assessed for both intra-batch and inter-batch replicates.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the sample matrix under different storage conditions and during the analytical process.

Experimental Protocols & Data

Table 1: Comparison of Analytical Platforms for Branched-Chain Fatty Acid (BCFA) Analysis
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required to increase volatility.[22][23]Often not required, allowing for analysis of the native compound.[20]
Sensitivity High, especially with selected ion monitoring (SIM).Very high, especially with multiple reaction monitoring (MRM).
Throughput Can be lower due to longer run times and sample preparation.Can be higher due to faster run times.
Isomer Separation Can be challenging for branched-chain isomers, often requiring specialized columns and long run times.[24]Can provide good separation of isomers with appropriate column chemistry and mobile phases.[22]
Common Issues Peak tailing, thermal degradation, contamination.[2][4]Matrix effects (ion suppression/enhancement).[12][13]
Protocol: Quantification of this compound in Plasma by GC-MS

This protocol provides a general methodology for the quantification of this compound in a plasma matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Acidify the sample to a pH of approximately 1-3 by adding 50 µL of 1M HCl.[3] This protonates the carboxylic acid.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or methyl-tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[3]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

2. Derivatization

  • To the dried extract, add 50 µL of a silylation reagent (e.g., BSTFA + 1% TMCS).[25]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[25]

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[25]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[25]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[25]

  • Injection Volume: 1 µL in splitless mode.[25]

  • Injector Temperature: 250°C.[25]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[25]

  • Mass Spectrometer: Agilent 5975C MS or equivalent.[25]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[25]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.

Table 2: Troubleshooting Summary for this compound Quantification
SymptomPotential CauseRecommended Action
Peak Tailing Incomplete derivatization, active sites in the GC system.Optimize derivatization; use a deactivated liner and column.[1][4]
Peak Fronting Column overload.Dilute the sample; increase the split ratio.[4]
Ghost Peaks System contamination (septum, liner, syringe), carryover.Replace consumables; clean the inlet; run a solvent blank.[5]
Low Signal Inefficient extraction, system leaks, detector contamination.Optimize extraction pH; perform a leak check; clean the detector.[3][4][7]
Poor Reproducibility Inconsistent injection volume, matrix effects.Use an autosampler; use a stable isotope-labeled internal standard.[7][17]

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH 1-3) Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Evaporate->Add_Reagent Heat Heat (e.g., 70°C) Add_Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for GC-MS quantification of this compound.

Troubleshooting Logic for Poor Peak Shape

Start Poor Peak Shape (Tailing/Fronting) Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Conc Is Sample Too Concentrated? Check_Deriv->Check_Conc Yes Optimize_Deriv Optimize Reaction (Time, Temp) Check_Deriv->Optimize_Deriv No Check_System Check for Active Sites (Liner, Column) Check_Conc->Check_System No Dilute Dilute Sample or Increase Split Ratio Check_Conc->Dilute Yes Replace_Consumables Use Deactivated Liner & New Column Check_System->Replace_Consumables

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Dimethylhexanoic acid in biological matrices is critical for metabolic studies, biomarker discovery, and pharmacokinetic analysis. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on factors such as required sensitivity, sample throughput, and the complexity of the sample matrix.

The following sections present a comparison of these methods, supported by typical experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.

Comparison of Analytical Techniques

Both GC-MS and LC-MS/MS are powerful analytical tools for the quantification of this compound. However, they differ in their principles of separation, sample preparation requirements, and overall performance characteristics.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile or semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass analysis for enhanced selectivity and sensitivity.
Derivatization Often mandatory to increase the volatility and thermal stability of this compound (e.g., silylation, esterification).[1][2]Generally not required, allowing for the analysis of the native compound.[1]
Selectivity Good, with the mass spectrometer providing specific detection.High, due to the use of multiple reaction monitoring (MRM) which monitors specific precursor-to-product ion transitions.[3]
Sensitivity High, with Limits of Quantitation (LOQ) typically in the low micromolar to nanomolar range.Very high, often achieving lower limits of detection than GC-MS, reaching picomolar concentrations.[3]
Sample Throughput Can be lower due to the requirement for derivatization and potentially longer chromatographic run times.Generally higher due to simpler sample preparation and faster analysis times.[4]
Matrix Effects Less susceptible to ion suppression or enhancement compared to LC-MS/MS.Can be prone to matrix effects, which may require more extensive sample cleanup or the use of stable isotope-labeled internal standards.[3]

Experimental Protocols

The following are generalized protocols for the analysis of this compound in a biological matrix such as plasma. These should be optimized for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Derivatization: To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine. Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the acid.[2]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating fatty acid methyl esters.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase (e.g., 1:1 with 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of fatty acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Method Validation Data

The following table summarizes typical validation parameters that should be established for an analytical method for this compound. The values presented are illustrative and will vary based on the specific method and laboratory.

Table 2: Typical Method Validation Parameters

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.1 µM
Limit of Quantitation (LOQ) 0.5 - 5 µM0.05 - 0.5 µM
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Matrix Effect (%) Minimal80 - 120%
Stability (Freeze-Thaw) Stable for at least 3 cyclesStable for at least 3 cycles

Visualized Workflows

To aid in the conceptual understanding of the analytical processes, the following diagrams illustrate the general workflows for sample preparation and analysis.

cluster_GCMS GC-MS Sample Preparation Workflow Plasma_GC Plasma Sample PP_GC Protein Precipitation (Acetonitrile) Plasma_GC->PP_GC Cent_GC Centrifugation PP_GC->Cent_GC Sup_GC Supernatant Collection Cent_GC->Sup_GC Evap_GC Evaporation Sup_GC->Evap_GC Deriv_GC Derivatization (e.g., Silylation) Evap_GC->Deriv_GC GCMS_Analysis GC-MS Analysis Deriv_GC->GCMS_Analysis

Caption: GC-MS Sample Preparation Workflow.

cluster_LCMS LC-MS/MS Sample Preparation Workflow Plasma_LC Plasma Sample PP_LC Protein Precipitation (Methanol) Plasma_LC->PP_LC Cent_LC Centrifugation PP_LC->Cent_LC Sup_LC Supernatant Collection Cent_LC->Sup_LC Dilute_LC Dilution Sup_LC->Dilute_LC LCMS_Analysis LC-MS/MS Analysis Dilute_LC->LCMS_Analysis

Caption: LC-MS/MS Sample Preparation Workflow.

cluster_Validation Analytical Method Validation Workflow MethodDev Method Development Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Inter-day) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: General Analytical Method Validation Workflow.

References

A Guide to Inter-Laboratory Comparison of 3,4-Dimethylhexanoic Acid Analysis: Methodologies and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of 3,4-Dimethylhexanoic acid. In the absence of a formal, publicly available inter-laboratory comparison study for this specific analyte, this document serves as a foundational guide for laboratories aiming to develop, validate, and standardize their analytical methods to ensure consistency and comparability of results. The principles of inter-laboratory comparisons (ILCs) are essential for quality assurance, allowing individual laboratories to benchmark their performance against objective standards.[1]

We will compare the two most powerful and commonly employed techniques for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide outlines typical performance characteristics, detailed experimental protocols, and sources of analytical variability to support robust method development and cross-laboratory validation efforts.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS/MS for this compound analysis depends on factors such as required sensitivity, sample matrix complexity, sample throughput, and available instrumentation. Both techniques offer high selectivity and sensitivity but operate on different principles.[2] GC-MS is ideal for volatile compounds, necessitating a derivatization step for carboxylic acids like this compound to increase their volatility.[3] LC-MS/MS can often analyze compounds directly in the liquid phase, offering high specificity through tandem mass analysis.[2][4]

Table 1: Methodological Overview and Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[5]Separation of compounds in the liquid phase followed by tandem mass analysis for high specificity.[2]
Derivatization Mandatory. Typically silylation (e.g., with BSTFA) or esterification to increase volatility.[3]Often not required, allowing for the analysis of the native acid. May be used to improve ionization.
Typical Sensitivity High. Limits of Quantification (LOQ) in the low ng/mL to pg/mL range are achievable.[6]Very High. Generally offers superior sensitivity, with LOQs often in the sub-ng/mL range.[4]
Selectivity Good. Based on chromatographic retention time and mass spectrum.[7]Excellent. Based on retention time, precursor ion, and specific product ions (MRM).[4]
Sample Throughput Moderate. Derivatization adds to sample preparation time; GC run times can be longer.Generally higher due to faster analysis times and simpler sample preparation.
Matrix Effects Less prone to ion suppression compared to LC-MS/MS, but matrix components can affect derivatization.Susceptible to matrix effects (ion suppression or enhancement), requiring careful method development.
Instrumentation Widely available in analytical laboratories.[5]Increasingly common, offering high performance for a wide range of analytes.[4]
Experimental Workflows and Influencing Factors

Achieving reproducible results across different laboratories requires a harmonized and well-controlled analytical workflow. Key factors influencing variability include sample collection and storage, extraction efficiency, calibration accuracy, and data processing.

G cluster_pre Pre-Analytical Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_post Post-Analytical Phase Sample Sample Receipt & Homogenization Spike Spiking with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Deriv Derivatization (GC-MS Only) Extraction->Deriv Recon Reconstitution Deriv->Recon Deriv->Recon If applicable Analysis GC-MS or LC-MS/MS Analysis Recon->Analysis Data Data Acquisition Analysis->Data Processing Peak Integration & Quantification Data->Processing Report Data Review & Reporting Processing->Report

Caption: Standard experimental workflow for this compound analysis.

Successful inter-laboratory comparison depends on minimizing variability at each stage of the analytical process. The diagram below illustrates the key factors that can introduce discrepancies between laboratory results. Statistical tools like Mandel's h and k statistics are often used to assess inter-laboratory consistency and identify labs with significant deviations in mean values or variance.[1][8]

G cluster_method Methodological Factors cluster_ops Operational Factors cluster_inst Instrumental Factors center Inter-Laboratory Analytical Variability Protocol Protocol Deviations center->Protocol Deriv Derivatization Efficiency center->Deriv Cal Calibration Model center->Cal Matrix Matrix Effects center->Matrix Sample Sample Handling & Storage center->Sample Reagent Reagent Quality center->Reagent Analyst Analyst Skill center->Analyst InstCal Instrument Calibration center->InstCal Performance System Performance (Sensitivity, Resolution) center->Performance Source Ion Source Conditions center->Source

Caption: Key factors contributing to inter-laboratory analytical variability.

Detailed Experimental Protocols

The following sections provide detailed model protocols for the analysis of this compound. These should be fully validated by each laboratory for their specific instrumentation and sample matrices.

Protocol 1: GC-MS Analysis via Silylation

This method is suitable for robust quantification and leverages the high separation efficiency of gas chromatography. It requires a derivatization step to make the analyte volatile.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of an aqueous sample (e.g., plasma, urine), add an appropriate amount of a labeled internal standard (e.g., D-labeled this compound).

  • Acidify the sample to pH < 2 with 1M HCl to ensure the carboxylic acid is in its protonated form.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a 1:1 mixture of diethyl ether:hexane).

  • Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction and combine the organic extracts.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for injection.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[5]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Protocol 2: LC-MS/MS Analysis

This method offers high throughput and sensitivity, often without the need for derivatization, making it ideal for complex biological matrices.[4][9]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add an appropriate amount of a labeled internal standard.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize transitions for the analyte (deprotonated precursor ion [M-H]⁻) and internal standard.

Biological Context of Branched-Chain Fatty Acids

While the specific signaling pathways for this compound are not well-documented, as a branched-chain fatty acid (BCFA), it exists within a broader biological context. BCFAs are found in bacteria, ruminant-derived foods, and are known to play roles in maintaining cell membrane fluidity.[10] Their metabolism is distinct from straight-chain fatty acids and can be relevant in certain metabolic disorders.[10][11]

G Diet Dietary Intake (Ruminant Fats, Dairy) BCFA Branched-Chain Fatty Acids (e.g., this compound) Diet->BCFA Microbiota Gut Microbiota Production Microbiota->BCFA Membrane Incorporation into Cell Membranes BCFA->Membrane Metabolism Peroxisomal Metabolism BCFA->Metabolism Signaling Cell Signaling (Potential Roles) BCFA->Signaling Fluidity Modulation of Membrane Fluidity Membrane->Fluidity Disorders Relevance in Metabolic Disorders Metabolism->Disorders

Caption: General biological context of branched-chain fatty acids (BCFAs).

References

A Comparative Guide to the Quantitative Analysis of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,4-Dimethylhexanoic acid, a branched-chain fatty acid (BCFA), is crucial for various applications, including metabolomics, biomarker discovery, and pharmaceutical research. This guide provides an objective comparison of the primary analytical methodologies, complete with supporting data and detailed experimental protocols.

Two principal techniques are widely employed for the quantification of short- and branched-chain fatty acids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of compounds structurally similar to this compound, such as methylpentanoic acids. These values can be considered indicative of the performance achievable for this compound quantification.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.4 - 2.4 ng/L (for methylpentanoic acids)[1]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically 3-5 times the LODTypically in the low ng/mL to pg/mL range
Accuracy (% Recovery) ~100% (for methylpentanoic acids)[1]95% - 128% (for general organic acids)[2]
Precision (%RSD) < 10% (for methylpentanoic acids)[1]2% - 13% (for general organic acids)[2]
Derivatization Generally requiredOften optional, but can improve sensitivity

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile form.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To isolate and concentrate this compound from the sample matrix.

  • Procedure:

    • Condition a suitable SPE cartridge (e.g., a non-polar sorbent) with an appropriate solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte using a suitable solvent.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Objective: To increase the volatility of this compound for GC analysis.

  • Reagent: 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for carboxylic acids.[1]

  • Procedure:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the PFBBr reagent and a catalyst (e.g., a tertiary amine).

    • Incubate the mixture at room temperature for approximately 30 minutes.[1]

    • The derivatized sample is then ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: A gradient temperature program to ensure good separation of analytes.

    • Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFBBr derivatives to achieve high sensitivity.[1]

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation.

1. Sample Preparation

  • Objective: To extract this compound and remove proteins and other interferences.

  • Procedure (for biological fluids):

    • Add a protein precipitation solvent (e.g., acetonitrile) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • The extract can be directly injected or further concentrated by evaporation and reconstitution in the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Typical Parameters:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific to this compound.

Visualizing the Workflow

To illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample SPE Solid Phase Extraction Sample->SPE Extract Dried Extract SPE->Extract Derivatization PFBBr Derivatization Extract->Derivatization GCMS GC-MS Analysis (NCI) Derivatization->GCMS Data Quantitative Data GCMS->Data

Caption: Workflow for the quantification of this compound using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Precipitation Protein Precipitation Sample->Precipitation Extract Supernatant Precipitation->Extract LCMS LC-MS/MS Analysis (ESI-) Extract->LCMS Data Quantitative Data LCMS->Data

Caption: Workflow for the quantification of this compound using LC-MS/MS.

References

Comparative Biological Activity of 3,4-Dimethylhexanoic Acid and 3,5-Dimethylhexanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Properties

To understand the potential for biological activity, it is essential to consider the basic chemical properties of these isomeric compounds.

Property3,4-Dimethylhexanoic Acid3,5-Dimethylhexanoic Acid
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol
Structure this compound3,5-Dimethylhexanoic acid

The structural difference lies in the position of the methyl groups along the hexanoic acid backbone. In this compound, the methyl groups are on adjacent carbons (C3 and C4), which may create more steric hindrance around that part of the molecule. In contrast, 3,5-dimethylhexanoic acid has its methyl groups separated by a methylene (B1212753) group, resulting in a different three-dimensional shape and potentially different interactions with biological macromolecules.

Postulated Biological Relevance and Future Directions

While specific data is absent, the general class of branched-chain fatty acids, to which these molecules belong, is known to have various biological roles. They can be involved in cellular signaling, energy metabolism, and the composition of cell membranes. The specific positioning of the methyl groups in 3,4- and 3,5-dimethylhexanoic acid could theoretically lead to differences in:

  • Enzyme Specificity: The steric bulk and hydrophobicity differences could influence how they fit into the active sites of enzymes involved in fatty acid metabolism or signaling.

  • Membrane Interactions: The shape of the molecule could affect its incorporation into lipid bilayers and influence membrane fluidity and protein function.

  • Receptor Binding: If these molecules act as signaling molecules, their affinity for specific receptors would likely be determined by their precise three-dimensional structure.

To elucidate the biological activities of these compounds, a systematic experimental approach would be required. The following workflow outlines a potential strategy for future research.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action cluster_3 In Vivo Validation A Compound Acquisition (3,4-DMHA & 3,5-DMHA) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Phenotypic Screening (e.g., cell proliferation, migration) B->C D Affinity Chromatography C->D E Computational Docking C->E F Differential Gene Expression (RNA-Seq) C->F G Pathway Analysis D->G E->G F->G H Enzyme Inhibition Assays G->H I Receptor Binding Studies G->I J Animal Model Studies H->J I->J K Pharmacokinetic Analysis J->K

Caption: Proposed experimental workflow for characterizing the biological activity of 3,4- and 3,5-dimethylhexanoic acid.

Experimental Protocols

As no specific biological activities have been reported, detailed experimental protocols cannot be provided. However, should a researcher embark on the investigation of these compounds, standard protocols for the assays mentioned in the workflow above would be applicable. For instance:

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and 3,5-dimethylhexanoic acid (e.g., from 0.1 µM to 100 µM) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

A Comparative Guide to the Analysis of 3,4-Dimethylhexanoic Acid: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and robust quantification of branched-chain fatty acids such as 3,4-Dimethylhexanoic acid is essential for advancing metabolic research and therapeutic innovation. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these powerful methods is contingent on various factors, including the specific research question, required sensitivity, sample matrix, and desired sample throughput. This guide presents an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies to inform the selection of the most suitable technique.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their physicochemical properties.
Derivatization Mandatory for this compound to increase volatility (e.g., FAMEs, TMS esters).[1]Often not required, allowing for the analysis of the native acid. Derivatization (e.g., with 3-NPH) can be used to enhance sensitivity.[2]
Sample Preparation More complex and time-consuming due to the mandatory derivatization step.Generally simpler and faster, especially when analyzing the underivatized acid.[2]
Throughput Lower, due to longer run times and more involved sample preparation.Higher, with shorter analysis times and simpler sample preparation.
Selectivity Excellent chromatographic resolution for isomers, but isomeric derivatives can have similar mass spectra.High selectivity, especially with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).
Sensitivity High, with Limits of Detection (LODs) typically in the low ng/L to µg/L range for similar analytes.Very high, with LODs often in the low ng/mL range for derivatized short- and medium-chain fatty acids.[2]

Quantitative Performance Comparison

The quantitative performance of an analytical method is critical for generating reliable and reproducible data. The following table summarizes key performance parameters for both GC-MS and LC-MS based on published data for the analysis of branched-chain and other short- to medium-chain fatty acids, which can be considered representative for this compound analysis. It is important to note that these values can vary depending on the specific instrumentation, derivatization method, and sample matrix.

Performance ParameterGC-MS (for related analytes)LC-MS/MS (for related analytes)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.4 - 2.4 ng/L (for methylpentanoic acids)[3]3 ng/mL (for isobutyric and isovaleric acids)[2]
Limit of Quantitation (LOQ) Not specified10 ng/mL (for isobutyric and isovaleric acids)[2]
Precision (%RSD) <10%[3]<15%
Recovery ~100%[3]94 - 114%[4]

Experimental Workflows

The experimental workflows for GC-MS and LC-MS analysis of this compound differ significantly, primarily due to the mandatory derivatization step in GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (Optional) (e.g., with 3-NPH) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Analysis Derivatization->LC_MS Data_Processing Data Processing LC_MS->Data_Processing

LC-MS/MS workflow for this compound analysis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for both GC-MS and LC-MS methodologies adapted for the analysis of this compound.

GC-MS Protocol (with Silylation)

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. Silylation is a common method for the derivatization of carboxylic acids.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of an aqueous sample (e.g., plasma, urine), add a suitable internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample with 0.5 N HCl.[5]

    • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a chloroform:methanol mixture).

    • Vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization to the TMS ester.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Instrumental Parameters:

    • Injection: 1 µL, splitless mode at 250°C.[5]

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.0-1.7 mL/min.[5]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[5]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. For targeted quantification, use Selected Ion Monitoring (SIM) mode.[5]

LC-MS/MS Protocol (with Optional Derivatization)

LC-MS offers the significant advantage of analyzing free fatty acids directly, though derivatization can enhance sensitivity. The following protocol describes a method with an optional derivatization step using 3-nitrophenylhydrazine (B1228671) (3-NPH), which is effective for short- and medium-chain fatty acids.[2][4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add an appropriate internal standard.

    • Add 400 µL of cold isopropanol (B130326) to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Derivatization (Optional, with 3-NPH):

    • To 40 µL of the supernatant, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution containing 6% pyridine.[6]

    • Incubate at 40°C for 30 minutes.[6]

    • Dilute the sample with a suitable solvent (e.g., acetonitrile/water) before injection.[6]

    • For direct analysis of the underivatized acid, the supernatant from step 1 can be diluted and directly injected.

  • LC-MS/MS Instrumental Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[6]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

Conclusion

Both GC-MS and LC-MS are powerful techniques capable of the sensitive and selective quantification of this compound.

GC-MS is a robust and reliable technique, particularly for targeted analysis. However, the mandatory derivatization step adds complexity to the sample preparation and can be a source of variability. The extensive fragmentation in EI can provide structural information but may result in a weak or absent molecular ion.

LC-MS/MS offers higher throughput and a more simplified workflow, especially when analyzing the underivatized acid. The use of soft ionization techniques like ESI typically results in a strong molecular ion signal, which is advantageous for quantification, especially when coupled with the high selectivity of MS/MS. For very low concentrations, derivatization can be employed to significantly enhance sensitivity.

The choice between GC-MS and LC-MS will ultimately depend on the specific research objectives, available instrumentation, and the required analytical performance. For high-throughput analysis of a broad range of fatty acids in complex biological matrices, LC-MS/MS is often the preferred method. For targeted analysis where high chromatographic resolution of isomers is critical and established derivatization protocols are in place, GC-MS remains a valuable option.

References

A Comparative Guide to the Cross-Validation of HPLC Methods for 3,4-Dimethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of organic molecules is paramount. This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,4-Dimethylhexanoic acid, a chiral short-chain fatty acid. The selection of an appropriate analytical method is contingent on various factors, including sensitivity, selectivity, and the specific requirements of the research context. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective comparisons of various HPLC methodologies, supported by experimental data.

Introduction to this compound and its Analysis

This compound (C8H16O2) is a branched-chain fatty acid.[1] As a chiral molecule, it exists as different stereoisomers, which may exhibit distinct pharmacological and toxicological profiles.[2] Consequently, the ability to separate and quantify these enantiomers is often crucial in a pharmaceutical setting. HPLC is a powerful and versatile technique for the analysis of such compounds, offering high resolution and sensitivity.[3] This guide will explore and compare several HPLC-based approaches for the analysis of this compound, including direct analysis, derivatization techniques, and chiral separation methods.

Comparison of HPLC Methodologies

The analysis of this compound by HPLC can be approached in several ways, primarily differing in sample preparation (direct injection vs. derivatization) and the mode of separation and detection. This section compares three prominent methods:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A straightforward approach suitable for quantifying the total acid concentration.

  • HPLC with Pre-column Derivatization and UV/Fluorescence Detection: A method to enhance sensitivity and selectivity.

  • Chiral HPLC: Essential for the separation and quantification of the individual enantiomers of this compound.

The choice of method will depend on whether the goal is to quantify the total amount of the acid or to determine the concentration of each stereoisomer.

Quantitative Data Summary

The following table summarizes the key performance parameters of the different HPLC methods discussed. The data presented is a synthesis of typical performance characteristics observed for the analysis of short-chain fatty acids using these techniques, providing a comparative framework for this compound analysis.

Parameter Method 1: RP-HPLC-UV Method 2: HPLC with Derivatization Method 3: Chiral HPLC
Linearity (R²) > 0.998> 0.999> 0.997
Accuracy (% Recovery) 90-110%90-115%90-105%
Precision (RSD) < 5%< 3%< 5%
Limit of Detection (LOD) ~0.1-1 µg/mL~1-100 ng/mL~0.1-1 µg/mL
Limit of Quantification (LOQ) ~0.5-5 µg/mL~5-500 ng/mL~0.5-5 µg/mL
Enantioselectivity (α) Not ApplicableNot Applicable> 1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the techniques discussed and can be adapted for the specific analysis of this compound.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of the total concentration of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form for better retention and peak shape.[4][5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids absorb.[5]

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.[3]

Method 2: HPLC with Pre-column Derivatization

Derivatization is employed to improve the chromatographic properties and enhance the detectability of the analyte.[6] 3-Nitrophenylhydrazine (B1228671) (3NPH) is a common derivatizing agent for carboxylic acids.[7][8]

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Derivatization Reagents: 3-nitrophenylhydrazine (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (B86325) hydrochloride (EDC).[7]

  • Derivatization Procedure:

    • To 50 µL of the sample, add 50 µL of 200 mM 3NPH and 50 µL of 120 mM EDC.[7]

    • Incubate the mixture at 40°C for 30 minutes.[7]

    • After cooling, the sample is ready for injection.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength appropriate for the 3-NPH derivative (e.g., 400 nm).[6]

Method 3: Chiral HPLC

This method is essential for separating the enantiomers of this compound. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent and separating the resulting diastereomers on an achiral column.[9][10] The direct approach is often preferred for its simplicity.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are widely used for their broad applicability.[10] Anion-exchanger type CSPs (e.g., CHIRALPAK QN-AX) are particularly effective for acidic compounds.[11]

  • Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based columns in normal-phase mode, mixtures of n-hexane and an alcohol (e.g., 2-propanol or ethanol) are common.[10] For anion-exchanger columns, polar organic mobile phases are typically used.[11] For acidic compounds, the addition of a small amount of a stronger acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to achieve good peak shape and resolution.[10]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

cluster_prep Phase 1: Sample Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Analysis Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify cluster_prep Phase 1: Sample Preparation & Derivatization cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Analysis Sample Sample containing This compound Derivatize Derivatize with 3NPH/EDC Sample->Derivatize Incubate Incubate at 40°C Derivatize->Incubate Inject Inject into HPLC System Incubate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (400 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify cluster_prep Phase 1: Sample Preparation cluster_hplc Phase 2: Chiral HPLC Analysis cluster_data Phase 3: Data Analysis Sample Sample containing enantiomers of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram with Separated Enantiomers Detect->Chromatogram Quantify Quantify Each Enantiomer using Calibration Curve Chromatogram->Quantify

References

A Comparative Guide to the Quantification of 3,4-Dimethylhexanoic Acid: Evaluating Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes representative LOD and LOQ values for compounds structurally similar to 3,4-Dimethylhexanoic acid, achieved by GC-MS and LC-MS/MS with appropriate derivatization techniques.

Analytical MethodDerivatization AgentCompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Reference Matrix
GC-MS IsobutanolOctanoate (B1194180) (C8)-0.43 µMHuman Plasma[1]
GC-MS Pentafluorobenzyl bromide (PFBBr)Isobutyric acid0.488 µM0.977 µMNot Specified[2]
GC-MS Pentafluorobenzyl bromide (PFBBr)2-Methylbutyric acid0.244 µM0.488 µMNot Specified[2]
LC-MS/MS 3-Nitrophenylhydrazine (3-NPH)Short-Chain Fatty Acids1 - 7 ng/mL3 - 19 ng/mLHuman Serum[3]
LC-MS/MS O-benzylhydroxylamine (O-BHA)Short-Chain Fatty Acids-0.01 µMHuman, Rat, and Mouse Plasma[4]
LC-MS/MS PhenylenediamineCarboxylic Acids0.01 ng/mL-Biological Matrices[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of branched-chain fatty acids using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is essential to increase volatility and improve chromatographic performance.

1. Sample Preparation and Derivatization (Isobutanol Derivatization)

  • Extraction: For plasma samples, a liquid-liquid extraction can be performed using a chloroform (B151607) and methanol (B129727) mixture.[1]

  • Derivatization:

    • To 100 µL of plasma, add 200 µL of a freshly prepared 3 mol/L solution of acetyl chloride in isobutanol.[1]

    • The mixture is heated to facilitate the formation of isobutyl esters.

    • After the reaction, the derivatives are extracted into an organic solvent like hexane.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Column: VF-17ms (30 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent medium-polarity column.[1]

  • Injector: Temperature-programmed multi-mode inlet.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Program:

    • Initial temperature: 55°C for 1 minute.

    • Ramp: Increase by 20°C/min to 130°C and hold for 2 minutes.[1]

  • Mass Spectrometer: Single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, particularly for non-volatile compounds in complex matrices. Derivatization is often employed to enhance ionization efficiency.

1. Sample Preparation and Derivatization (3-Nitrophenylhydrazine - 3-NPH)

  • Protein Precipitation: For serum or plasma samples, proteins are precipitated using a solvent like isopropanol.

  • Derivatization:

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LCMS-8060 or similar high-performance liquid chromatography system.

  • Column: A reversed-phase C8 or C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or isopropanol/acetonitrile with 0.1% formic acid (B).[7]

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms Volatilization lcms LC-MS/MS Analysis derivatization->lcms Ionization Enhancement quantification Quantification (LOD/LOQ Determination) gcms->quantification lcms->quantification

Caption: A generalized workflow for the quantification of this compound.

References

Comparative Analysis of 3,4-Dimethylhexanoic Acid Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative analysis of the biological activities of 3,4-Dimethylhexanoic acid stereoisomers. While the existence of different stereoisomers, such as (3R,4S)-3,4-dimethylhexanoic acid, is documented, and their basic physicochemical properties can be found in chemical databases, there is a notable absence of published studies directly comparing their biological effects.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and to highlight the areas where further experimental investigation is critically needed.

Physicochemical Properties

This compound possesses two chiral centers at positions 3 and 4, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The basic physicochemical properties of the general this compound and its (3R,4S) stereoisomer have been computationally predicted and are available in public databases.[1][2]

PropertyThis compound (General)(3R,4S)-3,4-dimethylhexanoic acid
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol [2]144.21 g/mol [1]
XLogP3 2.42.4[1]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 44
Exact Mass 144.115029749 g/mol 144.115029749 g/mol
Monoisotopic Mass 144.115029749 g/mol 144.115029749 g/mol
Topological Polar Surface Area 37.3 Ų37.3 Ų
Heavy Atom Count 1010
Complexity 110110

Note: The properties listed above are computationally predicted and have not been experimentally verified in a comparative study.

Biological Activity: A Research Gap

Despite the established principle that stereochemistry plays a crucial role in the biological activity of molecules, a thorough search of scientific literature did not yield any studies that have investigated and compared the biological activities of the different stereoisomers of this compound. This lack of data prevents a meaningful comparative analysis of their potential pharmacological or toxicological effects.

The importance of such studies is underscored by numerous examples in pharmacology where enantiomers of a chiral drug exhibit significantly different, and sometimes opposing, biological effects.

Experimental Protocols: A Need for Development

The absence of comparative biological studies also means that there are no established and published experimental protocols for the stereoselective synthesis, separation, and biological evaluation of this compound stereoisomers.

General Approaches to Stereoselective Synthesis and Separation

While specific protocols for this compound are not available, general methodologies for the synthesis and separation of chiral carboxylic acids could be adapted. These include:

  • Stereoselective Synthesis:

    • Chiral pool synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

    • Asymmetric catalysis: Employing chiral catalysts to favor the formation of one stereoisomer over others.

    • Use of chiral auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.

  • Separation of Stereoisomers (Chiral Resolution):

    • Diastereomeric salt formation: Reacting the racemic acid with a chiral base to form diastereomeric salts that can be separated by crystallization.

    • Chiral chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

A logical workflow for future research in this area would involve the development and optimization of these general methods for the specific case of this compound.

G General Workflow for Comparative Analysis of this compound Stereoisomers cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis A Stereoselective Synthesis of Individual Stereoisomers D In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) A->D B Racemic Synthesis of this compound C Chiral Resolution of Racemic Mixture (e.g., Chiral HPLC) B->C C->D E Cell-based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) D->E F In vivo Studies (e.g., Pharmacokinetics, Efficacy in Animal Models) E->F G Comparative Analysis of Biological Activity Data F->G H Structure-Activity Relationship (SAR) Studies G->H

References

A Researcher's Guide to Derivatization Reagents for 3,4-Dimethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of branched-chain fatty acids like 3,4-Dimethylhexanoic acid is crucial for various applications, including metabolic research, biomarker discovery, and pharmaceutical development. Due to its low volatility, derivatization is an essential step for the analysis of this compound by gas chromatography (GC). The choice of derivatization reagent significantly impacts the analytical performance, including sensitivity, accuracy, and reproducibility.

This guide provides an objective comparison of common derivatization reagents for this compound, supported by experimental data and detailed protocols to aid in method development and selection.

Comparison of Key Derivatization Methods

The most common derivatization strategies for carboxylic acids fall into two main categories: esterification and silylation. A third, highly sensitive method involving halogenated reagents is also gaining prominence, particularly for trace analysis.

Data Presentation

The following table summarizes the key performance characteristics of popular derivatization reagents applicable to the analysis of this compound.

Derivatization ReagentDerivative FormedTypical Reaction ConditionsKey AdvantagesKey DisadvantagesRepresentative LOD/LOQ
Boron Trifluoride in Methanol (B129727) (BF3-Methanol) Fatty Acid Methyl Ester (FAME)60-100°C for 10-60 minRobust, widely used, stable derivatives, cost-effective.[1][2]Harsh conditions may cause degradation of some analytes, potential for artifact formation.[3]Analyte and matrix-dependent; generally in the low ng/mL range.[4]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS Trimethylsilyl (B98337) (TMS) Ester60-80°C for 30-60 minOne-step reaction, effective for a wide range of fatty acids.[1]Derivatives are sensitive to moisture, potential for incomplete derivatization.[1]Analyte and matrix-dependent; comparable to FAMEs.
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) Ester60°C for 90 minHigh sensitivity (especially with ECD), suitable for trace analysis.[5]More complex procedure, reagent can be a lachrymator.0.244 - 0.977 µM (for a range of SCFAs).

Experimental Workflows and Chemical Reactions

To visualize the derivatization process, the following diagrams illustrate a general experimental workflow and a typical esterification reaction.

G cluster_workflow Derivatization Workflow for GC-MS Analysis sample Sample containing This compound extraction Lipid Extraction sample->extraction derivatization Derivatization (e.g., Esterification) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Processing analysis->data

A general workflow for the derivatization and analysis of this compound.

G cluster_reaction Esterification of this compound with BF3-Methanol r1 This compound (C8H16O2) plus1 + r2 Methanol (CH3OH) arrow BF3 Catalyst (Heat) r2->arrow p1 3,4-Dimethylhexanoate Methyl Ester (C9H18O2) arrow->p1 plus2 + p2 Water (H2O)

Chemical reaction for the formation of a fatty acid methyl ester (FAME).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable quantification.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a widely used method for the preparation of fatty acid methyl esters (FAMEs).[2]

Materials:

  • Dried lipid extract containing this compound

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried lipid extract (approximately 1 mg) into a reaction vial.

  • Add 1 mL of 14% BF3-Methanol to the vial.

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol is suitable for the formation of trimethylsilyl (TMS) esters.[1]

Materials:

  • Dried lipid extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Reaction vials with caps

  • Heating block or water bath

Procedure:

  • Place the dried lipid extract into a reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 80°C for 60 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

Protocol 3: Derivatization using Pentafluorobenzyl Bromide (PFBBr)

This protocol is optimized for the analysis of short-chain fatty acids and offers high sensitivity.

Materials:

  • Sample containing this compound

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetone and water (2:1, v/v)

  • pH 7 buffer

  • Reaction vials with caps

  • Heating block or water bath

Procedure:

  • To the sample, add the acetone:water (2:1, v/v) solvent.

  • Adjust the pH of the solution to 7.

  • Add PFBBr reagent.

  • Cap the vial and heat at 60°C for 90 minutes.

  • After cooling, the sample is ready for extraction and subsequent GC-MS analysis.

Conclusion

The choice of derivatization reagent for this compound analysis is a critical decision that depends on the specific requirements of the study.

  • BF3-Methanol is a robust and cost-effective choice for routine analysis where high sample throughput is required.

  • BSTFA offers a convenient one-step derivatization but requires careful handling to avoid moisture contamination.

  • PFBBr is the reagent of choice for applications demanding the highest sensitivity and for trace-level quantification of this compound.

Researchers should carefully consider the advantages and disadvantages of each method, and the provided protocols offer a starting point for method development and validation in their respective laboratories.

References

A Comparative Guide to Chiral HPLC Columns for the Enantioselective Separation of 3,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of chiral molecules such as 3,4-Dimethylhexanoic acid is a critical analytical challenge in drug development and metabolomics, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose.[1]

This guide provides a comparative overview of the expected performance of different types of chiral columns for the separation of this compound. Due to the limited availability of direct experimental data for this specific analyte in published literature, this comparison is based on established principles of chiral recognition and performance data from structurally similar acidic compounds. The primary candidates for resolving acidic molecules are polysaccharide-based CSPs and anion-exchange CSPs.[2] For acidic compounds, the addition of a small percentage of an acid modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase is typically required to ensure good peak shape and achieve separation.[3]

Data Presentation: Performance of Recommended Chiral Columns

The following table summarizes the expected performance and key characteristics of selected chiral columns suitable for the separation of this compound enantiomers. Polysaccharide-based columns are highly versatile, while anion-exchange columns are specifically designed for acidic compounds.[2]

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile Phase ConditionsExpected Resolution (Rs)Key Considerations
Lux® Cellulose-1 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Isopropanol + 0.1% TFAReversed-Phase: Acetonitrile/Water + 0.1% Formic Acid> 1.5Broad applicability and a good first choice for screening. Robust and well-documented performance for a wide range of compounds.[4][5]
Lux® Amylose-1 / CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Ethanol + 0.1% TFAPolar Organic: Acetonitrile/Methanol + 0.1% TFA> 1.5Often provides complementary selectivity to cellulose-based phases. Lower mobile phase consumption can be an advantage.[4][5]
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate) - ImmobilizedNormal & Reversed-Phase: Compatible with a wider range of solvents including chlorinated solvents.[6][7]> 1.7Immobilized nature allows for the use of aggressive solvents, providing greater flexibility in method development and extending column lifetime.
CHIRALPAK® QN-AX Quinine-based Anion ExchangerMethanol / Formic Acid / Ammonium (B1175870) Formate (B1220265)> 2.0Specifically designed for acidic compounds, often providing high enantioselectivity.[2] The separation mechanism relies on ion-pairing.[2]

Experimental Protocols

Detailed methodologies are provided below as a starting point for developing a robust chiral separation method for this compound.

Protocol 1: Screening on Polysaccharide-Based Columns (e.g., Lux Cellulose-1)

This protocol outlines a general screening approach applicable to columns like Lux Cellulose-1, Lux Amylose-1, CHIRALCEL OD-H, and CHIRALPAK AD-H.

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector or Mass Spectrometer (MS).

    • Column: Lux® Cellulose-1 (5 µm, 250 x 4.6 mm) or equivalent.

    • Mobile Phase Screening:

      • Normal Phase (NP): n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

      • Reversed-Phase (RP): Acetonitrile / Water (60:40 v/v) with 0.1% Formic Acid (FA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or MS detection.

    • Injection Volume: 5 µL.

  • Optimization:

    • If partial separation is observed, adjust the ratio of the organic modifier (2-Propanol or Acetonitrile).

    • In normal phase, decreasing the alcohol content generally increases retention and may improve resolution.

    • In reversed-phase, adjusting the organic solvent percentage will influence retention times.

Protocol 2: Analysis on Anion-Exchange Column (e.g., CHIRALPAK QN-AX)

This method is tailored for the specific interactions between an acidic analyte and an anion-exchange CSP.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in methanol.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: HPLC or UHPLC system with UV or MS detector.

    • Column: CHIRALPAK® QN-AX (5 µm, 150 x 4.6 mm).

    • Mobile Phase: Methanol / Formic Acid / Ammonium Formate (100 / 0.4 / 0.3 v/v/m). The salt concentration can be adjusted to optimize retention and resolution.[2]

    • Flow Rate: 1.0 mL/min. Reducing the flow rate can sometimes significantly increase resolution on these types of columns.[2]

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or MS.

    • Injection Volume: 5 µL.

  • Optimization:

    • Vary the concentration of formic acid and ammonium formate to fine-tune the retention and selectivity.

    • The choice of counter-ion and its concentration are critical parameters for optimization on anion-exchange columns.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for chiral method development and the general principle of chiral separation.

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Column Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Final Method Analyte Analyte Information (this compound - Acidic, no chromophore) SamplePrep Sample Preparation (Dissolve in mobile phase, filter) Analyte->SamplePrep Col_Select Select Primary Columns (Polysaccharide & Anion-Exchange) SamplePrep->Col_Select Screening Perform Screening Runs (NP, RP, Polar Organic Modes) Col_Select->Screening Eval Evaluate Results (Resolution > 1.5? Peak Shape?) Screening->Eval Optimize Optimize Separation (Mobile Phase Ratio, Additives, Temp, Flow Rate) Eval->Optimize Yes No_Sep No Separation (Try different column type or derivatization) Eval->No_Sep No Final Validated Chiral Method Optimize->Final No_Sep->Col_Select

Workflow for chiral method development for this compound.

Chiral_Separation_Principle cluster_injection cluster_column Chiral Column cluster_detection racemate Racemic Mixture (R & S Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) racemate->CSP Mobile Phase Flow interaction Differential Interaction (Transient Diastereomeric Complexes) CSP->interaction elution Separation interaction->elution detector Detector (UV/MS) elution->detector S_enantiomer elution->S_enantiomer R_enantiomer elution->R_enantiomer chromatogram Resulting Chromatogram detector->chromatogram

Principle of enantiomeric separation on a chiral stationary phase.

References

Benchmarking Synthesis Routes for 3,4-Dimethylhexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthesis routes for 3,4-Dimethylhexanoic acid. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable method based on factors such as yield, stereoselectivity, and procedural complexity.

At a Glance: Comparison of Synthesis Routes

While specific experimental data for the synthesis of this compound is not abundantly available in publicly accessible literature, we can extrapolate and compare potential routes based on well-established named reactions in organic chemistry. The following table summarizes the anticipated performance of three logical synthetic approaches.

Synthesis RouteKey PrecursorsTypical YieldPurityReaction TimeKey AdvantagesPotential Challenges
Route 1: Malonic Ester Synthesis Diethyl malonate, 2-bromobutane (B33332), Ethyl iodide60-70% (estimated)High after purification2-3 daysVersatile, well-understood, good for substituted carboxylic acids.Multi-step process, potential for side reactions, requires strong base.
Route 2: Grignard Carboxylation 3-Bromo-4-methylhexane, Magnesium, CO250-80% (estimated)Good1-2 daysFewer steps than malonic ester synthesis, utilizes readily available starting materials.Grignard reagents are highly reactive and sensitive to moisture, potential for side products.
Route 3: Oxidation of 3,4-Dimethyl-1-hexene (B97747) 3,4-Dimethyl-1-hexene, Oxidizing agent (e.g., KMnO4)VariableModerate to High1 dayPotentially a direct and rapid method.Risk of over-oxidation or cleavage of the carbon chain, potential for mixture of products.

Experimental Protocols

Below are detailed, representative methodologies for the proposed synthesis routes. These protocols are based on standard laboratory procedures for these reaction types and may require optimization for specific experimental conditions.

Route 1: Malonic Ester Synthesis

This route involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Step 1: Formation of Diethyl (1,2-dimethylbutyl)malonate

  • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise at 0°C.

  • After stirring for 1 hour, add 2-bromobutane dropwise and allow the mixture to warm to room temperature.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and add water.

  • Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude mono-alkylated product.

  • Repeat steps 1-6 using the mono-alkylated product and ethyl iodide to introduce the second alkyl group.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolyze the resulting diethyl (1-ethyl-1,2-dimethylpropyl)malonate using a solution of sodium hydroxide (B78521) in water and ethanol under reflux for 4-6 hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

  • Heat the acidified solution to induce decarboxylation, typically at 100-150°C, until carbon dioxide evolution ceases.

  • Extract the final product, this compound, with an organic solvent, dry, and purify by distillation or chromatography.

Route 2: Grignard Carboxylation

This method involves the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-bromo-4-methylhexane in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction begins (indicated by cloudiness and heat evolution), add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Pour the Grignard solution slowly onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Quench the reaction by slowly adding a cold, dilute solution of a strong acid (e.g., HCl or H2SO4).

  • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify the this compound by distillation under reduced pressure.

Route 3: Oxidation of 3,4-Dimethyl-1-hexene

This route involves the oxidative cleavage of the double bond in 3,4-dimethyl-1-hexene.

Step 1: Oxidation

  • In a round-bottom flask, dissolve 3,4-dimethyl-1-hexene in a suitable solvent such as acetone (B3395972) or a mixture of tert-butanol (B103910) and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4), portion-wise while monitoring the temperature.

  • Stir the reaction mixture vigorously at low temperature until the purple color of the permanganate disappears.

Step 2: Work-up and Isolation

  • Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate is dissolved.

  • Acidify the solution with a mineral acid (e.g., H2SO4).

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by chromatography or distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_0 Route 1: Malonic Ester Synthesis cluster_1 Route 2: Grignard Carboxylation cluster_2 Route 3: Oxidation of Alkene DM Diethyl Malonate Alk1 Alkylation with 2-bromobutane DM->Alk1 Int1 Mono-alkylated Intermediate Alk1->Int1 Alk2 Alkylation with ethyl iodide Int1->Alk2 Int2 Di-alkylated Intermediate Alk2->Int2 HydDec Hydrolysis & Decarboxylation Int2->HydDec P1 This compound HydDec->P1 SM2 3-Bromo-4-methylhexane GR Grignard Reagent Formation (Mg, ether) SM2->GR Int3 Grignard Reagent GR->Int3 Carb Carboxylation (CO2) Int3->Carb P2 This compound Carb->P2 SM3 3,4-Dimethyl-1-hexene Ox Oxidation (e.g., KMnO4) SM3->Ox P3 This compound Ox->P3

Caption: Overview of three potential synthesis routes for this compound.

Signaling Pathways and Logical Relationships

The synthesis of a specific stereoisomer of this compound often requires a stereocontrolled approach. The following diagram illustrates the decision-making process for achieving a desired stereoisomer.

Stereoselective_Synthesis Start Desired Stereoisomer of this compound Racemic Racemic Synthesis Start->Racemic Stereo Stereoselective Synthesis Start->Stereo ChiralRes Chiral Resolution (e.g., chromatography, crystallization) Racemic->ChiralRes ChiralPool Chiral Pool Synthesis Stereo->ChiralPool Asymmetric Asymmetric Catalysis Stereo->Asymmetric Product Target Stereoisomer ChiralRes->Product ChiralPool->Product Asymmetric->Product

Caption: Decision tree for obtaining a specific stereoisomer of this compound.

Elucidating the Structural Requirements for Biological Activity in 3,4-Dimethylhexanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationship (SAR) of 3,4-dimethylhexanoic acid analogs, drawing upon available data to illuminate key structural determinants of their biological effects.

While comprehensive SAR studies specifically focused on a broad spectrum of this compound analogs are limited in publicly accessible literature, we can synthesize findings from research on related branched-chain fatty acids (BCFAs) to infer potential activity landscapes. The primary therapeutic area where BCFAs have shown promise is in oncology.

Anticancer Potential: Insights from Branched-Chain Fatty Acids

Research into the anticancer properties of BCFAs has revealed several important structural considerations that likely translate to this compound analogs. Key takeaways include the influence of chain length, the presence and position of methyl groups, and the introduction of unsaturation.

A study on branched-chain derivatives of oleic acid demonstrated that modifications to the fatty acid backbone can significantly impact their antiproliferative activity against human breast (MCF-7) and colon (HT-29) cancer cell lines.[1][2][3] This suggests that alterations to the hexanoic acid chain of this compound could yield analogs with varying cytotoxic potential.

Table 1: Comparative Anticancer Activity of Selected Branched-Chain Fatty Acid Analogs

Compound/AnalogModification from Parent CompoundTarget Cell Line(s)IC50 (µM)Key SAR Implication
General BCFA Trends Various Cancer Lines-Anticancer activity is often inversely related to the size of the branching group.
Introduction of cis-double bondVarious Cancer Lines-Unsaturation can enhance anticancer potency.
Odd vs. Even Carbon Chain LengthHepatoma Cells-Odd-carbon chains may favor cell cycle arrest, while even-carbon chains tend to promote apoptosis.
Oleic Acid Derivatives
Phenyl DerivativeAddition of a phenyl groupMCF-7, HT-29~170 (48 ppm)Bulky aromatic substituents can be well-tolerated and may enhance activity.[1][2][3]
n-Butyl DerivativeAddition of an n-butyl groupMCF-7, HT-29~350 (82 ppm), ~330 (77 ppm)Larger alkyl branches may be less favorable than aromatic additions but still confer activity.[1][2][3]

Note: IC50 values were converted from ppm assuming an average molecular weight for comparison purposes. The original data was presented in ppm.[1][2][3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following methodologies are typically employed in the assessment of the anticancer activity of fatty acid analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Logical Workflow for SAR Study of this compound Analogs

The process of elucidating the structural activity relationship for a series of analogs follows a logical progression from synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Parent Compound (this compound) synthesis Analog Synthesis (Varying substituents, chain length, stereochemistry) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Screening (e.g., Cell Viability Assay) purification->screening dose_response Dose-Response & IC50 Determination screening->dose_response secondary_assays Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) dose_response->secondary_assays sar_analysis Structure-Activity Relationship Analysis secondary_assays->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Safety Operating Guide

Safe Disposal of 3,4-Dimethylhexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Dimethylhexanoic acid, tailored for research, scientific, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This information is critical for its safe handling and management.

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1][2]
CAS Number153312-53-9[1]
Physical StateLiquid[3]
AppearanceColorless[3]
TPSA (Topological Polar Surface Area)37.3 Ų[1]
XLogP32.4[2]
Hazard Identification and Safety Precautions

This compound and its isomers are classified as corrosive and can cause severe skin burns and eye damage.[3] Some isomers are also listed as harmful if swallowed and capable of causing serious eye irritation. Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety glasses or goggles. A face shield is recommended for larger quantities or when there is a risk of splashing.[3][4]

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[4]

  • Body Protection: A lab coat or a complete chemical-resistant suit should be worn to protect against skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][4]

Standard Operating Procedure for Disposal

The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company.[3][5] On-site treatment, such as neutralization, should only be performed for very small quantities of simple corrosive wastes by trained personnel and in accordance with local regulations, which may not be appropriate for this compound given its multiple hazards.[6]

Step 1: Waste Collection and Segregation
  • Identify and Segregate: Designate a specific, clearly labeled container for this compound waste. Do not mix this waste with other chemical waste streams to avoid unintended reactions.[7]

  • Choose a Compatible Container: Use the original container if it is in good condition, or a new container made of compatible material (e.g., glass or appropriate plastic). Ensure the container is designed for liquids and has a secure, leak-proof cap.[7]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[7]

Step 2: Waste Storage
  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[5][7]

  • Location: Store the container in a designated, cool, dry, and well-ventilated secondary containment area, such as a corrosives cabinet.[3][5] This area should be away from incompatible materials.

  • Monitoring: Regularly inspect the storage area and containers for any signs of leakage or degradation.

Step 3: Spill and Leak Management
  • Immediate Action: In case of a spill, evacuate personnel from the immediate area.[5]

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Cleanup: Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Disposal of Cleanup Material: Collect the absorbent material and any contaminated debris into a suitable, labeled container for hazardous waste disposal.[4][7] Do not create dust during cleanup.[4]

  • Decontamination: Clean the spill area thoroughly.

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[5]

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Handover: Transfer the waste to the authorized personnel for final disposal at an approved facility.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Secure, Ventilated Area segregate->storage spill_check Spill or Leak? storage->spill_check spill_proc Follow Spill Cleanup Procedure spill_check->spill_proc Yes disposal_req Request Pickup from Licensed Waste Disposal Service spill_check->disposal_req No spill_proc->storage end Proper Disposal Complete disposal_req->end

References

Personal protective equipment for handling 3,4-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be corrosive and poses a significant risk of severe skin burns and serious eye damage.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldTo provide comprehensive protection against splashes that can cause severe eye damage.[1][2][3]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact which can lead to severe burns. Always inspect gloves for signs of degradation before use.[4]
Body Knee-length laboratory coat or chemical-resistant apronTo protect skin and personal clothing from accidental spills and splashes.[4]
Feet Closed-toe shoesTo protect feet from potential spills.[4]
Respiratory Use in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of any vapors or aerosols that may be generated.[2][3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

1. Preparation:

  • Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.
  • Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[2][3]
  • Don all required PPE as specified in Table 1 before handling the chemical.
  • Prepare all necessary equipment and reagents before commencing the experiment to minimize movement and potential for spills.

2. Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[2]
  • Do not breathe in any mists, vapors, or sprays that may be generated during handling.[2]
  • Use compatible labware (e.g., glass, PTFE) to prevent degradation and potential reactions.
  • When transferring the acid, do so carefully and over a secondary containment tray to catch any potential spills.
  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area designated for corrosive materials.[2]

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads, and disposable labware), in a designated, compatible, and clearly labeled hazardous waste container.
  • The container must have a tightly sealing lid to prevent leaks and the escape of vapors.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Neutralization (for dilute aqueous solutions, if permitted by EHS):

  • Consult EHS: Before proceeding with any neutralization, consult with your institution's EHS department for approval and specific procedures.
  • Procedure: In a well-ventilated fume hood, slowly add a weak base (e.g., sodium bicarbonate) to the stirring acidic solution. Monitor the pH of the solution periodically until it is within the neutral range (typically pH 6-8). Be aware that this reaction can be exothermic and may produce gas.
  • Collection: Even after neutralization, the resulting solution should be collected in a labeled hazardous waste container unless drain disposal is explicitly approved by your EHS department.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company.
  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.

Visual Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_ppe Don all required PPE prep_area Work in a chemical fume hood prep_ppe->prep_area prep_emergency Verify eyewash/shower access prep_area->prep_emergency handle_contact Avoid direct contact prep_emergency->handle_contact handle_transfer Use secondary containment handle_contact->handle_transfer handle_storage Keep container closed handle_transfer->handle_storage disp_collect Collect in labeled hazardous waste container handle_storage->disp_collect disp_consult Consult EHS for neutralization/disposal disp_collect->disp_consult disp_pickup Arrange for professional disposal disp_consult->disp_pickup end End disp_pickup->end start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.